1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360760 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38460-08-1 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 38460-08-1
An In-depth Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 38460-08-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a stable, aromatic pyrazole core, functionalized with two methyl groups at positions 3 and 5, and a reactive 2-chloroethyl group at the N1 position. This chloroethyl moiety is the key to its synthetic utility, acting as a latent electrophile for a variety of nucleophilic substitution reactions and as a precursor to vinyl pyrazoles via elimination. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established chemical principles and literature precedents.
Physicochemical and Structural Properties
The fundamental properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are summarized below. These characteristics are essential for planning reactions, purification procedures, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 38460-08-1 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 133-134 °C | [3] |
| Density | 1.07 g/mL | [3] |
| SMILES | CC1=NN(CCCl)C(=C1)C | [1] |
| InChI Key | ZJGHDGBFXNKMPW-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in ethanol, methanol, dichloromethane | [3] |
| Storage | Sealed in dry, 2-8℃ | [1] |
Synthesis Pathway and Methodologies
The most direct and common synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves the N-alkylation of its parent heterocycle, 3,5-dimethylpyrazole. This two-step process begins with the synthesis of the pyrazole core itself.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The precursor, 3,5-dimethylpyrazole, is readily prepared via the Knorr pyrazole synthesis, a classic condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative.[4]
Caption: Synthesis of 3,5-dimethylpyrazole via condensation.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [4][5]
-
In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Add acetylacetone (0.50 mol) dropwise with vigorous stirring, ensuring the temperature is maintained at or below 15°C. The addition typically takes 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated salts and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate or magnesium sulfate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.
Step 2: N-Alkylation to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The second step is the critical N-alkylation of the pyrazole ring. Due to the two nitrogen atoms, direct alkylation can lead to a mixture of isomers. However, the N-alkylation of 3,5-dimethylpyrazole is generally regioselective. The use of a phase-transfer catalyst (PTC) is highly effective for this transformation, facilitating the reaction between the aqueous base/pyrazole salt and the organic alkylating agent.[6]
Caption: N-Alkylation of 3,5-dimethylpyrazole.
Experimental Protocol: N-Alkylation [6] Causality: This protocol utilizes phase-transfer catalysis. The tetrabutylammonium chloride (TBAC) transports the pyrazolate anion, formed by the reaction of 3,5-dimethylpyrazole with NaOH, from the aqueous phase into the organic phase (1,2-dichloroethane), where it can react with the alkylating agent. This overcomes the immiscibility of the reactants, enabling the reaction to proceed efficiently at a moderate temperature.
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in 1,2-dichloroethane (DCE), add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (approx. 5 mol%).
-
Heat the biphasic mixture to 40-50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole stems from the reactivity of the chloroethyl side chain. This group can undergo both substitution and elimination reactions, making the molecule a valuable building block for more complex structures.
Caption: Key reactivity pathways of the title compound.
Nucleophilic Substitution
The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles (SN2 reaction). This allows for the introduction of various functional groups, significantly expanding the molecular diversity accessible from this intermediate. A notable example is the synthesis of organoselenium compounds, which have applications in materials science and medicinal chemistry.[6]
Example Protocol: Synthesis of a Symmetrical Diselenide [6]
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend selenium powder (2.6 mmol) in ethanol.
-
Add sodium borohydride (3.0 mmol) portion-wise with stirring. The formation of a colorless solution indicates the generation of sodium hydrogen selenide (NaHSe), the active nucleophile.
-
To this solution, add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (0.9 mmol) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 2 hours.
-
The resulting diselenide product can be isolated by standard workup procedures, often involving filtration and recrystallization.
Dehydrochlorination to form Vinylpyrazole
In the presence of a strong base, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole readily undergoes an E2 elimination reaction to yield 3,5-dimethyl-1-vinylpyrazole.[7] This transformation is significant as vinylpyrazoles are important monomers for the synthesis of specialty polymers and serve as versatile intermediates in their own right.[7]
Conceptual Protocol: Dehydrochlorination
-
Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent such as THF or ethanol.
-
Add a strong base, such as potassium tert-butoxide or sodium hydroxide. The reaction can also be performed under phase-transfer conditions.[7]
-
The reaction is often heated to facilitate the elimination.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the resulting 3,5-dimethyl-1-vinylpyrazole, typically by distillation.
Spectroscopic Characterization Insights
While a specific spectrum for the title compound is not provided in the search results, its expected NMR signals can be reliably predicted based on its structure and data from closely related analogues.[6]
-
¹H NMR:
-
-CH₂-Cl: A triplet is expected around 3.8-4.2 ppm.
-
-N-CH₂-: A triplet is expected around 4.2-4.5 ppm.
-
Pyrazole C4-H: A sharp singlet should appear around 5.8-6.0 ppm.
-
Methyl Groups (C3-CH₃, C5-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically between 2.2-2.8 ppm.
-
-
¹³C NMR:
-
Pyrazole C3 & C5: Resonances for the methyl-substituted carbons would appear around 140-150 ppm.
-
Pyrazole C4: The C-H carbon of the pyrazole ring would appear around 105-110 ppm.
-
-N-CH₂-: The methylene carbon attached to the nitrogen is expected around 50-55 ppm.
-
-CH₂-Cl: The carbon bearing the chlorine atom would be found further upfield, around 40-45 ppm.
-
Methyl Carbons: The two methyl carbons would have signals in the 10-15 ppm range.
-
Safety and Handling
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is classified as an irritant and should be handled with appropriate care.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion and Future Outlook
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS 38460-08-1) is a strategically important synthetic intermediate. Its straightforward synthesis from inexpensive starting materials and the dual reactivity of its chloroethyl group make it a valuable tool for medicinal chemists and materials scientists. The ability to readily perform nucleophilic substitutions or eliminate to a vinyl group provides access to a vast chemical space, including novel pharmaceutical scaffolds, functional polymers, and organochalcogen compounds.[6][7] As research into pyrazole-containing molecules continues to expand, the utility of this versatile building block is poised to grow in significance.
References
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ChemBK. 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Available from: [Link]
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Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Available from: [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(7), 5912-5948. Available from: [Link]
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Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]
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Cheng, C. C., Elslager, E. F., et al. (1984). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 27(4), 539-541. Available from: [Link]
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Lellek, V., Chen, C. Y., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest to researchers in drug discovery and development. While experimental data for this specific molecule is not exhaustively available in the public domain, this document synthesizes known information, presents predicted values for key parameters, and furnishes detailed, field-proven experimental protocols for their determination. This guide is intended to serve as a foundational resource for scientists, enabling a thorough understanding and practical application of this compound in their research endeavors. We will delve into its structural and spectroscopic characteristics, solubility, lipophilicity, acidity, and stability, providing both theoretical context and actionable methodologies.
Introduction and Molecular Overview
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The presence of a reactive 2-chloroethyl group at the N1 position of the pyrazole ring suggests its potential as a covalent modifier or a precursor for further chemical elaboration. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing stable formulations.
Molecular Structure:
Caption: Chemical structure of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Core Physicochemical Properties
This section details the known and predicted physicochemical parameters of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
| Property | Value | Source (Reference) | Notes |
| CAS Number | 38460-08-1 | [1][2] | |
| Molecular Formula | C₇H₁₁ClN₂ | [3] | |
| Molecular Weight | 158.63 g/mol | [3] | |
| Physical State | Solid (predicted) | [4] | A related compound, 1-(2-chloroethyl)-3-methyl-1H-pyrazole, is a solid. |
| Boiling Point | 60-65 °C at 1 Torr | [1] | |
| Melting Point | Not available | - | An experimental determination is recommended. See Protocol 2.1. |
| LogP (Predicted) | 1.73874 | [3] | Indicates moderate lipophilicity. |
| pKa (Predicted) | ~2-3 | [5][6] | Based on the pKa of pyrazole (2.49). The N2 nitrogen is the site of protonation. |
| Solubility | Soluble in polar organic solvents | [7] | Qualitative. Quantitative determination is recommended. See Protocol 2.3. |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule. The following data is based on information presented in the synthesis of related compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the chloroethyl chain, and the lone proton on the pyrazole ring. Based on related structures, the anticipated chemical shifts (in ppm, relative to TMS) are:
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Expected chemical shifts (in ppm) are:
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
C-H stretching (aromatic and aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1450-1600 cm⁻¹[7]
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 158.6 (with isotopic pattern for chlorine)
-
Key Fragmentation: Loss of the chloroethyl group or cleavage of the ethyl chain.
Experimental Protocols for Physicochemical Property Determination
The following protocols provide detailed methodologies for the experimental determination of key physicochemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination.
-
For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) near the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
-
Caption: Workflow for melting point determination.
Protocol for LogP Determination (Shake-Flask Method)
Rationale: The partition coefficient (LogP) between n-octanol and water is a critical parameter for predicting the lipophilicity and pharmacokinetic properties of a drug candidate.[14] The shake-flask method is the traditional and most reliable method for its determination.[3][15][16][17]
Methodology:
-
Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is prepared in pre-saturated n-octanol.
-
Partitioning:
-
A known volume of the stock solution is added to a known volume of pre-saturated water in a separatory funnel.
-
The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases are clearly separated.
-
-
Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])
Caption: Workflow for LogP determination by the shake-flask method.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.[18][19][20][21] For a pyrazole, the pKa will reflect the basicity of the nitrogen atoms.
Methodology:
-
Sample Preparation: A solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole of known concentration (e.g., 0.01 M) is prepared in water or a co-solvent system if solubility is low.[22][23]
-
Instrumentation: A calibrated pH meter with a suitable electrode is used. The titrant is a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration:
-
The initial pH of the sample solution is recorded.
-
The acidic titrant is added in small, precise increments.
-
After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.
-
The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative).
-
The pKa is the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Stability Assessment (HPLC Method)
Rationale: The stability of a compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its development as a drug. The 2-chloroethyl group may be susceptible to hydrolysis.[24][25] A stability-indicating HPLC method can separate the parent compound from its degradation products.
Methodology:
-
Forced Degradation Study:
-
Solutions of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are prepared in various stress conditions:
-
Acidic: e.g., 0.1 M HCl
-
Basic: e.g., 0.1 M NaOH
-
Oxidative: e.g., 3% H₂O₂
-
Thermal: Elevated temperature (e.g., 60 °C)
-
Photolytic: Exposure to UV light
-
-
Samples are taken at various time points.
-
-
HPLC Method Development:
-
A reverse-phase HPLC method is developed to separate the parent compound from any degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
-
Analysis:
-
The stressed samples are injected into the HPLC system.
-
The peak area of the parent compound is monitored over time.
-
-
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time for each stress condition.
-
The degradation rate and half-life (t₁/₂) can be calculated.
-
Caption: Workflow for stability assessment using HPLC.
Conclusion
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Its moderate lipophilicity and the presence of a reactive chloroethyl group offer opportunities for both lead optimization and the development of covalent inhibitors. This guide has provided a consolidated source of its known properties and, crucially, detailed experimental protocols for the determination of those that are not yet fully characterized. By following the methodologies outlined herein, researchers can build a comprehensive physicochemical profile of this molecule, enabling its rational application in drug discovery and development programs. The provided protocols are designed to be robust and adaptable, ensuring that scientists can generate reliable and reproducible data.
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A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a multi-faceted analytical approach to the definitive structure elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] By leveraging a suite of orthogonal analytical techniques, this guide offers a robust framework for unambiguous structure confirmation, ensuring the scientific integrity of research and development endeavors. The principles and protocols outlined herein are designed to be both instructive for researchers new to the field and a valuable reference for seasoned scientists.
Introduction: The Significance of Structural Verification
The precise molecular architecture of a compound dictates its physicochemical properties and biological activity. In the realm of drug discovery, an erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, with its reactive chloroethyl moiety and substituted pyrazole core, presents a unique set of analytical challenges that necessitate a comprehensive characterization strategy. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the complete and confident elucidation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, both ¹H and ¹³C NMR are indispensable.
Foundational Principles
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters are the chemical shift (δ), integration, and spin-spin coupling (J). ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their electronic environments. The chemical shifts of pyrazole ring carbons are particularly informative.[3]
Predicted Spectral Data
Based on the known spectral data for closely related substituted 1-(2-chloroethyl)pyrazole derivatives, the following ¹H and ¹³C NMR spectral characteristics are anticipated for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[4]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| CH₃ -C3 | ~2.2 ppm (singlet) | ~13 ppm | Methyl group at the C3 position of the pyrazole ring.[4] |
| CH₃ -C5 | ~2.1 ppm (singlet) | ~11 ppm | Methyl group at the C5 position of the pyrazole ring.[4] |
| H -C4 | ~5.7 ppm (singlet) | ~105 ppm | Proton on the C4 carbon of the pyrazole ring.[4] |
| N-CH₂ | ~4.3 ppm (triplet) | ~50 ppm | Methylene group adjacent to the pyrazole nitrogen. |
| Cl-CH₂ | ~3.7 ppm (triplet) | ~42 ppm | Methylene group adjacent to the chlorine atom.[4] |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The triplet multiplicity for the ethyl protons arises from coupling with the adjacent methylene group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
Foundational Principles
In a typical mass spectrometer, the sample is first ionized, and the resulting ions are separated based on their m/z ratio and detected. For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, the presence of a chlorine atom is a key diagnostic feature due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic M+2 peak in the mass spectrum.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₇H₁₁ClN₂ is 158.63 g/mol . The mass spectrum will show a molecular ion peak at m/z 158 (for the ³⁵Cl isotope) and a smaller peak at m/z 160 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio.
-
Key Fragments: Fragmentation is expected to occur at the weakest bonds. Likely fragmentation pathways include the loss of the chloroethyl group or cleavage of the C-Cl bond.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 10-100 micrograms per mL.[5]
-
Ensure the sample is free from non-volatile salts or buffers.[6][7]
Instrumental Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Data Interpretation Logic
Caption: Logical flow for interpreting mass spectrometry data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Foundational Principles
Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.
Predicted FTIR Spectrum
Based on the vibrational frequencies of pyrazole and its derivatives, the following characteristic absorption bands are expected for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2950-3000 | C-H stretch (aliphatic) | Medium-Strong |
| 1550-1600 | C=N stretch (pyrazole ring) | Medium |
| 1400-1500 | C=C stretch (pyrazole ring) | Medium |
| 1380 | C-H bend (methyl) | Medium |
| 650-750 | C-Cl stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]
Instrumental Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Synergistic Data Integration for Unambiguous Elucidation
The true power of this multi-technique approach lies in the synergistic integration of the data. NMR provides the detailed connectivity map, MS confirms the molecular formula and the presence of the chlorine atom, and FTIR verifies the presence of key functional groups.
Caption: Integration of orthogonal analytical data for structure confirmation.
Conclusion
The structure elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a critical step in its development for potential pharmaceutical applications. By employing a rigorous and orthogonal analytical workflow encompassing NMR, MS, and FTIR spectroscopy, researchers can achieve an unambiguous and scientifically sound structural assignment. The detailed protocols and interpretation frameworks provided in this guide serve as a valuable resource for ensuring the quality and reliability of chemical research in the pharmaceutical and allied industries.
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A Technical Guide to the Spectral Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectral data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.
Introduction: The Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride
Substituted pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The title compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, serves as a versatile building block, enabling the introduction of the dimethylpyrazole moiety onto various molecular scaffolds. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the quality and purity of downstream products in drug discovery and development pipelines.
This guide will delve into the multi-faceted spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore not only the interpretation of the spectra but also the rationale behind the selection of specific experimental parameters.
Molecular Structure and Synthesis Overview
A foundational understanding of the molecule's synthesis provides context for its spectral features. The synthesis of N-substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2]
A common route to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride involves the reaction of 3,5-dimethylpyrazole with a suitable two-carbon electrophile, such as 1,2-dichloroethane.
Figure 2: Standard workflow for NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum
For 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride (C₇H₁₁ClN₂), the expected exact mass is approximately 158.06 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key Expected Fragments:
-
[M]⁺: The molecular ion peak.
-
[M-Cl]⁺: Loss of the chlorine atom.
-
[M-C₂H₄Cl]⁺: Cleavage of the entire ethyl chloride side chain, resulting in the 3,5-dimethylpyrazole cation.
Experimental Protocol for MS Data Acquisition
Figure 3: General workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |
| ~2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |
| ~1470-1430 | C-H bend | CH₂ |
| ~1380-1370 | C-H bend | CH₃ |
| ~750-650 | C-Cl stretch | Alkyl halide |
Table 3: Predicted IR absorption bands for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride.
Expert Insights: The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature. The characteristic stretches of the pyrazole ring and the C-Cl bond are crucial for confirming the presence of these functionalities. The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms that the pyrazole nitrogen is substituted.
Experimental Protocol for IR Data Acquisition
A common and straightforward method for analyzing solid samples is using a KBr pellet.
-
Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Conclusion: A Unified Approach to Structural Verification
The confident structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. By following robust, self-validating experimental protocols, researchers can ensure the generation of high-quality data, leading to unambiguous characterization of this important synthetic intermediate.
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National Center for Biotechnology Information. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Available at: [Link].
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An In-Depth Technical Guide to the Safe Handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the following information is presented to ensure the safe and effective use of this compound in a laboratory setting, emphasizing the causality behind each procedural recommendation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 38460-08-1 | |
| Molecular Formula | C₇H₁₁ClN₂ | |
| Molecular Weight | 158.63 g/mol | |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in common polar organic solvents | [1] |
Hazard Identification and Risk Assessment
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is classified as a hazardous substance. The primary hazards are associated with its potential toxicity and irritant properties.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
The toxicological profile of pyrazole derivatives can be complex, with some exhibiting significant biological activity.[3][4] Animal studies on related pyrazole compounds have shown the potential for adverse effects, underscoring the importance of minimizing exposure.[5][6] The chloroethyl moiety introduces the risks associated with alkyl halides, including the potential for reactivity and the formation of hazardous byproducts.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and solid particulates.
-
Gloves: Nitrile gloves are a suitable choice for handling this compound. Double-gloving is recommended, especially for extended operations. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound on an open bench. Use spatulas and other appropriate tools for transfers to avoid direct contact.
-
Prevent Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding and Bonding: For transfers of larger quantities, take precautions against static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. The reaction with strong bases can lead to elimination or substitution reactions, potentially generating volatile and hazardous byproducts.[7]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Storage Class: Combustible Solid.
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
Spill Cleanup
For a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards to prevent spreading.[8][9]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Synthesis and Reactivity Considerations
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and related compounds often involves the reaction of a pyrazole with a suitable chloroethylating agent. These reactions should be carried out under inert atmosphere and with careful temperature control.[1]
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Navigating the Solubility Landscape of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents: A Technical Guide for Researchers
Introduction: The Significance of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Modern Drug Discovery
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The pyrazole nucleus itself is a privileged scaffold, found in a multitude of approved pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific functionalization of the pyrazole ring with a 2-chloroethyl group at the N1 position and methyl groups at the C3 and C5 positions provides a versatile synthetic handle for the construction of more complex molecular architectures.[4] Understanding the solubility of this intermediate in various organic solvents is a critical, yet often overlooked, parameter that underpins the success of its application in drug development. From reaction kinetics and purification strategies to formulation and bioavailability, solubility data informs crucial decisions throughout the research and development pipeline.
This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in organic solvents. In the absence of extensive publicly available quantitative data, this document focuses on qualitative solubility information, predictive insights based on molecular structure, and a detailed experimental protocol for the precise determination of its solubility.
Qualitative and Predicted Solubility Profile
Direct, quantitative solubility data for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a broad range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and information from related compounds, a qualitative and predictive solubility profile can be constructed. The molecule possesses both polar (the pyrazole ring with its nitrogen atoms and the chloroethyl group) and non-polar (the dimethyl groups) features, suggesting a nuanced solubility behavior.
One study has reported that symmetrical substituted 1-(2-chloroethyl)pyrazole derivatives are soluble in common polar organic solvents such as chloroform, dichloromethane, and dimethylsulfoxide.[5] This provides a valuable experimental starting point. The general principle of "like dissolves like" can be applied to predict its solubility in other solvent classes.[6]
Table 1: Predicted and Reported Solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and ability to engage in dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in organic synthesis. | |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding and dipole-diple interactions. |
| Ethanol | Soluble | Similar to methanol, often a good solvent for pyrazole derivatives.[7] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[5] | A moderately polar solvent effective for many organic compounds. |
| Chloroform | Soluble[5] | Similar in properties to dichloromethane. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that can still engage in some polar interactions. |
| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF. | |
| Non-Polar | Hexane | Insoluble | The significant polarity of the pyrazole ring and chloroethyl group will limit solubility in non-polar alkanes. |
| Toluene | Sparingly Soluble | Aromatic ring may offer some interaction, but overall polarity mismatch. |
Disclaimer: The solubility predictions in this table, except where cited, are based on general chemical principles and should be experimentally verified.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[8]
Objective:
To determine the equilibrium solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)
-
Centrifuge (optional)
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Factors Influencing the Solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is governed by a combination of factors related to its molecular structure and the properties of the solvent.
-
Polarity: The presence of the pyrazole ring with its two nitrogen atoms introduces a significant dipole moment, making the molecule polar. This is the primary reason for its predicted good solubility in polar solvents.
-
Hydrogen Bonding: While the N-H of an unsubstituted pyrazole can act as a hydrogen bond donor, in this N1-substituted derivative, the nitrogen atoms can only act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like methanol and ethanol.
-
Molecular Size and Shape: The relatively small size of the molecule and the presence of flexible ethyl and methyl groups allow for efficient packing and interaction with solvent molecules.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[7] This is an important consideration for processes like recrystallization.
-
Presence of Functional Groups: The chloroethyl group, while contributing to the overall polarity, also introduces a potential site for other chemical interactions.
Conclusion
While quantitative solubility data for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole remains a gap in the readily available scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and established chemical principles. This guide provides researchers with a solid foundation for solvent selection and a detailed, robust protocol for the experimental determination of its solubility. Accurate solubility data is indispensable for the efficient and successful application of this versatile building block in the synthesis of novel therapeutic agents.
References
- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- [No Author]. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
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- [No Author]. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
- Mifupa, A., et al. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.
- [No Author]. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. ResearchGate.
- [No Author]. (n.d.). 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.
- [No Author]. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. Benchchem.
- [No Author]. (n.d.). 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole | CAS 38460-08-1. Chemical-Suppliers.
- [No Author]. (n.d.). 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Fluorochem.
- [No Author]. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- [No Author]. (n.d.). 38460-08-1|1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole. BLDpharm.
- [No Author]. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- [No Author]. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- [No Author]. (n.d.). 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. PubChemLite.
- [No Author]. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- [No Author]. (n.d.). Improving solubility of pyrazole derivatives for reaction. Benchchem.
- [No Author]. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable derivative, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 38460-08-1), a key intermediate for synthesizing novel chemical entities.[4][5][6] The presence of a reactive chloroethyl group on the stable dimethylpyrazole core provides a strategic entry point for a wide array of chemical modifications, making it a highly sought-after building block in drug discovery and organic synthesis.[7][8] This document serves as a comprehensive technical resource, consolidating information on its commercial availability, physicochemical properties, synthesis, and potential applications.
Commercial Availability and Supplier Information
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is commercially available from several chemical suppliers, facilitating its accessibility for research and development purposes. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| BLDpharm | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Research Use Only.[4] |
| Matrix Scientific | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Boiling Point: 60-65°C/1 Torr; Hazard: Irritant.[5] |
| ChemScene | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Purity: 95+%; Storage: Sealed in dry, 2-8°C.[6] |
Note: Availability and pricing are subject to change and should be confirmed directly with the suppliers.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
| Property | Value | Source |
| CAS Number | 38460-08-1 | [4][5][6] |
| Molecular Formula | C₇H₁₁ClN₂ | [4][5][6] |
| Molecular Weight | 158.63 g/mol | [4][5][6] |
| Boiling Point | 60-65°C at 1 Torr | [5] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| SMILES | CC1=CC(C)=NN1CCCl | [4] |
| Hazard Identification | Irritant | [5] |
Safety Precautions: As with any chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Reactivity: A Gateway to Diverse Functionalities
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a multi-step process that begins with the well-established formation of the 3,5-dimethylpyrazole core.
Diagram: Synthetic Pathway
Caption: General synthetic route to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole
This procedure is adapted from a reliable method for the synthesis of the pyrazole core.[9]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide, maintaining the temperature at approximately 15°C with an ice bath.
-
Addition of Acetylacetone: Slowly add acetylacetone dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be further purified by recrystallization or distillation.[9]
Experimental Protocol: N-Alkylation to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The subsequent N-alkylation introduces the reactive chloroethyl moiety.
-
Reaction Setup: In a suitable solvent such as acetonitrile or DMF, dissolve 3,5-dimethylpyrazole and a base (e.g., potassium carbonate or sodium hydride).
-
Addition of Alkylating Agent: Add a 2-chloroethylating agent, such as 1,2-dichloroethane or a 2-chloroethanol derivative that has been activated (e.g., as a tosylate), to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to obtain 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[7]
The chloroethyl group in the target molecule is a versatile electrophilic site, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating libraries of compounds for drug screening and other applications. For instance, it can react with thiols, amines, and other nucleophiles to generate more complex molecular architectures.[7] The dehydrochlorination of 1-(2-chloroethyl)pyrazoles can also be used to synthesize vinylpyrazoles, which are useful monomers and synthons.[8]
Applications in Research and Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][10] Consequently, pyrazole derivatives have been investigated for a wide range of therapeutic applications.
Diagram: Potential Applications
Caption: Potential applications of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives.
-
Anticancer Drug Discovery: Many pyrazole-containing compounds have demonstrated potent anticancer activity.[10][11] The ability to functionalize the 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole allows for the synthesis of novel derivatives that can be screened for their efficacy against various cancer cell lines.
-
Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] This building block can be used to develop new anti-inflammatory candidates with potentially improved efficacy and safety profiles.
-
Agrochemicals: Pyrazole derivatives have also found applications in agriculture as herbicides and fungicides.[10]
-
Materials Science: The pyrazole moiety can be incorporated into polymers and other materials to impart specific properties.
Conclusion
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a commercially available and highly versatile building block with significant potential in drug discovery, medicinal chemistry, and materials science. Its straightforward synthesis and the reactivity of the chloroethyl group provide a robust platform for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to leverage this valuable compound in their scientific endeavors.
References
- Kumar, K., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
- Faria, J. V., et al. (2017).
- El-Metwaly, A. M., et al. (2023).
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(19), 5929.
- Al-Tel, T. H. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3237.
- Faria, J. V., et al. (2017).
- Wiley, R. H., & Wiley, P. (1964). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 34, p.35 (1954).
- Singh, N., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
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Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
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PubChem. 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]
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potential reactivity of the chloroethyl group in pyrazoles
An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in Pyrazoles for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] The introduction of a 2-chloroethyl substituent onto the pyrazole ring transforms it from a stable core into a versatile reactive intermediate. This guide provides a comprehensive exploration of the reactivity of the chloroethyl group, detailing its participation in nucleophilic substitution, elimination, and intramolecular cyclization reactions. We will dissect the underlying electronic principles governing these transformations, provide field-proven experimental protocols, and illustrate how this reactivity is strategically exploited in drug development to create covalent inhibitors, complex heterocyclic systems, and biologically active alkylating agents. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemical potential of chloroethyl pyrazoles.
Introduction: The Pyrazole Core and the Reactive Chloroethyl Handle
Pyrazoles are five-membered heterocyclic diamines that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Their appeal lies in their metabolic stability and their ability to act as effective scaffolds, presenting substituents in well-defined spatial orientations to interact with biological targets such as protein kinases.[1][2]
While the pyrazole ring itself is relatively stable, the attachment of a 2-chloroethyl group introduces a highly valuable electrophilic center. This functional group is not merely a passive linker; it is a reactive "warhead" that can be precisely controlled to engage in a variety of chemical transformations. Understanding and controlling the reactivity of this group is paramount for its successful application in the synthesis of advanced drug candidates and chemical probes.
Electronic Landscape and Reactivity Modulation
The reactivity of the chloroethyl sidechain is intrinsically linked to the electronic nature of the pyrazole ring. The pyrazole ring is generally considered electron-deficient, which influences the adjacent chloroethyl group. This electronic pull increases the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.
Furthermore, the specific substitution pattern on the pyrazole ring can fine-tune this reactivity. Electron-withdrawing groups (EWGs) on the pyrazole ring will further enhance the electrophilicity of the chloroethyl group, accelerating substitution and elimination reactions. Conversely, electron-donating groups (EDGs) may temper this reactivity. This principle allows for the strategic modulation of the chloroethyl group's reactivity to suit a specific synthetic or biological objective.
Caption: Core reactivity pathways of the chloroethyl pyrazole moiety.
Key Reactivity Pathways and Mechanisms
The chloroethyl group on a pyrazole scaffold primarily undergoes three types of reactions: nucleophilic substitution, elimination, and intramolecular cyclization. The preferred pathway is often dictated by the choice of reagents and reaction conditions.
Nucleophilic Substitution (SN2)
This is one of the most common and synthetically useful reactions of chloroethyl pyrazoles. The carbon atom attached to the chlorine is an excellent electrophile for SN2 reactions.
Mechanism: The reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step.[5] This is a classic SN2 mechanism.
Caption: Generalized SN2 mechanism at the chloroethyl group.
Common Nucleophiles: A wide range of nucleophiles can be employed, including:
-
Amines: Primary and secondary amines react readily to form N-alkylated products. This is a foundational method for linking the pyrazole core to other moieties.[6][7]
-
Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry.
-
Chalcogenides: Chloroethyl pyrazoles react with diselenides and ditellurides in the presence of a reducing agent like sodium borohydride to form the corresponding chalcogenides.[8]
Application in Drug Discovery: This SN2 reactivity is fundamental for building more complex molecules. For instance, it is used to attach the pyrazole scaffold to linkers in Proteolysis Targeting Chimeras (PROTACs) or to introduce functional groups that can improve solubility or modulate biological activity.
Elimination (E2)
In the presence of a strong, non-nucleophilic base, chloroethyl pyrazoles can undergo an E2 elimination reaction to form a vinyl pyrazole.[9]
Mechanism: This reaction involves the concerted removal of a proton from the carbon adjacent to the chloro-substituted carbon by a base, and the simultaneous departure of the chloride ion, resulting in the formation of a double bond.[10][11][12]
Caption: Generalized E2 elimination mechanism.
Conditions: This pathway is favored by strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) and high temperatures.[9] The choice of solvent also plays a role; less polar solvents tend to favor elimination over substitution.
Synthetic Utility: The resulting vinyl pyrazoles are valuable synthetic intermediates. The vinyl group can participate in a variety of reactions, including Diels-Alder reactions, Michael additions, and polymerization, allowing for further elaboration of the molecule.
Intramolecular Cyclization
When a nucleophilic group is present elsewhere in the molecule in a suitable position, an intramolecular SN2 reaction can occur, leading to the formation of a new heterocyclic ring. This is a powerful strategy for rapidly building molecular complexity.
Example: A common example is the synthesis of fused pyrazolo[1,5-a]pyridine systems.[13][14] If a pyridine nitrogen is positioned appropriately relative to the chloroethyl group, it can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride to form a new six-membered ring fused to the pyrazole.
Caption: Workflow for intramolecular cyclization.
Role as Biological Alkylating Agents
The electrophilic nature of the chloroethyl group is not just a tool for synthetic chemists; it is also a key feature for biological activity. Chloroethyl-containing compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues in biomolecules such as DNA and proteins.
This reactivity is the basis for the antineoplastic activity of certain compounds. For instance, pyrazolotetrazine derivatives bearing a 2-chloroethyl function have demonstrated significant antineoplastic activity in animal models, whereas the corresponding methyl-substituted analog was inactive.[15][16] This strongly suggests that the chloroethyl group acts as a biological alkylating agent, which is crucial for the compound's therapeutic effect.[15]
Synthetic Methodologies and Experimental Protocols
General Synthesis of 1-(2-Chloroethyl)-1H-pyrazoles
A common and reliable method for synthesizing 1-(2-chloroethyl)-1H-pyrazoles involves the chlorination of the corresponding 1-(2-hydroxyethyl)-1H-pyrazoles. Thionyl chloride (SOCl₂) is a frequently used and effective reagent for this transformation.[9]
Protocol 1: Synthesis of 5-chloro-1-(2-chloroethyl)-1H-pyrazole [9]
-
To a solution of 1-(2-hydroxyethyl)-5-chloro-1H-pyrazole (1 equivalent) in chloroform (CHCl₃), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-chloro-1-(2-chloroethyl)-1H-pyrazole.
Protocol for Nucleophilic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a chloroethyl pyrazole with a secondary amine, such as morpholine.
Protocol 2: Synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine
-
In a round-bottom flask, dissolve 1-(2-chloroethyl)-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add morpholine (1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents). The base serves to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Protocol for Elimination to Form a Vinyl Pyrazole
This protocol outlines the synthesis of a vinyl pyrazole using a strong base.
Protocol 3: Synthesis of 5-chloro-1-vinyl-1H-pyrazole [9]
-
Dissolve 5-chloro-1-(2-chloroethyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.5 equivalents) or sodium hydroxide (NaOH) in ethanol, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude vinyl pyrazole, which can be further purified by chromatography or distillation.
Applications in Drug Discovery: A Summary
The versatile reactivity of the chloroethyl group has been leveraged in the development of numerous biologically active compounds, particularly in the field of oncology.
| Application Area | Target Class | Role of Chloroethyl Group | Example Compound Type | References |
| Covalent Inhibition | Protein Kinases | Acts as an electrophilic warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the kinase active site. | Pyrazole-based kinase inhibitors | [1],[2] |
| Antineoplastic Agents | DNA / Proteins | Functions as a biological alkylating agent, cross-linking biomolecules and inducing apoptosis. | Pyrazolo[5,1-d]-1,2,3,5-tetrazine derivatives | [15],[16] |
| Prodrugs | Various | The chloroethyl group may be part of a larger moiety that is metabolically activated to release the active alkylating agent. | Antineoplastic prodrugs | [15] |
| Scaffold Elaboration | Various | Serves as a reactive handle for intramolecular cyclization to build complex, fused heterocyclic systems with unique pharmacological profiles. | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]pyridines | [17],[13],[18] |
Conclusion
The chloroethyl group is a powerful and versatile functional handle when appended to a pyrazole core. It provides a reliable electrophilic center that can be predictably guided down nucleophilic substitution, elimination, or cyclization pathways through the careful selection of reagents and reaction conditions. For drug discovery professionals, a thorough understanding of this reactivity is essential. It enables the rational design of covalent inhibitors, the synthesis of complex molecular architectures, and the development of potent alkylating agents. The continued exploration of the rich chemistry of chloroethyl pyrazoles promises to yield novel therapeutic agents with enhanced potency, selectivity, and efficacy.
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1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, detailed synthetic protocols with mechanistic insights, robust characterization methodologies, and its applications as a versatile synthetic intermediate. This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their work.
Core Molecular Attributes
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole featuring a reactive chloroethyl group attached to one of the ring's nitrogen atoms. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The presence of the chloroethyl moiety provides a reactive handle for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries.
Physicochemical and Computational Data
A summary of the key properties for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | [3][4] |
| Molecular Weight | 158.63 g/mol | [3][4] |
| CAS Number | 38460-08-1 | [3] |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [3] |
| LogP (Predicted) | 1.73874 | [3] |
| SMILES | CC1=NN(CCCl)C(=C1)C | [3] |
| InChI Key | ZJGHDGBFXNKMPW-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is typically achieved in a two-step process: first, the formation of the pyrazole ring, followed by N-alkylation to introduce the chloroethyl group.
Workflow for Synthesis
Caption: Two-step synthesis of the target compound.
Part A: Synthesis of the Precursor, 3,5-Dimethylpyrazole
The foundational step is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine. The protocol described by Johnson and Highet is a robust and reliable method.[6]
Experimental Protocol:
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.[6]
-
Cooling: Immerse the flask in an ice bath to cool the solution to approximately 15°C.
-
Causality: This reaction is exothermic. Maintaining a low temperature controls the reaction rate, prevents side reactions, and ensures the selective formation of the desired pyrazole.
-
-
Addition of Diketone: Add 50 g (0.50 mol) of acetylacetone (2,4-pentanedione) dropwise with vigorous stirring, ensuring the temperature is maintained at or below 15°C. The addition should take about 30 minutes.[6]
-
Reaction: Continue stirring the mixture at 15°C for an additional hour. A precipitate of 3,5-dimethylpyrazole will form.[6]
-
Work-up and Isolation: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.[6]
-
Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.[6]
Part B: N-Alkylation to Yield 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
With the pyrazole core synthesized, the final step is the introduction of the 2-chloroethyl group via a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: The base deprotonates the pyrazole ring nitrogen, forming a pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step.
-
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Causality: 1-bromo-2-chloroethane is chosen as the alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the carbon bearing the bromine, leaving the chloro group intact on the ethyl chain for subsequent functionalization.
-
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are critical. The following spectroscopic data are predicted for the title compound based on its structure and published data for analogous pyrazole derivatives.[7]
| Technique | Expected Observations |
| ¹H NMR | - Two singlets for the two methyl groups (C3-CH₃ and C5-CH₃) around δ 2.2-2.5 ppm. - A singlet for the pyrazole ring proton (C4-H) around δ 5.9-6.1 ppm. - Two triplets for the methylene protons of the ethyl chain (-CH₂-CH₂-Cl) around δ 3.8-4.4 ppm, showing coupling to each other. |
| ¹³C NMR | - Signals for the two methyl carbons around δ 11-15 ppm. - A signal for the CH₂ attached to the chlorine atom around δ 41-43 ppm. - A signal for the CH₂ attached to the pyrazole nitrogen around δ 50-52 ppm. - A signal for the C4 of the pyrazole ring around δ 106-108 ppm. - Signals for the C3 and C5 of the pyrazole ring around δ 140-150 ppm. |
| Mass Spec (EI) | Expected molecular ion [M]⁺ peak at m/z = 158, with a characteristic [M+2]⁺ peak at m/z = 160 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |
| FTIR (KBr) | - C-H stretching vibrations (aliphatic) around 2850-3000 cm⁻¹. - C=N and C=C stretching of the pyrazole ring around 1500-1600 cm⁻¹. - C-Cl stretching vibration around 650-800 cm⁻¹. |
Utility in Synthetic Chemistry and Drug Discovery
The true value of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole lies in its role as a versatile synthetic intermediate. The terminal chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for screening in drug discovery and materials science.
Caption: Role as an intermediate in nucleophilic substitution.
This reactivity has been exploited to synthesize novel chalcogenides and other heterocyclic systems.[7] The broader pyrazole class of molecules is known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, analgesic, and anticancer properties, making derivatives of this compound prime candidates for pharmacological evaluation.[8][9][10]
Safety, Handling, and Storage
As a chloroalkane derivative and heterocyclic compound, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole must be handled with appropriate caution. While a specific, comprehensive safety datasheet is not widely available, data from structurally related compounds suggest the following precautions are warranted.
Potential Hazards:
-
Toxicity: May be harmful if swallowed and toxic in contact with skin.
-
Irritation: Can cause skin and serious eye irritation.[11]
-
Organ Damage: Some related compounds show potential for organ damage through prolonged or repeated exposure.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][12]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]
Conclusion
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a valuable and versatile chemical building block. Its straightforward synthesis, combined with the reactive chloroethyl handle, makes it an ideal starting point for the development of novel compounds targeted for applications in pharmacology and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this compound into their research and development workflows.
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Methodological & Application
A Comprehensive Guide to the N-Alkylation of 3,5-Dimethylpyrazole: Synthesis, Characterization, and Mechanistic Insights
An Application Note for the Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Abstract
This application note provides a detailed and robust protocol for the synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the direct N-alkylation of 3,5-dimethyl-1H-pyrazole with 1-bromo-2-chloroethane. We delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, outline comprehensive characterization techniques, and detail essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this important synthetic intermediate.
Introduction and Scientific Context
N-alkylated pyrazoles are a cornerstone of modern heterocyclic chemistry, forming the core scaffold of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific target of this protocol, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, is particularly useful as it incorporates a reactive chloroethyl group, which can be readily displaced in subsequent nucleophilic substitution reactions to build more complex molecular architectures. For instance, this intermediate is a precursor for synthesizing various pyrazole-based chalcogenides and other derivatives with potential therapeutic applications.[2][3][4]
The synthesis of N-alkyl pyrazoles can be challenging, especially with unsymmetrical pyrazoles, where the reaction often yields a mixture of N1 and N2 regioisomers.[5][6] However, the starting material for this protocol, 3,5-dimethyl-1H-pyrazole, is symmetrical, which elegantly circumvents the issue of regioselectivity and simplifies the product profile.
This guide presents a classic and efficient N-alkylation strategy employing a strong base and a polar aprotic solvent, a method widely recognized for its reliability and high yields.[1]
Reaction Principle and Mechanism
The core transformation is a nucleophilic substitution reaction (SN2). The process begins with the deprotonation of the pyrazole nitrogen by a base, followed by the alkylation of the resulting pyrazolide anion.
Step 1: Deprotonation The relatively acidic N-H proton of 3,5-dimethyl-1H-pyrazole is abstracted by a base, such as potassium carbonate (K₂CO₃), to form the nucleophilic 3,5-dimethylpyrazolide anion.
Step 2: Nucleophilic Attack The pyrazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, 1-bromo-2-chloroethane.
Rationale for Reagent Selection:
-
Alkylating Agent (1-bromo-2-chloroethane): This dihalogenated alkane is strategically chosen. Bromine is a better leaving group than chlorine due to its larger atomic radius and lower bond strength with carbon. This difference in reactivity allows for a selective SN2 reaction at the carbon bearing the bromine atom, leaving the chloroethyl moiety intact for future functionalization.
-
Base (Potassium Carbonate): Anhydrous potassium carbonate is a moderately strong base that is sufficient to deprotonate the pyrazole. It is also inexpensive, easy to handle, and can be readily removed from the reaction mixture by filtration.
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (CH₃CN) is ideal for this SN2 reaction. It effectively dissolves the reactants and stabilizes the transition state without solvating the nucleophile excessively, thus promoting a high reaction rate.
Experimental Protocols
This section is divided into two parts: the synthesis of the starting material, 3,5-dimethyl-1H-pyrazole, and the main synthesis of the target compound.
Part A: Synthesis of 3,5-dimethyl-1H-pyrazole
The precursor is readily synthesized via the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[7][8]
Materials:
-
Hydrazine sulfate (65.0 g, 0.50 mol)
-
Sodium hydroxide (NaOH) solution, 10% (400 mL)
-
Acetylacetone (50.0 g, 0.50 mol)
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate in the 10% NaOH solution.
-
Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Add acetylacetone dropwise via the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[7]
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the mixture with 200 mL of water to dissolve any precipitated salts and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product is typically obtained in high purity (m.p. 107–108°C) and can be used directly in the next step.[7]
Part B: Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Materials and Equipment:
-
Reagents: See Table 1 for details.
-
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen inlet, and standard laboratory glassware for work-up.
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
|---|---|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 50 | 4.81 g | 67-51-6 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 60 | 5.0 mL | 107-04-0 |
| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | 75 | 10.36 g | 584-08-7 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | - | 100 mL | 75-05-8 |
Step-by-Step Synthesis Procedure:
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Place the setup on a stirrer/hotplate within a fume hood.
-
Add Reagents: To the flask, add 3,5-dimethyl-1H-pyrazole (4.81 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol).
-
Add Solvent: Add 100 mL of anhydrous acetonitrile to the flask.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Add Alkylating Agent: Add 1-bromo-2-chloroethane (5.0 mL, 60 mmol) dropwise to the stirred suspension at room temperature over 15 minutes.
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting oily residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, typically a yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole as a colorless to light yellow oil.[2]
Table 2: Summary of Reaction Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | Reflux (~82°C) | Provides sufficient activation energy for the SN2 reaction. |
| Time | 12-18 hours | Ensures the reaction proceeds to completion. |
| Atmosphere | Inert (optional) | Not strictly necessary but can prevent side reactions with atmospheric moisture. |
| Stoichiometry | 1.2 eq. Alkylating Agent | A slight excess ensures complete consumption of the pyrazole. |
| | 1.5 eq. Base | Ensures complete deprotonation of the pyrazole. |
Visualization of Workflow and Reaction
The following diagrams illustrate the overall chemical transformation and the experimental workflow.
Caption: Step-by-step experimental workflow for synthesis and purification.
Characterization and Validation
The identity and purity of the synthesized 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole should be confirmed using standard spectroscopic techniques.
-
Physical Appearance: Colorless to light yellow oil.
-
Solubility: Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. [2]* Spectroscopic Data: The expected NMR data is summarized in Table 3.
Table 3: Expected ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ~ 5.85 | Singlet | 1H | Pyrazole C4-H | |
| ~ 4.20 | Triplet | 2H | N-CH₂ | |
| ~ 3.80 | Triplet | 2H | Cl-CH₂ | |
| ~ 2.25 | Singlet | 3H | C5-CH₃ | |
| ~ 2.20 | Singlet | 3H | C3-CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~ 148.0 | Pyrazole C5 | |||
| ~ 139.5 | Pyrazole C3 | |||
| ~ 105.5 | Pyrazole C4 | |||
| ~ 50.0 | N-CH₂ | |||
| ~ 42.0 | Cl-CH₂ | |||
| ~ 13.5 | C5-CH₃ | |||
| ~ 11.0 | C3-CH₃ |
(Note: Exact chemical shifts may vary slightly based on solvent and instrument.) [2][9][10]
-
Infrared (IR) Spectroscopy: Look for characteristic C-H stretching (aliphatic and aromatic regions), C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹).
-
Mass Spectrometry (MS): The ESI-MS should show the molecular ion peak [M+H]⁺ at m/z ≈ 159.06, corresponding to the formula C₇H₁₁ClN₂⁺.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [11]* 1-Bromo-2-chloroethane: This substance is toxic if swallowed, an irritant, and a potential carcinogen. [11][12]Avoid inhalation and contact with skin and eyes. Handle with extreme care. All waste containing this reagent must be disposed of in a designated halogenated waste container.
-
Acetonitrile: This solvent is flammable and toxic. Avoid breathing vapors and prevent contact with skin.
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid inhaling the dust.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [13]
Conclusion
The protocol described in this application note provides a reliable, high-yield, and scalable method for the synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this versatile intermediate for applications in drug discovery, organic synthesis, and materials science.
References
-
K. K. Bhasin, S. Kumar, et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
J. R. Robinson, et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 57-69. [Link]
-
L. Schmermund, et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
N. J. Norman, S. Bao, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
A. A. Guda, et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(3), 940. [Link]
-
Request PDF: Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. (2017). ResearchGate. [Link]
-
Request PDF: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2018). ResearchGate. [Link]
-
1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. ChemBK. [Link]
-
S. S. Shaikh, et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Safety data sheet - 1-Bromo-2-chloroethane. (2024). CPAChem. [Link]
-
A. D. Sontakke, et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 586-590. [Link]
-
Supplementary Information - 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole. The Royal Society of Chemistry. [Link]
-
F. G. Ozturk, et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6841. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
G. S. Kapure, et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1435-1441. [Link]
-
Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]
-
R. H. Wiley and P. E. Hexner. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]
-
Could anybody tell about synthesis of 3,5 dimethylpyrazole? (2014). ResearchGate. [Link]
-
C. C. Cheng, et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-7. [Link]
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Application Note & Protocol: Selective N-Alkylation of 3,5-Dimethylpyrazole with 1-Bromo-2-chloroethane
Introduction: The Synthetic Value of N-Alkylated Pyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science. This heterocyclic motif is a key pharmacophore in numerous therapeutic agents, prized for its metabolic stability and ability to participate in hydrogen bonding.[1] Specifically, N-(2-haloethyl) substituted pyrazoles are versatile synthetic intermediates, enabling further functionalization through nucleophilic displacement of the terminal halide. This allows for the construction of more complex molecules, including ligands for coordination chemistry and precursors for biologically active compounds.[2]
This document provides a detailed protocol for the selective N-alkylation of 3,5-dimethylpyrazole with 1-bromo-2-chloroethane. The primary challenge in this reaction is not the regioselectivity at the symmetric pyrazole core, but the chemoselectivity concerning the difunctional alkylating agent. We will address the underlying principles that govern the selective reaction at the bromine-bearing carbon and provide a robust, field-tested protocol for synthesizing 1-(2-chloroethyl)-3,5-dimethylpyrazole in high yield.
Principle and Reaction Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the N-H proton of 3,5-dimethylpyrazole by a suitable base, generating the nucleophilic pyrazolate anion. This anion then attacks the electrophilic alkylating agent, 1-bromo-2-chloroethane.
2.1 Chemoselectivity: The Role of the Leaving Group
1-Bromo-2-chloroethane presents two potential electrophilic sites. The outcome of the reaction is governed by the relative leaving group ability of the halide ions. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. Consequently, the nucleophilic attack by the pyrazolate anion occurs preferentially at the carbon atom bonded to the bromine.[3] This results in the selective formation of 1-(2-chloroethyl)-3,5-dimethylpyrazole, leaving the chloro- group intact for subsequent synthetic transformations.
2.2 The Role of Phase-Transfer Catalysis
To facilitate the reaction between the aqueous-soluble pyrazolate salt and the organic-soluble alkylating agent, a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) is employed. The lipophilic tetraalkylammonium cation pairs with the pyrazolate anion, shuttling it from the aqueous phase into the organic phase where it can react with the 1-bromo-2-chloroethane.[2] This technique significantly enhances the reaction rate and yield by overcoming the immiscibility of the reactants.
Caption: Figure 1: Phase-transfer catalyzed SN2 reaction mechanism.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-3,5-dimethylpyrazole
This protocol is optimized for the selective synthesis of the target compound on a laboratory scale.
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 5.00 g | 52.0 | 1.0 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 8.25 g (5.7 mL) | 57.5 | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.29 g | 57.2 | 1.1 |
| Tetrabutylammonium Chloride (TBAC) | C₁₆H₃₆ClN | 277.91 | 0.72 g | 2.6 | 0.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
3.2 Safety Precautions
-
1-Bromo-2-chloroethane: Toxic, irritant, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (5.00 g, 52.0 mmol), tetrabutylammonium chloride (0.72 g, 2.6 mmol), and 100 mL of dichloromethane.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.29 g, 57.2 mmol) in 50 mL of deionized water. Cool the solution to room temperature.
-
Initiation: Add the aqueous NaOH solution to the flask containing the pyrazole. Stir the resulting biphasic mixture vigorously for 15 minutes at room temperature. The stirring must be rapid enough to ensure efficient mixing between the two phases.
-
Alkylating Agent Addition: Add 1-bromo-2-chloroethane (5.7 mL, 57.5 mmol) dropwise to the reaction mixture over 10 minutes using a dropping funnel.
-
Reaction: Heat the mixture to a gentle reflux (~40-45°C) and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) eluent system. The starting 3,5-dimethylpyrazole is relatively polar, while the product will be less polar.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer, DCM).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine all organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate for at least 20 minutes.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[2]
-
Purification: Purify the crude oil by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 1-(2-chloroethyl)-3,5-dimethylpyrazole.
Caption: Figure 2: Experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized 1-(2-chloroethyl)-3,5-dimethylpyrazole should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | δ (ppm): ~4.3 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Cl), ~2.2 (s, 6H, 2 x pyrazole-CH₃), ~5.9 (s, 1H, pyrazole C4-H). The triplet multiplicity for the ethyl protons confirms their coupling. |
| ¹³C NMR | δ (ppm): ~148 (C3/C5), ~139 (C3/C5), ~106 (C4), ~50 (N-CH₂), ~42 (CH₂-Cl), ~13 (CH₃), ~11 (CH₃). |
| Mass Spec (EI) | Expected M⁺ at m/z = 158 and [M+2]⁺ at m/z = 160 in an ~3:1 ratio, characteristic of a monochlorinated compound. |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on literature values for similar structures.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective deprotonation. 2. Inactive alkylating agent. 3. Insufficient mixing (phase transfer). | 1. Ensure the base is fresh and of sufficient strength. Consider a stronger base like K₂CO₃ in an aprotic polar solvent like DMF if the PTC method fails.[3] 2. Verify the purity of 1-bromo-2-chloroethane. 3. Increase the stirring speed to create a fine emulsion, maximizing the interfacial area. |
| Formation of Side Products | 1. Bis-alkylation: The product reacts further to form a quaternary pyrazolium salt. 2. Reaction at Chlorine: A small amount of 1-(2-bromoethyl)-3,5-dimethylpyrazole may form if the reaction temperature is too high or the time is excessively long. | 1. Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add it slowly to the reaction mixture. 2. Maintain the recommended reaction temperature. Avoid prolonged heating after the starting material is consumed. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol). |
References
-
Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
Bengel, L. L., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. [Link]
-
Bengel, L. L., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. ResearchGate. [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5614-5620. [Link]
-
Akbar, M. R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(8), 913-937. [Link]
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Application Note & Protocols: Derivatization of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole for Biological Screening
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for the derivatization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a versatile building block for creating a diverse library of novel compounds for biological screening. We present detailed protocols for nucleophilic substitution reactions to introduce various functional groups, methods for structural characterization, and standardized assays for preliminary biological evaluation. The causality behind experimental choices is explained to provide researchers with a robust framework for their drug discovery endeavors.
Introduction: The Rationale for Pyrazole Derivatization
Pyrazole and its derivatives are a cornerstone in the development of pharmacologically active agents.[4] Their five-membered heterocyclic ring with two adjacent nitrogen atoms provides a unique scaffold that can be readily functionalized to modulate biological activity.[2][3] Many pyrazole-containing drugs are already in clinical use, highlighting the therapeutic potential of this chemical class.[1] The starting material, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, is an ideal precursor for generating a chemical library. The chloroethyl group serves as a reactive handle for introducing a variety of nucleophiles through well-established SN2 reactions, allowing for systematic exploration of the structure-activity relationship (SAR).[5] This approach enables the rapid generation of a diverse set of molecules, which is a critical step in high-throughput screening campaigns aimed at identifying novel therapeutic leads.[6]
Synthetic Strategy: Building a Diverse Chemical Library
The core of our synthetic approach is the nucleophilic substitution reaction at the terminal carbon of the chloroethyl group of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This reaction is favored due to the electrophilic nature of the carbon atom bonded to the chlorine, a good leaving group. By employing a range of nucleophiles, such as amines, thiols, and phenols, a wide variety of functional groups can be appended to the pyrazole core.
General Workflow for Derivatization
The overall workflow for the synthesis and initial screening of the pyrazole derivatives is depicted below. This process begins with the derivatization of the starting material, followed by purification and characterization of the synthesized compounds. Promising candidates are then subjected to a cascade of biological assays.
Caption: Workflow for derivatization and screening.
Materials and Reagents
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
-
Selected nucleophiles (e.g., morpholine, thiophenol, 4-methoxyphenol)
-
Anhydrous solvents (e.g., acetonitrile, dimethylformamide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Reagents for work-up (e.g., dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Analytical TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine (e.g., Morpholine)
This protocol describes a general method for the N-alkylation of a secondary amine with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. The use of a base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[7]
Step-by-Step Procedure:
-
To a stirred solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add morpholine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine.
General Protocol for Nucleophilic Substitution with a Thiol (e.g., Thiophenol)
The reaction with thiols proceeds readily to form thioethers.[8] A base is used to deprotonate the thiol, generating a more nucleophilic thiolate anion.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.2 mmol) in anhydrous dimethylformamide (DMF) (5 mL).
-
Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the desired 1-(2-(phenylthio)ethyl)-3,5-dimethyl-1H-pyrazole.
Characterization of Synthesized Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
| Compound | Structure | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| 1 | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | 5.85 (s, 1H), 4.25 (t, 2H), 3.80 (t, 2H), 2.20 (s, 3H), 2.15 (s, 3H) | 173.07 [M+H]+ |
| 2 | 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine | 5.82 (s, 1H), 4.10 (t, 2H), 3.65 (t, 4H), 2.70 (t, 2H), 2.45 (t, 4H), 2.18 (s, 3H), 2.12 (s, 3H) | 224.17 [M+H]+ |
| 3 | 1-(2-(phenylthio)ethyl)-3,5-dimethyl-1H-pyrazole | 7.30-7.15 (m, 5H), 5.78 (s, 1H), 4.15 (t, 2H), 3.25 (t, 2H), 2.15 (s, 3H), 2.08 (s, 3H) | 247.12 [M+H]+ |
Biological Screening Protocols
The newly synthesized library of pyrazole derivatives can be screened for various biological activities. Below are protocols for two common primary screens: an anticancer cytotoxicity assay and an antimicrobial susceptibility test.
Anticancer Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Screening Cascade and Hit Validation
A structured screening cascade is essential for efficiently identifying and validating promising compounds. Primary screening identifies initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.
Caption: A typical biological screening cascade.
Conclusion
The derivatization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole offers a straightforward and efficient route to a diverse library of novel pyrazole-containing compounds. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of these derivatives. This systematic approach is invaluable for academic and industrial researchers engaged in the early stages of drug discovery, enabling the identification of promising new scaffolds for the development of future therapeutics.
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]
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Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]
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Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Pyrazole. SlideShare. [Link]
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The Versatile Building Block: Application Notes and Protocols for 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. In this context, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole emerges as a highly versatile and valuable building block. The presence of the reactive chloroethyl group at the N1 position provides a convenient handle for the introduction of diverse functionalities through nucleophilic substitution, while the dimethylated pyrazole core offers a stable and well-defined structural motif. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole: A Robust and Scalable Protocol
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole can be efficiently achieved through the N-alkylation of 3,5-dimethylpyrazole with 1,2-dichloroethane. The use of a phase transfer catalyst is crucial for achieving high yields in this reaction.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
3,5-Dimethylpyrazole
-
1,2-Dichloroethane (DCE)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add an aqueous solution of sodium hydroxide (50% w/v, 5.0 eq).
-
Add tetrabutylammonium chloride (TBAC) (0.05 eq) to the biphasic mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole as a colorless to pale yellow oil.
| Reactant | Equivalents | Purpose |
| 3,5-Dimethylpyrazole | 1.0 | Starting material |
| 1,2-Dichloroethane | Excess | Alkylating agent and solvent |
| Sodium Hydroxide | 5.0 | Base |
| Tetrabutylammonium Chloride | 0.05 | Phase Transfer Catalyst |
Key Applications and Protocols
The reactivity of the chloroethyl group in 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole makes it a valuable precursor for a variety of synthetic transformations.
Nucleophilic Substitution Reactions: Gateway to Functionalized Pyrazoles
The carbon-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward introduction of diverse side chains, which is a key strategy in the development of new pharmaceutical candidates.
This protocol describes a general procedure for the reaction with primary or secondary amines.
Procedure:
-
To a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole derivative.
Causality Behind Experimental Choices: The choice of base and solvent is critical. An inorganic base like K₂CO₃ is often preferred for its ease of removal, while an organic base like TEA can be suitable for more sensitive substrates. The solvent should be polar aprotic to facilitate the Sₙ2 reaction.
This protocol outlines the reaction with thiols to introduce a thioether linkage.
Procedure:
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C to generate the thiolate in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature or gently heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol: The in situ generation of the more nucleophilic thiolate is a standard and reliable method to ensure efficient substitution and minimize side reactions.
Dehydrochlorination to 1-Vinyl-3,5-dimethyl-1H-pyrazole: A Precursor for Cycloaddition Reactions
Elimination of hydrogen chloride from 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole provides the corresponding 1-vinylpyrazole, a versatile monomer and a valuable partner in cycloaddition reactions.[3]
Procedure:
-
Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Add a strong base, such as potassium hydroxide (KOH, 3.0 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq).[3]
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and filter off the salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 1-vinyl-3,5-dimethyl-1H-pyrazole by vacuum distillation.
Authoritative Grounding: The dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a well-established method for the synthesis of 1-vinylpyrazoles.[3]
Cycloaddition Reactions of 1-Vinyl-3,5-dimethyl-1H-pyrazole
The electron-rich double bond of 1-vinyl-3,5-dimethyl-1H-pyrazole makes it an excellent participant in various cycloaddition reactions, providing access to complex heterocyclic systems.
1-Vinylpyrazoles can act as dienophiles in Diels-Alder reactions with suitable dienes to construct six-membered rings.[3] The regioselectivity and stereoselectivity of the reaction are governed by the electronic nature of both the diene and the dienophile.
As a dipolarophile, 1-vinyl-3,5-dimethyl-1H-pyrazole can react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings.[4] This reaction is a powerful tool for the synthesis of novel pyrazole-containing scaffolds.
Workflow and Mechanistic Overview
Caption: Synthetic pathways originating from 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Application in Drug Discovery: Synthesis of Bioactive Molecules
The pyrazole scaffold is a key component in numerous pharmaceuticals. The versatility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole makes it an attractive starting material for the synthesis of analogues of existing drugs and for the discovery of new therapeutic agents.
Case Study: Building Blocks for Fungicides
Pyrazole derivatives are widely used as fungicides in agriculture.[5] The fungicidal activity is often dependent on the nature of the substituents on the pyrazole ring. The chloroethyl group of the title compound can be used to introduce various toxophoric groups, leading to the development of potent new fungicidal agents. For example, the synthesis of novel pyrazole carboxamides with significant antifungal activity has been reported.
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Application Notes and Protocols for the Synthesis of Novel Pyrazole-Based Chalcogenides
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Growing Importance of Pyrazole-Based Chalcogenides
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1][2] In recent years, the incorporation of chalcogens—particularly selenium and tellurium—into pyrazole-containing molecules has emerged as a promising strategy for the development of novel therapeutic agents and advanced materials.[3] Organochalcogen compounds are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3] The synergy between the pyrazole moiety and the chalcogen atom can lead to compounds with enhanced efficacy and novel mechanisms of action.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the synthesis of novel pyrazole-based chalcogenides. As a self-validating system, each protocol is accompanied by detailed characterization data and mechanistic insights to ensure reproducibility and a thorough understanding of the synthetic transformations.
Strategic Approaches to the Synthesis of Pyrazole-Based Chalcogenides
The synthesis of pyrazole-based chalcogenides can be broadly categorized into two main strategies:
-
"Build-then-Chalcogenate": This approach involves the initial synthesis of a functionalized pyrazole ring, followed by the introduction of the chalcogen atom. This is a versatile strategy that allows for a wide range of pyrazole precursors to be utilized.
-
"Chalcogenate-then-Build": In this strategy, a chalcogen-containing building block is used in the construction of the pyrazole ring itself. This can be an efficient way to introduce the chalcogen atom at a specific position.
This guide will provide detailed protocols for both strategies, enabling researchers to choose the most suitable approach for their target molecules.
Core Synthetic Workflow: A Visual Overview
The following diagram illustrates the general synthetic pathways for accessing pyrazole-based chalcogenides, which will be detailed in the subsequent protocols.
Caption: General synthetic workflows for pyrazole-based chalcogenides.
PART 1: Synthesis of the Pyrazole Core and Key Intermediates
A robust synthesis of the pyrazole core and its subsequent functionalization is paramount. The following protocols detail the foundational steps that precede the introduction of the chalcogen.
Protocol 1.1: Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4][5][6]
Causality of Experimental Choices:
-
Acid Catalyst: The reaction is acid-catalyzed to activate the carbonyl groups for nucleophilic attack by the hydrazine.[4] Glacial acetic acid is a common choice as it also serves as a solvent.
-
Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl, two regioisomers can form. The initial attack of the hydrazine is often directed by both steric and electronic factors. For instance, in a β-ketoester, the ketone is generally more reactive than the ester.[6]
Step-by-Step Methodology: [6]
-
Reactant Mixture: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq) and the desired hydrazine (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or glacial acetic acid. If using ethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 1.2: Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack reaction is an efficient method for introducing a formyl group at the C4 position of the pyrazole ring, a key handle for further functionalization.[7][8][9]
Causality of Experimental Choices:
-
Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] Anhydrous conditions are crucial as the reagent is moisture-sensitive.[8]
-
Electrophilic Substitution: The pyrazole ring is electron-rich and undergoes electrophilic substitution preferentially at the C4 position.[7]
Step-by-Step Methodology: [8]
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath. Add POCl₃ (1.1-1.5 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C.
-
Addition of Pyrazole: Dissolve the pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80°C for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it slowly onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 1.3: Claisen-Schmidt Condensation for Pyrazole-Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from an aldehyde and a ketone.[10][11][12][13] Here, we use a 4-formylpyrazole as the aldehyde component.
Causality of Experimental Choices:
-
Base Catalyst: A strong base (e.g., NaOH or KOH) is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the aldehyde carbonyl.[12]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base.
Step-by-Step Methodology: [10][11]
-
Reactant Solution: In a flask, dissolve the 4-formylpyrazole (1.0 eq) and the desired aryl ketone (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of NaOH or KOH (typically 40-50%) dropwise.
-
Reaction: Continue stirring at room temperature for 12-24 hours. A precipitate of the chalcone may form during this time.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Purify by recrystallization from ethanol.
PART 2: Synthesis of Pyrazole-Based Tellurium Chalcogenides
The introduction of tellurium into the pyrazole framework can be achieved through several methods. Here, we detail a common and effective approach involving a transmetalation reaction.
Protocol 2.1: Synthesis of Aryltellurium Tribromides via Transmetalation
This protocol involves the synthesis of an organomercury precursor followed by a transmetalation reaction with tellurium tetrabromide.
Safety First: Handling Organomercury and Tellurium Compounds
-
Organomercury Compounds: These are highly toxic. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (nitrile over silver shield/4H), a lab coat, and safety goggles.[14][15][16][17][18]
-
Tellurium Tetrabromide: This compound is corrosive and toxic. Handle it in a fume hood and wear appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.[19][20][21][22]
Step 1: Synthesis of the Aryl Mercuric Chloride Precursor
This step is necessary if the pyrazole-containing aryl mercuric chloride is not commercially available.
-
Diazotization: Dissolve the corresponding aniline derivative in dilute HCl and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Mercuration: In a separate flask, prepare a solution of mercury(II) chloride in water. Add the cold diazonium salt solution to the mercury(II) chloride solution with vigorous stirring.
-
Isolation: The aryl mercuric chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Transmetalation with Tellurium Tetrabromide
Caption: Workflow for the one-pot synthesis of 4-(phenylselanyl)pyrazoles.
Step-by-Step Methodology: [3]
-
Reactant Mixture: To a solution of the α,β-alkynic aldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the hydrazine (1.0 eq).
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone.
-
Selenation and Cyclization: Cool the reaction mixture to 0°C and add a solution of phenylselenyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 4: Characterization and Validation (A Self-Validating System)
Thorough characterization is essential to confirm the structure and purity of the synthesized pyrazole-based chalcogenides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyrazole Ring Protons: The proton at the C4 position of the pyrazole ring typically appears as a singlet in the aromatic region (δ 6.0-8.0 ppm). [23][24]The chemical shift is influenced by the substituents on the ring.
-
Other Protons: The chemical shifts of other protons will depend on the specific substituents on the pyrazole ring and the chalcogen-containing moiety.
-
-
¹³C NMR:
-
⁷⁷Se NMR:
-
This is a powerful technique for characterizing selenium-containing compounds. The chemical shifts are highly sensitive to the electronic environment of the selenium atom. For selenoethers, the signals typically appear in a broad range.
-
-
¹²⁵Te NMR:
-
Similar to ⁷⁷Se NMR, ¹²⁵Te NMR is invaluable for tellurium-containing compounds. The chemical shifts are very sensitive to the oxidation state and coordination environment of the tellurium atom.
-
Data Summary Table:
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷⁷Se / ¹²⁵Te NMR (δ, ppm) |
| 4-Formylpyrazole | Aldehyde proton: ~9.8-10.2 | Aldehyde C=O: ~185-195 | N/A |
| Pyrazole-Chalcone | α,β-unsaturated protons: 6.5-8.0 | C=O: ~180-190 | N/A |
| Pyrazole-Selenide | Aromatic protons adjacent to Se: 7.0-8.0 | C-Se: ~120-140 | Variable, depends on structure |
| Aryltellurium Tribromide | Aromatic protons deshielded by TeBr₃ | C-Te: ~110-150 | Variable, depends on structure |
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as C=O (in chalcones and formylpyrazoles), C=N, and C-H bonds.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compounds. The isotopic pattern of selenium and tellurium can be a distinctive feature in the mass spectrum.
Conclusion
The protocols and insights provided in this guide offer a comprehensive framework for the synthesis of novel pyrazole-based chalcogenides. By understanding the underlying reaction mechanisms and employing rigorous characterization techniques, researchers can confidently and reproducibly synthesize these promising compounds for applications in drug discovery and materials science. The versatility of the pyrazole scaffold combined with the unique properties of selenium and tellurium opens up a vast chemical space for exploration.
References
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Available at: [Link]
-
UNC Charlotte. (n.d.). Mercury and Organomercury. Available at: [Link]
-
Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019). SciELO. Available at: [Link]
-
SLAC National Accelerator Laboratory. (2013). Mercury and Mercury Compounds Safe Handling Guidelines. Available at: [Link]
-
Concordia University. (n.d.). MERCURY SAFETY GUIDELINES. Available at: [Link]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Available at: [Link]
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Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines... (n.d.). ResearchGate. Available at: [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Available at: [Link]
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Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (n.d.). SciSpace. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]
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One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. (2025). ResearchGate. Available at: [Link]
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Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019). Universidade Federal de Santa Maria. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH. Available at: [Link]
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One-Pot Synthesis of 4-(phenylselanyl) Pyrazoles. (2025). Van Yüzüncü Yıl Üniversitesi. Available at: [Link]
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Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). ARKIVOC. Available at: [Link]
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Application of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Agrochemical Research: A Technical Guide for Synthetic Chemists and Biologists
Introduction: The Pyrazole Scaffold and the Strategic Role of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The pyrazole ring is a cornerstone in the edifice of modern agrochemical discovery. Its versatile five-membered heterocyclic structure has been successfully incorporated into a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] The success of the pyrazole scaffold lies in its favorable physicochemical properties, metabolic stability, and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of biological activity and spectrum.
This guide focuses on a specific, yet highly valuable, building block: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole . The presence of the reactive 2-chloroethyl group at the N1 position makes this compound a strategic intermediate for the synthesis of a diverse array of more complex pyrazole derivatives. The chloroethyl moiety serves as a versatile electrophilic handle, enabling facile introduction of various functional groups through nucleophilic substitution reactions. This application note will provide a detailed exploration of its synthetic utility, particularly in the preparation of novel chalcogen-containing pyrazole derivatives, and discuss the rationale for their investigation as potential agrochemicals.
Core Concept: Leveraging the 2-Chloroethyl Moiety for Agrochemical Innovation
The primary application of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in agrochemical research is as a precursor for molecules with enhanced biological activity. The carbon-chlorine bond in the ethyl side chain is susceptible to cleavage upon reaction with a wide range of nucleophiles, particularly sulfur, selenium, and tellurium-based reagents. This allows for the systematic synthesis of libraries of compounds where the pyrazole core is tethered to various chalcogen-containing functionalities. The rationale behind this approach is twofold:
-
Introduction of Bioactive Moieties: Organosulfur, organoselenium, and organotellurium compounds are known to possess a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. By incorporating these elements into a pyrazole structure, it is possible to generate hybrid molecules with potentially novel or enhanced agrochemical profiles.
-
Modulation of Physicochemical Properties: The introduction of chalcogens can significantly alter the lipophilicity, polarity, and steric bulk of the parent molecule. These modifications are crucial for optimizing a compound's uptake, translocation, and interaction with its biological target within a pest or weed.
The following sections will provide detailed protocols for the synthesis of pyrazole-based dichalcogenides and monochalcogenides, starting from 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocols: Synthesis of Pyrazole-Based Chalcogenides
The following protocols are adapted from established synthetic methodologies and are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of Symmetrical 1-(2-chloroethyl)pyrazole-based Dichalcogenides
This protocol describes the synthesis of symmetrical dichalcogenides where two pyrazole units are linked by a dichalcogenide bridge (-S-S-, -Se-Se-, -Te-Te-).
Workflow Diagram:
Caption: Workflow for the synthesis of symmetrical pyrazole dichalcogenides.
Materials:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
-
Elemental Sulfur (S), Selenium (Se), or Tellurium (Te)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)
-
Magnetic stirrer and heating plate
-
Solvents for extraction (e.g., ethyl acetate) and purification (e.g., hexane, ethyl acetate)
Procedure:
-
In situ preparation of Sodium Dichalcogenide (Na₂E₂):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add elemental chalcogen (S, Se, or Te; 2 mmol) to anhydrous ethanol (20 mL).
-
To this suspension, add sodium borohydride (4 mmol) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
Stir the mixture at room temperature until the elemental chalcogen is completely dissolved, and the solution becomes clear (for Se and Te) or a pale yellow (for S). This indicates the formation of the sodium dichalcogenide.
-
-
Reaction with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole:
-
Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (2 mmol) in anhydrous ethanol (10 mL).
-
Add the pyrazole solution dropwise to the freshly prepared sodium dichalcogenide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure symmetrical pyrazole-based dichalcogenide.
-
Expert Insights: The in situ preparation of the sodium dichalcogenide is critical for this reaction as these reagents are sensitive to air and moisture. The slow, portion-wise addition of sodium borohydride prevents a runaway exothermic reaction. The reaction temperature for the nucleophilic substitution is maintained at a moderate level to avoid potential side reactions.
Protocol 2: Synthesis of Symmetrical 1-(2-chloroethyl)pyrazole-based Monochalcogenides
This protocol outlines the synthesis of symmetrical monoselenides where a single selenium atom bridges two pyrazole ethyl units. A similar procedure can be adapted for sulfides.
Workflow Diagram:
Caption: Workflow for the synthesis of symmetrical pyrazole monoselenides.
Materials:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
-
Elemental Selenium (Se)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Solvents for extraction and purification
Procedure:
-
In situ preparation of Sodium Hydrogen Selenide (NaHSe):
-
In a three-necked round-bottom flask under an inert atmosphere, add elemental selenium (1 mmol) to anhydrous ethanol (20 mL).
-
Add sodium borohydride (2 mmol) portion-wise with stirring.
-
Continue stirring at room temperature until the selenium dissolves completely, forming a colorless solution of NaHSe.
-
-
Reaction with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole:
-
Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (2 mmol) in anhydrous ethanol (10 mL).
-
Add the pyrazole solution dropwise to the freshly prepared NaHSe solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Trustworthiness and Self-Validation: The success of these protocols can be validated at each step. The formation of the chalcogenide reagents is visually confirmed by the dissolution of the elemental chalcogen. The progress of the main reaction can be monitored by TLC, observing the consumption of the starting pyrazole and the appearance of a new, typically less polar, product spot. The final structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Agrochemical Screening
While the direct agrochemical applications of the chalcogenide derivatives of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are not extensively documented in publicly available literature, their structural features suggest potential utility in several areas of agrochemical research.
Table 1: Potential Agrochemical Applications and Rationale
| Potential Application | Rationale | Key Structural Features |
| Fungicides | The pyrazole ring is a well-established pharmacophore in many commercial fungicides, including succinate dehydrogenase inhibitors (SDHIs). Organosulfur and organoselenium compounds have also demonstrated fungicidal properties. The combination of these two moieties could lead to novel modes of action or enhanced efficacy. | Pyrazole core, Chalcogen-containing linker |
| Herbicides | Certain pyrazole derivatives are known to act as herbicides by inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen IX oxidase (PPO).[4] The introduction of a chalcogen-containing side chain could modulate the compound's interaction with these or other herbicidal targets. | Pyrazole core, Lipophilic side chain |
| Insecticides | Phenylpyrazole insecticides, such as fipronil, are potent modulators of insect GABA receptors.[2] While the synthesized chalcogenides do not belong to this specific class, the pyrazole nucleus is a proven scaffold for insecticidal activity. The novel side chains could lead to compounds with different target specificities or improved metabolic stability. | Pyrazole core, Modified side chain |
Future Directions and Research Opportunities:
The protocols provided in this guide offer a gateway to a largely unexplored chemical space. Researchers are encouraged to:
-
Synthesize a diverse library of chalcogenide derivatives using various substituted thiols, selenols, and tellurols to create unsymmetrical analogs.
-
Conduct broad-spectrum biological screening of the synthesized compounds against a panel of relevant fungal pathogens, weeds, and insect pests.
-
Investigate the mechanism of action of any active compounds to identify novel biological targets.
-
Perform structure-activity relationship (SAR) studies to optimize the lead compounds for enhanced potency and selectivity.
Conclusion
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a valuable and versatile intermediate in agrochemical synthesis. Its reactive chloroethyl group provides a convenient handle for the introduction of diverse functionalities, particularly chalcogen-containing moieties. The synthetic protocols detailed herein offer a robust starting point for the exploration of novel pyrazole-based agrochemicals. While the biological activities of the direct derivatives are yet to be fully elucidated, the established importance of both the pyrazole core and organochalcogen compounds in agrochemistry provides a strong rationale for their continued investigation. This guide serves as a foundational resource for researchers aiming to leverage this strategic building block in the quest for new and effective crop protection solutions.
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Application Notes and Protocols for the Development of Pyrazole-Containing Ligands for Transition Metals
Introduction: The Versatility of Pyrazole Ligands in Transition Metal Chemistry
Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the design of ligands for transition metals.[1] Their rich coordination chemistry stems from the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring, which can be readily functionalized to create a diverse array of mono- and polydentate ligands.[1][2] This adaptability allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, making them highly effective in a wide range of applications, including homogeneous catalysis, materials science, and medicinal chemistry.[3][4]
This guide provides detailed protocols for the synthesis of a representative pyrazole ligand, 3,5-dimethylpyrazole, and its subsequent use in the formation of a copper(II) complex. Furthermore, a comprehensive protocol for the application of a pyrazole-based copper complex as a catalyst in the oxidation of alcohols is presented. These protocols are designed to be self-validating, with explanations for key experimental choices and expected characterization data at each stage.
PART 1: Ligand Synthesis
The first step in the development of pyrazole-containing transition metal complexes is the synthesis of the pyrazole ligand itself. 3,5-dimethylpyrazole is a common and synthetically accessible pyrazole derivative that serves as an excellent starting point for more complex ligand designs.[5]
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from the condensation of acetylacetone with hydrazine sulfate.[5]
Safety Precautions: Hydrazine sulfate is a suspected carcinogen and is toxic.[6] Acetylacetone is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[6][7]
Materials:
-
Acetylacetone (reagent grade)
-
Hydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of Hydrazine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide. This deprotonates the hydrazine sulfate, forming the more reactive free hydrazine.
-
Reaction Setup: Cool the hydrazine solution in an ice bath to approximately 10-15 °C.
-
Addition of Acetylacetone: Slowly add acetylacetone to the cooled hydrazine solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C. The slow addition and cooling are crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Multiple extractions ensure complete recovery of the product.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 3,5-dimethylpyrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of petroleum ether and diethyl ether to afford white crystalline needles.
Characterization:
-
¹H NMR (CDCl₃): δ 12.29 (s, 1H, NH), 5.81 (s, 1H, CH-pyrazole), 2.27 (s, 6H, 2 x CH₃).[8]
-
¹³C NMR (CDCl₃): δ 147.6, 105.1, 13.6, 11.2.[9]
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~2920 (C-H stretch), ~1550 (C=N stretch).[9]
PART 2: Synthesis of a Pyrazole-Containing Transition Metal Complex
With the pyrazole ligand in hand, the next step is its coordination to a transition metal center. This protocol describes the synthesis of a simple copper(II) complex with 3,5-dimethylpyrazole.
Protocol 2: Synthesis of Dichlorobis(3,5-dimethylpyrazole)copper(II)
This protocol outlines the direct reaction of 3,5-dimethylpyrazole with copper(II) chloride.[10]
Safety Precautions: Copper(II) chloride is harmful if swallowed and is an irritant.[3][6][7] Handle with care and wear appropriate PPE.
Materials:
-
3,5-Dimethylpyrazole (synthesized in Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 3,5-dimethylpyrazole (2 equivalents) in ethanol in a round-bottom flask with gentle warming.
-
Addition of Metal Salt: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of ethanol.
-
Reaction: Add the copper(II) chloride solution dropwise to the stirred solution of 3,5-dimethylpyrazole at room temperature. A color change should be observed, indicating complex formation.
-
Precipitation: Stir the reaction mixture at room temperature for 2-3 hours. The product may precipitate during this time. If not, the solution can be concentrated on a rotary evaporator to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the isolated solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or under vacuum.
Characterization:
-
Appearance: Typically a green or blue solid.
-
IR (KBr, cm⁻¹): The N-H stretching frequency of the pyrazole ligand is expected to shift upon coordination to the copper center. New bands in the low-frequency region (below 400 cm⁻¹) may be observed, corresponding to Cu-N and Cu-Cl vibrations.
-
UV-Vis (solution): A broad d-d transition band in the visible region is characteristic of Cu(II) complexes.
PART 3: Application in Catalysis
Pyrazole-ligated transition metal complexes are widely used as catalysts. The following protocol provides a general method for the catalytic oxidation of alcohols to aldehydes or ketones using a pyrazole-copper complex.[4][11]
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This protocol details the oxidation of benzyl alcohol to benzaldehyde using a pyrazole-copper complex as a catalyst and hydrogen peroxide as the oxidant.[4]
Safety Precautions: Hydrogen peroxide is a strong oxidizer and can cause burns. Benzyl alcohol and benzaldehyde are irritants. Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.
Materials:
-
Tris(3,5-dimethylpyrazole)copper(II) nitrate (or a similar pyrazole-copper complex)
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (or another suitable solvent)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) or other suitable analytical instrument for monitoring the reaction
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the pyrazole-copper catalyst (e.g., 1-5 mol%).
-
Addition of Substrate and Solvent: Add the solvent (e.g., acetonitrile) followed by benzyl alcohol.
-
Initiation of Reaction: Slowly add hydrogen peroxide to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC.
-
Quenching: Once the reaction is complete (or has reached a desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, and remove the solvent using a rotary evaporator.
-
Purification: The crude benzaldehyde can be purified by column chromatography on silica gel if necessary.
Data Analysis:
The yield of benzaldehyde can be determined by GC analysis using an internal standard. The turnover number (TON) and turnover frequency (TOF) can be calculated to assess the catalyst's efficiency.
Table 1: Representative Data for Catalytic Oxidation
| Catalyst | Substrate | Product | Yield (%) |
| Tris(3,5-dimethylpyrazole)copper(II) nitrate | Benzylamine | Benzaldehyde | High |
| Tris(3,5-dimethylpyrazole)copper(II) nitrate | Benzylic alcohols | Aldehydes/Acids | Variable |
Data adapted from reference[4].
Visualization of Workflows
Ligand and Complex Synthesis Workflow
Caption: Workflow for the synthesis of a pyrazole ligand, its copper complex, and application in catalysis.
Conclusion
The protocols outlined in this guide provide a solid foundation for researchers entering the field of pyrazole-containing transition metal complexes. By following these detailed procedures, scientists can reliably synthesize and characterize these versatile compounds and explore their potential in various applications. The inherent tunability of the pyrazole scaffold offers vast opportunities for the rational design of novel ligands and metal complexes with tailored properties for specific catalytic or medicinal purposes.
References
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Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH. [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. ACS Publications. [Link]
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Spin-crossover in [Fe(3-bpp)2][BF4]2 in different solvents - A dramatic stabilisation of the low-spin state in water. ResearchGate. [Link]
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Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Thermally Induced Excited Spin State Trapping and Clarification of a Structure–Function Correlation. ACS Publications. [Link]
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Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. ACS Publications. [Link]
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New 3,5-dimethylpyrazole copper(II) compounds with a variety of hydrogen bonds, synthesized by using a dehydrating agent: Synthesis, characterization, structures and intermolecular interactions | Request PDF. ResearchGate. [Link]
-
Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Digital CSIC. [Link]
-
COPPER CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L. NJ.gov. [Link]
-
Tris(3,5-dimethylpyrazole)copper(II) nitrate: As an oxidation catalyst. ResearchGate. [Link]
-
Spin-Crossover in [Fe(3-bpp)2][BF4]2 in Different Solvents – a Dramatic Stabilisation of the Low-Spin State in Water. The Royal Society of Chemistry. [Link]
-
Local coordination geometry and spin state in novel Fe(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine-type ligands as controlled by packing forces: structural correlations. PubMed. [Link]
-
Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. PMC - NIH. [Link]
-
Solution-phase magnetic susceptibilty data: [Fe(bppOH,H)2][BF4]2 ( );... ResearchGate. [Link]
-
Iron(II) tetrafluoroborate. Grokipedia. [Link]
-
Catechol oxidase mimetic activity of copper(I) complexes of 3,5-dimethyl pyrazole derivatives. PANSKURA BANAMALI COLLEGE. [Link]
-
Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Longdom Publishing. [Link]
-
Safety Data Sheet COPPER (II) CHLORIDE Dihydrate. ChemSupply Australia. [Link]
-
Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with. White Rose Research Online. [Link]
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]
-
Iron(II) tetrafluoroborate hexahydrate | B2F8FeH12O6 | CID 15762351. PubChem. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. PubMed Central. [Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. [Link]
-
Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction.. ResearchGate. [Link]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution on 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The functionalization of the pyrazole core is a key strategy for modulating its biological activity. Nucleophilic substitution on N-alkylated pyrazoles, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, offers a direct and efficient route to introduce diverse functional groups, thereby expanding the chemical space for drug discovery.
This technical guide provides a comprehensive overview of the experimental setup and detailed protocols for performing nucleophilic substitution reactions on 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. We will explore the reaction with various nucleophiles, including amines, azide, and cyanide, providing researchers with the necessary information to synthesize a library of novel pyrazole derivatives.
Reaction Principle: The SN2 Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom of the chloroethyl group from the backside, leading to the displacement of the chloride leaving group.[2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Primary alkyl halides, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, are excellent substrates for SN2 reactions due to minimal steric hindrance.[3]
Safety Precautions
Disclaimer: No specific safety data sheet for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole was found. Researchers should treat this compound as potentially hazardous. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, lab coat, and chemical-resistant gloves, are mandatory.
-
Pyrazole Derivatives: Pyrazoles can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution and have an appropriate quenching protocol in place.
-
Potassium Cyanide (KCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available.
-
Solvents: Acetonitrile, DMF, and other organic solvents are flammable and have their own specific hazards. Consult the respective Safety Data Sheets (SDS) before use.
Experimental Setup
The following general setup is applicable to all the described protocols.
Equipment:
-
Round-bottom flask (size dependent on scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) equipment (plates, developing chamber, UV lamp)
-
Column chromatography setup
General Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocols
Protocol 1: Synthesis of 1-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Derivatives
This protocol describes the reaction with a primary or secondary amine. The use of an excess of the amine can also serve as the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base can be added.
Reagents:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Amine (e.g., piperidine, morpholine, or benzylamine) (2.5 eq)
-
Acetonitrile (solvent)
-
Potassium carbonate (K₂CO₃) (optional, 1.5 eq)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and acetonitrile.
-
Add the desired amine to the solution. If the amine is not used in large excess, add potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of the corresponding azide derivative, a versatile intermediate for further transformations such as click chemistry or reduction to the primary amine.
Reagents:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in DMF.
-
Carefully add sodium azide to the stirred solution.
-
Heat the reaction mixture to 60-70°C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Reagents:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ethanol/Water mixture (e.g., 9:1) (solvent)
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide in the ethanol/water solvent mixture.
-
Add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Base (if applicable) | Typical Reaction Time (h) |
| Primary/Secondary Amine | Acetonitrile | Reflux (~82) | Excess Amine or K₂CO₃ | 4-12 |
| Sodium Azide (NaN₃) | DMF | 60-70 | N/A | 6-18 |
| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | N/A | 8-24 |
Product Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful substitution will be indicated by the disappearance of the triplet corresponding to the -CH₂-Cl protons and the appearance of new signals for the protons adjacent to the newly introduced functional group. The characteristic signals for the pyrazole ring (methyl groups and the C4-H) should remain. For example, in the aminoethyl derivative, the triplet for the -CH₂-N protons would be expected upfield from the original -CH₂-Cl signal.
-
¹³C NMR: The carbon of the -CH₂-Cl group will show a significant upfield shift upon substitution. New signals corresponding to the carbons of the introduced nucleophile will also be present.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method for these compounds.
References
-
Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased?. Pearson. Available at: [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Synthesis of Amines. UCLA. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. UC Irvine. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. OUCI. Available at: [Link]
-
4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Introduction to SN2 Reactions. Chad's Prep. Available at: [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. UC Irvine. Available at: [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data.. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis of β‐Aminoethyl‐Substituted Pyrazoles.. Sci-Hub. Available at: [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
SN2 reaction of alkyl halides. YouTube. Available at: [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available at: [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Available at: [Link]
-
3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]
-
11.2: The SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]
-
synthesis of nitriles through cyanide SN2 reactions. YouTube. Available at: [Link]
Sources
Application Note: Analytical Strategies for Monitoring Reactions of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This pyrazole derivative is a key building block in the synthesis of various compounds in the pharmaceutical and agrochemical industries.[1][2] Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and offline analysis of reactions involving this versatile intermediate.
Introduction: The Importance of Reaction Monitoring
The synthesis and subsequent reactions of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole often involve multiple steps and the potential for side-product formation.[3][4] Real-time or near-real-time monitoring of these reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. This allows for precise control over reaction parameters, leading to improved process efficiency, safety, and the consistent production of the target molecule. The choice of analytical technique is dictated by the specific reaction being monitored, the physical and chemical properties of the reactants and products, and the desired level of detail.
Strategic Selection of Analytical Methods
The selection of an appropriate analytical method is a critical first step in effective reaction monitoring. The physicochemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (a solid with a molecular weight of 158.62 g/mol ) and its potential reaction products guide this choice.
A logical workflow for selecting the appropriate analytical technique is presented below:
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring reactions involving non-volatile or thermally labile compounds. It is particularly well-suited for tracking the disappearance of starting materials and the appearance of products in a reaction mixture.
Causality behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode for separating organic molecules. A non-polar stationary phase (like C18) is used with a polar mobile phase. This setup is ideal for separating the moderately polar 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole from its potential reaction products which may have varying polarities.
-
Isocratic vs. Gradient Elution: For simple reaction mixtures with components of similar polarities, an isocratic method (constant mobile phase composition) is sufficient and offers faster run times. For more complex mixtures with a wide range of polarities, a gradient elution (mobile phase composition changes over time) is necessary to achieve adequate separation of all components.
-
Detector Selection: A UV detector is commonly used for aromatic compounds like pyrazoles. The wavelength of detection should be set to the λmax of the chromophore of interest to ensure maximum sensitivity.
Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or methanol). This prevents further reaction.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio should be optimized for the specific separation. For example, an isocratic method could use 60:40 (v/v) acetonitrile:water.[5][6][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the analyte (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times (determined by injecting standards of each compound).
-
Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water | Common solvents for reversed-phase HPLC, offering a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good peak shape and resolution. |
| Detection | UV (e.g., 220 nm) | Pyrazole ring system absorbs in the UV region, allowing for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
GC-MS is the method of choice for analyzing volatile and thermally stable compounds.[8][9] The chloroethyl group in 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole makes it amenable to GC analysis. GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) information.
Causality behind Experimental Choices:
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of a wide range of organic compounds based on their boiling points.
-
Temperature Programming: A temperature gradient is typically employed to ensure the efficient elution of compounds with different volatilities. The program starts at a lower temperature to resolve early-eluting, more volatile compounds and ramps up to elute less volatile components.
-
Electron Ionization (EI): This is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used to identify compounds by comparison to a mass spectral library.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute the aliquot in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from non-volatile components of the reaction mixture.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection for trace analysis or split injection for more concentrated samples.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify compounds by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
The presence of the chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio) in the mass spectrum can aid in the identification of chlorine-containing compounds.
-
Quantify the relative amounts of each component by comparing their integrated peak areas. For absolute quantification, a calibration curve with an internal standard is required.
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent | A versatile, non-polar column suitable for a wide range of organic compounds. |
| Temperature Program | 50 °C to 280 °C | Allows for the separation of compounds with a range of boiling points. |
| Ionization | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Detector | Mass Spectrometer | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy is an indispensable tool for gaining detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[10][11][12] It is a non-destructive technique that can provide quantitative data.
Causality behind Experimental Choices:
-
¹H NMR: Proton NMR is highly sensitive and provides information about the number of different types of protons and their neighboring environments. Monitoring the disappearance of proton signals from the starting material and the appearance of new signals from the product allows for the tracking of reaction progress.
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecules. While less sensitive than ¹H NMR, it can be very useful for identifying structural isomers.
-
In-situ (Online) Monitoring: Modern benchtop NMR spectrometers can be integrated directly into a reaction setup, allowing for real-time monitoring of the reaction as it proceeds.[11]
Protocol: NMR Analysis
-
Sample Preparation (Offline):
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Evaporate the solvent and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Key signals for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole would include the pyrazole ring proton, the two methyl groups, and the two methylene groups of the chloroethyl chain.[3]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
-
Data Analysis:
Expected ¹H NMR Chemical Shifts (in CDCl₃) for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Pyrazole C4-H | ~5.8 | Singlet |
| N-CH₂- | ~4.2 | Triplet |
| Cl-CH₂- | ~3.8 | Triplet |
| Pyrazole C3-CH₃ | ~2.2 | Singlet |
| Pyrazole C5-CH₃ | ~2.2 | Singlet |
Note: These are approximate values and may vary depending on the solvent and other reaction components.
Caption: A typical workflow for reaction monitoring.
Conclusion
The successful monitoring of reactions involving 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole relies on the judicious selection and application of appropriate analytical techniques. HPLC is a versatile method for a wide range of reaction conditions, GC-MS is ideal for volatile components, and NMR provides unparalleled structural detail. By implementing the protocols outlined in this application note, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to the development of more robust, efficient, and safe synthetic routes.
References
- Bhasin, K. K., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
- Kowalski, B. R., & Kesners, P. M. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- Li, Y., et al. (2014). In-line monitoring of the synthesis process of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(10), 3289-3295.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 126-138.
- Al-Suhaimi, E. A., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect, 8(31), e202301642.
- Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(16), 12345-12354.
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Gowramma, B., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 134-140.
- Henderson, J. E. (1982).
- Bhasin, K. K., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Request PDF.
- Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 410(10), 2597-2606.
- Nowakowski, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10487-10494.
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
- Regalado, E. L., et al. (2012). A reversed-phase HPLC method for the purity analysis of boronic acid pinacol esters.
- Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1099-1106.
- Kumar, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 23(15), 5896-5900.
- Kumar, S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research, 12(1), 22-28.
- Gawande, M. B., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1218-1221.
- Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2206-2214.
- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-434.
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
- Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 40(10), 8434-8440.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- El-Metwaly, N. M., et al. (2023).
- El-Sayed, W. A., et al. (2019).
- Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1759.
-
PubChem. (n.d.). 1-(2-Chloroethyl)-5-methyl-1H-pyrazole. Retrieved from [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. publishatcj.com [publishatcj.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijcpa.in [ijcpa.in]
- 8. pubs.acs.org [pubs.acs.org]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the post-synthesis work-up and purification of this important heterocyclic building block.
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole typically involves the N-alkylation of 3,5-dimethylpyrazole. While the symmetrical nature of the pyrazole simplifies the reaction by preventing the formation of regioisomers, the purification of the final product from starting materials, reagents, and potential side products requires a systematic and informed approach.[1][2] This guide provides a question-and-answer-based format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the overall purification strategy and compound characteristics.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Understanding potential impurities is the first step to designing an effective purification strategy. Following a typical N-alkylation reaction, your crude mixture will likely contain:
-
Unreacted Starting Materials:
-
3,5-Dimethylpyrazole: A basic, water-soluble solid.
-
Alkylating Agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane): A volatile and nonpolar organic compound.
-
-
Reagents and Solvents:
-
Potential Side Products:
-
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole: Formed if water is present in the reaction, leading to hydrolysis of the chloroethyl group, especially under basic conditions.
-
1-Vinyl-3,5-dimethylpyrazole: Can result from elimination of HCl from the product, particularly if a strong, non-nucleophilic base is used or if the reaction is heated excessively.
-
Quaternized Pyrazolium Salt: Formed by the further reaction of the product with the alkylating agent. This is typically a highly polar, ionic compound.
-
Q2: What is the best general workflow for purifying 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole?
A: A multi-step approach is most effective. The optimal workflow begins with a liquid-liquid extraction to remove the bulk of impurities, followed by a high-resolution technique like column chromatography or vacuum distillation for final purification.
Q3: Is 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole an oil or a solid?
A: The physical state can be ambiguous and depends on purity. It is most commonly described as an oil or low-melting solid. It has a reported boiling point of 60-65°C at 1 Torr, which is characteristic of a liquid.[4] However, some suppliers list it as a solid. You should expect to handle it as a liquid or a waxy solid at room temperature. This dual nature means that both distillation and recrystallization (from a nonpolar solvent at low temperature) could be viable final purification steps.
Q4: How can I effectively remove a high-boiling solvent like DMF or DMSO before chromatography?
A: This is a critical and common challenge. Simply evaporating under high vacuum is often insufficient. The best method is through extensive aqueous washing during the liquid-liquid extraction phase.
-
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a significant volume of an organic solvent in which your product is soluble but DMF/DMSO are not, such as ethyl acetate or diethyl ether.
-
Wash with Water: Transfer the diluted mixture to a separatory funnel and wash it multiple times (at least 3-5 times) with water. DMF and DMSO are highly soluble in water and will partition into the aqueous phase.[3]
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer and break any minor emulsions.[5]
This procedure will remove the vast majority of the high-boiling solvent, leaving a much cleaner crude product for the subsequent purification step.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
A. Aqueous Work-up & Liquid-Liquid Extraction (LLE)
Problem: I'm seeing a persistent emulsion during my extraction that won't separate.
-
Causality: Emulsions are common when a reaction mixture contains fine particulate matter (like inorganic salts from the base) or amphiphilic side products that stabilize the interface between the organic and aqueous layers. Vigorous shaking of the separatory funnel exacerbates this issue.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.[5]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.
-
Filtration: If the cause is suspended solids, filter the entire crude reaction mixture through a pad of Celite® before beginning the extraction.
-
Problem: My product yield is very low, and I suspect it's lost in the aqueous phase.
-
Causality: While 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is primarily organic-soluble, it possesses two nitrogen atoms that can be protonated under acidic conditions, forming a water-soluble salt. If your work-up conditions are too acidic, you may be losing the product to the aqueous layer.
-
Solution:
-
Check pH: Ensure your aqueous wash solutions are neutral or slightly basic. Avoid acidic washes (e.g., 1M HCl) unless your goal is specifically to remove a more basic impurity like unreacted 3,5-dimethylpyrazole.
-
Back-Extraction: If you suspect product loss to the aqueous phase, basify the combined aqueous layers with a base like sodium bicarbonate or dilute NaOH until pH > 8. Then, re-extract these aqueous layers with your organic solvent (e.g., ethyl acetate or dichloromethane). This will convert any protonated product back to its neutral, organic-soluble form.
-
Increase Solvent Polarity: If your product has significant polarity (e.g., due to hydrolysis to the alcohol), a nonpolar solvent like hexane may not be sufficient. Use a more polar extraction solvent like ethyl acetate or dichloromethane.
-
B. Flash Column Chromatography
Problem: My compound and a key impurity have very similar Rf values and won't separate on the column.
-
Causality: This indicates that the chosen solvent system does not differentiate sufficiently between the polarity of your product and the impurity.
-
Solution:
-
Systematic Solvent Screening: Before running a large column, screen various solvent systems using TLC. The goal is to maximize the difference in Rf values (ΔRf). A good starting point is a hexane/ethyl acetate system.[6][7]
-
Change Solvent Selectivity: If hexane/ethyl acetate fails, switch to a solvent system with different chemical properties. For example, replace ethyl acetate with dichloromethane or a small percentage of methanol in dichloromethane. This changes the nature of the interactions with the silica gel.
-
Solvent System Recommendations:
-
| Solvent System (v/v) | Target Impurities | Rationale |
| Hexane / Ethyl Acetate (9:1 to 4:1) | General Purpose | Excellent starting point for separating the moderately polar product from nonpolar impurities (alkylating agent) and highly polar impurities (baseline).[6][7] |
| Dichloromethane (DCM) / Methanol (99:1) | Polar Impurities | For separating the product from slightly more polar side products like the hydrolyzed alcohol derivative. Use methanol sparingly as it can cause streaking. |
| Hexane / Diethyl Ether (7:3 to 1:1) | Nonpolar Impurities | Diethyl ether can sometimes provide better separation for less polar compounds compared to ethyl acetate. |
Problem: The product is streaking or tailing badly on the TLC plate and column.
-
Causality: Streaking is often caused by one of three factors:
-
Compound Acidity/Basicity: The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica gel surface.
-
Overloading: Too much crude material was applied to the TLC plate or column.
-
Inappropriate Solvent: The solvent may be too polar, or the compound may have poor solubility in the chosen eluent.
-
-
Solution:
-
Add a Modifier: To pacify the acidic silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system. This will compete for the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Reduce Load: Ensure you are not overloading the column. A general rule is to load 1g of crude material per 25-50g of silica gel for difficult separations.
-
Use a Different Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase, such as neutral alumina.
-
Section 3: Standard Protocols
Protocol 1: General Aqueous Work-up and Liquid-Liquid Extraction
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Quench Carefully: If a reactive base like sodium hydride (NaH) was used, quench the reaction by slowly adding isopropanol, followed by water.
-
Dilute: Dilute the crude mixture with ethyl acetate (approx. 10-20 times the volume of the reaction solvent).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Wash with Water: Wash the organic layer with deionized water (3 x volume of the organic layer). Drain the aqueous layer. Repeat this wash two more times to remove DMF/DMSO.
-
Wash with Brine: Wash the organic layer with a saturated NaCl solution (1 x volume of the organic layer). This removes residual water.[5]
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a column with silica gel (230-400 mesh). Wet the column with the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin running the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) as needed (e.g., from 5% ethyl acetate to 10%, then 15%).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
References
- BenchChem. Technical Support Center: N-Alkylation of Brominated Pyrazoles.
- BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. 2017;27(1):1-7.
- ResearchGate. Optimization of pyrazole N-alkylation conditions.
- National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- DOI. SUPPORTING INFORMATION.
- Longdom Publishing SL. Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements.
- University of California, Los Angeles. Recrystallization - Part 2.
- Matrix Scientific. 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole.
- Sigma-Aldrich. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 38460-08-1 Cas No. | 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole | Matrix Scientific [matrixscientific.com]
- 5. longdom.org [longdom.org]
- 6. publishatcj.com [publishatcj.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Alkylation of 3,5-Dimethylpyrazole
Welcome to the technical support center for the N-alkylation of 3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting strategies for this crucial synthetic transformation. As this pyrazole is symmetrical, the challenge of regioselectivity is eliminated, allowing us to focus purely on optimizing reaction efficiency and yield.
Frequently Asked Questions (FAQs) & Core Principles
This section delves into the fundamental choices you'll make when setting up your reaction. Understanding the causality behind each parameter is key to successful optimization.
Q1: What is the fundamental mechanism for the N-alkylation of 3,5-dimethylpyrazole?
A: The N-alkylation of 3,5-dimethylpyrazole is a classic nucleophilic substitution reaction. The process is typically base-mediated and follows two primary steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the pyrazole ring. This generates a nucleophilic pyrazolate anion. The stability of this anion is enhanced by the aromaticity of the pyrazole ring.
-
Nucleophilic Attack: The newly formed pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This forms the new N-C bond and displaces the leaving group, yielding the final N-alkylated product.
The choice of base, solvent, and alkylating agent directly influences the efficiency of these two steps.
Caption: The two-step mechanism for base-mediated N-alkylation.
Q2: How do I select the appropriate base for my reaction?
A: The base is critical for deprotonating the pyrazole, and its strength should be matched to the reactivity of your alkylating agent and desired reaction conditions.[1]
-
Weak Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are the most common and often preferred choice for general N-alkylation.[1] They are easier to handle and work well with reactive alkylating agents like benzyl bromide or methyl iodide. Cesium carbonate is more soluble and basic than K₂CO₃, often leading to faster reactions or higher yields, albeit at a higher cost.
-
Strong Bases (e.g., Sodium Hydride, NaH): For less reactive alkylating agents (like alkyl chlorides) or sterically hindered substrates, a stronger base like NaH is necessary to ensure complete deprotonation of the pyrazole.[1][2] Crucially, reactions with NaH must be conducted under strictly anhydrous conditions , as it reacts violently with water.
-
Organic Bases (e.g., DBU, Triethylamine): These are generally not effective for deprotonating pyrazoles for N-alkylation and are not recommended.
| Base | Strength | Key Considerations | Typical Use Case |
| K₂CO₃ | Moderate | Inexpensive, easy to handle, requires polar aprotic solvent. | General purpose, reactive alkyl halides. |
| Cs₂CO₃ | Moderate-Strong | Higher reactivity than K₂CO₃, better solubility, more expensive. | Improving sluggish reactions, sensitive substrates. |
| NaH | Strong | Highly effective, requires strict anhydrous conditions, safety precautions needed. | Unreactive alkylating agents (e.g., alkyl chlorides). |
Q3: What solvent system is optimal for this alkylation?
A: The ideal solvent should dissolve the pyrazole and the pyrazolate salt while being inert to the reaction conditions. Polar aprotic solvents are the standard choice.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are excellent choices as they effectively dissolve the pyrazolate salt, accelerating the nucleophilic attack.[1] They are suitable for a wide range of temperatures. However, their high boiling points can make them difficult to remove during workup.
-
Acetonitrile (MeCN): A good alternative with a lower boiling point, making for an easier workup.[2] Its polarity is sufficient for many reactions, especially with more soluble bases like Cs₂CO₃ or when using phase-transfer catalysts.
-
Acetone: Can be used, particularly with reactive alkylating agents like ethyl bromoacetate in the presence of K₂CO₃.[3] It is volatile and easy to remove.
-
Phase-Transfer Catalysis (PTC): For certain applications, alkylation can be performed under solvent-free or biphasic conditions using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This approach can be environmentally friendlier and simplify purification.
Q4: How does the leaving group on the alkylating agent affect the reaction?
A: The reactivity of the alkylating agent (R-X) is highly dependent on the quality of the leaving group (X). A better leaving group will be displaced more easily by the pyrazolate anion, leading to a faster reaction.
The general order of reactivity is: Iodide (I) > Bromide (Br) > Tosylate (OTs) > Chloride (Cl) .[1]
-
If your reaction with an alkyl chloride is slow, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.
-
For sluggish reactions, you can sometimes add a catalytic amount of sodium iodide (NaI) to a reaction with an alkyl chloride or bromide. This performs an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.
Troubleshooting Guide
Even with a symmetrical substrate, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Q5: My reaction is very slow or appears to be stalled. How can I fix this?
A: A stalled reaction is typically due to insufficient activation of either the nucleophile (pyrazole) or the electrophile (alkylating agent).
Caption: A decision tree for troubleshooting slow reactions.
-
Increase Temperature: Many N-alkylations that are slow at room temperature proceed smoothly at 60-80 °C. Monitor for potential degradation of starting materials if heating for extended periods.
-
Re-evaluate Your Base: If you are using K₂CO₃ with an unreactive alkyl chloride, the deprotonation may be incomplete or too slow. Consider switching to Cs₂CO₃ or, if conditions permit, the much stronger base NaH.[1]
-
Enhance Alkylating Agent Reactivity: As discussed in Q4, moving from a chloride to a bromide or iodide is the most effective way to speed up the reaction.
-
Improve Solubility: Ensure your base and the resulting pyrazolate salt are soluble. If you are using acetonitrile, switching to DMF or DMSO can dramatically increase reaction rates by better solvating the ionic intermediate.[1]
Q6: I'm getting a poor yield despite the starting material being consumed. What's happening?
A: Low isolated yield with full conversion points towards side reactions, workup issues, or purification losses.
-
Side Reactions: Is your alkylating agent multifunctional? For example, a dihalide could lead to double alkylation or polymerization. Does it contain other electrophilic sites that could react with the pyrazolate?
-
Product Volatility: Some simple N-alkylated pyrazoles (e.g., N-methyl, N-ethyl) can be volatile. Be cautious during solvent removal under high vacuum; significant product loss can occur. Consider using a cold trap or avoiding high temperatures on the rotovap.
-
Aqueous Workup Issues: Is your product water-soluble? Small, polar N-alkyl pyrazoles may have significant solubility in water. If you suspect this, re-extract the aqueous layer multiple times with your organic solvent or perform a brine wash to "salt out" the product from the aqueous phase.
-
Purification Problems: Your product might be streaking or irreversibly binding to the silica gel during column chromatography. Try deactivating the silica gel with triethylamine (1% in your eluent) or switch to a different stationary phase like alumina.
Experimental Protocols
General Protocol for N-Alkylation of 3,5-Dimethylpyrazole using K₂CO₃ in DMF
This protocol provides a robust starting point for the alkylation with a reactive alkyl halide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 equiv.), anhydrous N,N-dimethylformamide (DMF, to make a ~0.5 M solution), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Activation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv.) to the mixture. If the alkylating agent is a liquid, it can be added via syringe. If it's a solid, it can be added directly.
-
Reaction: Heat the reaction to 60 °C (or a suitable temperature based on preliminary tests) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic extracts and wash with water, followed by a wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated 3,5-dimethylpyrazole.[4]
References
-
Garlyauskayte, R. Y., & Mykhailiuk, P. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 119-131. [Link]
-
Patin, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Kavun, A. M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. [Link]
-
Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. [Link]
- Yamazaki, T. (1996). N-alkylation method of pyrazole.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed, 35877958. [Link]
-
Reddy, P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
Sources
Technical Support Center: Characterization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the technical support center for the characterization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purity
Question 1: My synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole resulted in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the N-alkylation of 3,5-dimethylpyrazole are a common issue. The primary reasons often revolve around reaction conditions and the purity of your starting materials.
Causality Behind Experimental Choices: The N-alkylation of pyrazoles can be a competitive reaction, with the potential for side-product formation. The choice of base, solvent, and temperature is critical to favor the desired N-alkylation over other reactions. For instance, a base that is too strong can lead to deprotonation at other sites, while a temperature that is too high can cause decomposition.
Troubleshooting Protocol:
-
Reagent Purity: Ensure your 3,5-dimethylpyrazole and 1,2-dichloroethane are of high purity. Impurities can act as catalysts for side reactions or inhibit the desired reaction.[1]
-
Reaction Conditions:
-
Base Selection: A moderately strong base like potassium carbonate or sodium hydride is often effective. The choice of base can influence the regioselectivity of the alkylation.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used to dissolve the pyrazole salt and facilitate the nucleophilic attack.
-
Temperature Control: The reaction should be monitored and controlled. Running the reaction at an elevated temperature (e.g., 80-100 °C) can increase the rate, but excessive heat may lead to the formation of byproducts.[2]
-
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the optimal reaction time.[4]
Chromatographic Analysis
Question 2: I am observing multiple spots on my TLC plate after purification of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. What could these be?
Answer: The presence of multiple spots on a TLC plate, even after purification, can be indicative of several issues, including isomeric impurities, unreacted starting materials, or degradation products.
Potential Impurities Workflow:
Caption: Decision tree for identifying the source of multiple spots in TLC analysis.
Troubleshooting Protocol:
-
Isomer Identification: The alkylation of 3,5-dimethylpyrazole can potentially lead to the formation of the 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and 1-(2-chloroethyl)-5,3-dimethyl-1H-pyrazole isomers, although with a symmetrical starting material this is less of a concern. However, other isomeric impurities can arise from side reactions.[5][6] A thorough analysis by 2D NMR techniques (COSY, HMBC) can help in the structural elucidation of these minor products.
-
Check for Starting Materials: Co-spot your purified sample with the 3,5-dimethylpyrazole starting material on the TLC plate to see if one of the spots corresponds to it.
-
Assess Compound Stability: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole may be susceptible to degradation, especially if exposed to light or elevated temperatures over time.[2][3] It is advisable to store the compound in a cool, dark place.
-
Optimize Purification: If impurities persist, consider optimizing your purification method. This may involve using a different solvent system for column chromatography or employing an alternative purification technique like preparative HPLC.
Spectroscopic Characterization
Question 3: My ¹H NMR spectrum of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole shows unexpected peaks or splitting patterns. How do I interpret this?
Answer: Unexpected signals in an NMR spectrum can be confusing, but a systematic analysis can often reveal the source of the issue. The primary causes are often residual solvents, impurities, or second-order coupling effects.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (C3) | ~2.2 | s | 3H | - |
| CH₃ (C5) | ~2.1 | s | 3H | - |
| H (C4) | ~5.8 | s | 1H | - |
| N-CH₂ | ~4.2 | t | 2H | ~6-7 |
| Cl-CH₂ | ~3.8 | t | 2H | ~6-7 |
Note: These are approximate values and can vary depending on the solvent and instrument.
Troubleshooting Protocol:
-
Solvent Peaks: Identify and subtract any known residual solvent peaks.
-
Impurity Analysis: Compare your spectrum to the spectra of your starting materials to identify any unreacted reagents.
-
Isomeric Impurities: As mentioned earlier, isomeric impurities can give rise to a different set of peaks. The chemical shifts of the methyl groups and the pyrazole ring proton are particularly sensitive to the substitution pattern.
-
Degradation: Degradation of the chloroethyl side chain, for example through elimination to form a vinyl group, would result in a completely different set of signals in the olefinic region.
-
2D NMR: If the spectrum is particularly complex, acquiring 2D NMR spectra such as COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals.
Question 4: The mass spectrum of my compound shows an unusual isotopic pattern for the molecular ion peak. What does this indicate?
Answer: The presence of a chlorine atom in 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.
The Chlorine Isotope Effect: Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This means that for any fragment containing a chlorine atom, you will observe two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[7][8]
Expected Mass Spectrum Data:
| Fragment | m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity Ratio |
| [M]⁺ | 158.07 | 160.07 | ~3:1 |
| [M - CH₂Cl]⁺ | 109.08 | - | - |
| [M - C₂H₄Cl]⁺ | 95.07 | - | - |
Troubleshooting Protocol:
-
Identify the M+ and M+2 Peaks: Look for two peaks in your mass spectrum separated by 2 m/z units with an intensity ratio of roughly 3:1. This is a strong indicator of the presence of one chlorine atom.
-
Analyze Fragmentation Patterns: The fragmentation pattern can provide further structural confirmation. Expect to see fragments corresponding to the loss of the chloroethyl group or parts of it.[9]
-
Consider Dimerization: If you observe a peak at a much higher m/z, it could indicate the formation of a dimer, potentially through intermolecular reactions.
Workflow for Mass Spectrum Interpretation:
Caption: A stepwise workflow for the interpretation of mass spectra for halogenated compounds.
References
- Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
- Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical and Life Sciences, 5(1).
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ResearchGate. (n.d.). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF.
- Cheng, C. C., Elslager, E. F., Werbel, L. M., Priebe, S. R., & Leopold, W. R. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547.
- ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2.
- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- ResearchGate. (n.d.). Isomerisation of substituted pyrazole?.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ECHEMI. (n.d.). Isomerisation of substituted pyrazole?.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum.
- Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
- National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Institutes of Health. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- University of Baghdad Digital Repository. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from University of Baghdad Digital Repository.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
- American Chemical Society. (2026, January 12). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring.
- PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- National Institutes of Health. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole.
- PubMed. (n.d.). Degradation mechanism and stability of 5-aminolevulinic acid.
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- 9. researchgate.net [researchgate.net]
preventing decomposition of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole during purification
Welcome to the technical support center for handling and purifying 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound, ensuring its stability and purity throughout experimental workflows.
Introduction
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloroethyl group, makes it a versatile precursor for synthesizing a wide range of functionalized molecules.[2][3] However, this reactivity also presents significant challenges during purification, as the compound is susceptible to decomposition. This guide provides in-depth troubleshooting advice and detailed protocols to mitigate these challenges, ensuring the integrity of your material.
Core Concepts: Understanding the Instability
The primary challenge in purifying 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole lies in its propensity to undergo decomposition through several pathways. Understanding these mechanisms is crucial for designing an effective purification strategy.
Decomposition Pathways
The main routes of degradation are:
-
Dehydrohalogenation: This is an elimination reaction where the chloroethyl group loses a molecule of hydrogen chloride (HCl) to form a vinyl pyrazole derivative.[4][5] This process can be accelerated by heat and the presence of bases.
-
Hydrolysis: The chloroethyl group can undergo nucleophilic substitution by water, leading to the formation of the corresponding alcohol, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.[6][7] This is particularly relevant during aqueous workups or when using protic solvents.
-
Ring Opening: While the pyrazole ring itself is generally stable, harsh acidic or basic conditions can potentially lead to ring-opening.[8]
The interplay of these pathways necessitates careful control over temperature, pH, and solvent choice during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
General Handling and Storage
Q1: What are the ideal storage conditions for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole to prevent long-term decomposition?
A1: For long-term stability, it is recommended to store the compound at low temperatures, preferably at or below 4°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. The container should be made of an inert material, such as amber glass, to protect it from light.
Purification Strategy
Q2: I've just completed the synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and the crude product is an oil. What is the first step I should take before attempting purification?
A2: Before proceeding with any purification technique, it is highly advisable to perform a preliminary analysis of the crude product. Techniques such as Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum can provide valuable information about the major components and impurities present. This will help you to select the most appropriate purification method and solvent system.
Q3: My compound seems to be degrading on the silica gel column during chromatography. What can I do to prevent this?
A3: Decomposition on silica gel is a common issue, often due to the acidic nature of standard silica. Here are several strategies to mitigate this:
-
Use Neutralized Silica: Treat the silica gel with a base, such as triethylamine (typically 1-2% v/v in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. A flash chromatography system is ideal for this.
-
Low Temperature: If possible, run the column at a lower temperature by jacketing the column with a cooling system.
Troubleshooting Specific Impurities
Q4: My NMR analysis shows a significant amount of a vinyl-substituted pyrazole. How can I remove this impurity?
A4: The presence of the vinyl pyrazole indicates that dehydrohalogenation has occurred.[4] Separating this impurity can be challenging due to similar polarities.
-
Chromatography: Careful column chromatography on neutral silica or alumina with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) may allow for separation.
-
Recrystallization: If your target compound is a solid, recrystallization from a suitable solvent system could be effective. Experiment with different solvents to find one where the desired product has lower solubility than the impurity at low temperatures.
Q5: I have a persistent impurity that I suspect is the hydrolyzed alcohol derivative. How can I confirm its identity and remove it?
A5: The alcohol derivative is more polar than your target compound.
-
Confirmation: You can often identify the alcohol by the appearance of a broad singlet in the NMR spectrum corresponding to the hydroxyl proton (this peak will disappear upon D₂O exchange). LC-MS analysis can also confirm the mass of the impurity.
-
Removal: Due to the significant difference in polarity, this impurity should be readily separable by silica gel chromatography. The alcohol will have a lower Rf value and will elute later than the desired chloro-compound.
Analytical Characterization
Q6: What analytical techniques are best for assessing the purity of the final product?
A6: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides detailed structural information and can be used to identify and quantify impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can detect impurities at low levels.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities and can provide excellent separation.
-
Elemental Analysis (CHN): Determines the elemental composition and can be a good indicator of overall purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize on-column decomposition.
Materials:
-
Crude 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for 10-15 minutes.
-
-
Column Packing:
-
Carefully pack the column with the neutralized silica slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with the prepared eluent system (Hexane:Ethyl Acetate with 1% triethylamine).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator. Crucially, use a low water bath temperature (≤ 30°C) to prevent thermal decomposition.
-
-
Final Drying:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This method is suitable if the purified product is a solid and a suitable solvent system can be identified.
Materials:
-
Purified 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (from chromatography or as a crude solid)
-
A range of solvents for testing (e.g., hexane, heptane, isopropanol, ethanol, toluene)
Procedure:
-
Solvent Screening:
-
In small test tubes, dissolve a small amount of the compound in a minimal amount of various heated solvents.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
Identify a solvent or solvent mixture that dissolves the compound when hot but gives good crystal formation upon cooling.
-
-
Recrystallization:
-
Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting purification issues with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Caption: A troubleshooting workflow for the purification of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Summary of Key Parameters for Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutralized silica gel or neutral/basic alumina | To prevent acid-catalyzed decomposition on the column. |
| Eluent | Non-polar, aprotic solvents (e.g., Hexane/Ethyl Acetate) | To minimize hydrolysis and effectively separate non-polar impurities. |
| Temperature | Ambient or below for chromatography; ≤ 30°C for solvent removal | To reduce the rate of thermal decomposition, especially dehydrohalogenation. |
| pH | Neutral to slightly basic | To prevent acid-catalyzed hydrolysis and dehydrohalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) where possible | To prevent oxidative degradation. |
By carefully controlling these parameters and following the detailed protocols, researchers can successfully purify 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole while minimizing decomposition, thereby ensuring the quality and reliability of their starting material for subsequent applications.
References
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available at: [Link]
-
PubMed. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Available at: [Link]
-
AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]
-
University of Glasgow. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubMed Central. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available at: [Link]
-
Murdoch University Research Portal. Dehydrohalogenation of ethyl halide. Available at: [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]
-
Semantic Scholar. Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available at: [Link]
-
ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. Available at: [Link]
-
PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available at: [Link]
-
MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]
-
Taylor & Francis Online. A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Available at: [Link]
-
Pharmacy Concepts Dr. Rajesh Choudhary. Pharmacy Notes. Available at: [Link]
-
PubMed. Kinetic studies of 2-(2'-Haloethyl) and 2-ethenyl substituted quinazolinone alkylating agents. Acid-catalyzed dehydrohalogenation and alkylation involving a quinazolinone prototropic tautomer. Available at: [Link]
-
ACS Publications. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. Available at: [Link]
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Dalton Chemistry Tuition. OCR Papers. Available at: [Link]
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CBSE. STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. Available at: [Link]
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Save My Exams. Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Available at: [Link]
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PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubMed. 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl). Available at: [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]
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Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]
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ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Available at: [Link]
-
MDPI. A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Available at: [Link]
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PubMed Central. Thermal Stability of Amorphous Solid Dispersions. Available at: [Link]
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PubMed. Thermal behaviour and stability in Olanzapine. Available at: [Link]
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MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]
-
Sci-Hub. Thermal stability of some pesticides at the melting temperature. Available at: [Link]
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TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guidance for a common challenge: overcoming the low reactivity of this versatile building block in nucleophilic substitution reactions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental properties of the reagent and the common theoretical questions that arise.
Q1: What is 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and why is it a useful synthetic intermediate?
A: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring N-substituted with a 2-chloroethyl group. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This reagent is primarily used as an electrophile to introduce the (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl) moiety onto various nucleophiles (e.g., amines, phenols, thiols), creating more complex molecules for drug discovery and materials science.[4][5]
Q2: From a chemical principles standpoint, why can this reagent exhibit low reactivity in nucleophilic substitution (Sₙ2) reactions?
A: While the primary alkyl chloride suggests susceptibility to Sₙ2 reactions, several factors can contribute to its apparent sluggishness:
-
Moderate Leaving Group: The chloride ion (Cl⁻) is a reasonably good leaving group, but it is significantly less labile than bromide (Br⁻), iodide (I⁻), or tosylate (OTs⁻). The carbon-chlorine bond strength requires sufficient energy input and an appropriately potent nucleophile to be overcome efficiently.
-
Electronic Effects of the Pyrazole Ring: The pyrazole ring itself influences the reactivity of the chloroethyl sidechain. The pyridine-like nitrogen atom (N2) exerts an electron-withdrawing inductive effect, which can slightly decrease the electron density along the sidechain, but this effect is generally minor at the beta-carbon.[3][6] More importantly, the pyrazole can interact with reagents in the mixture, potentially complicating the reaction environment.
-
Steric Hindrance: The 3,5-dimethyl groups on the pyrazole ring provide some steric bulk, which can hinder the approach of a large or complex nucleophile to the electrophilic carbon center.
Q3: What is the most common side reaction observed with this reagent, and how is it formed?
A: The most prevalent side reaction is elimination (E2 reaction) to form the corresponding 1-vinyl-3,5-dimethyl-1H-pyrazole .[7] This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the pyrazole ring, leading to the concurrent expulsion of the chloride leaving group. This pathway is particularly favored by strong, sterically hindered bases and higher reaction temperatures.
// Reactants sub [label="1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole", shape=Mrecord, fillcolor="#FFFFFF", style=filled]; nuc [label="Nucleophile / Base\n(Nu:⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products sn2_prod [label="Sₙ2 Product\n(Desired Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_prod [label="E2 Product\n(Vinyl Pyrazole Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Pathways sub -> sn2_prod [label=" Sₙ2 Attack on Cα\n(Favored by strong,\n unhindered nucleophiles)"]; sub -> e2_prod [label=" E2 Proton Abstraction from Cβ\n(Favored by strong,\n hindered bases)"]; nuc -> sub;
{rank=same; sub; nuc} {rank=same; sn2_prod; e2_prod} } ` Caption: Figure 1: Competing Sₙ2 and E2 Pathways.
Part 2: Systematic Troubleshooting Guide
Follow this structured guide to diagnose and resolve issues of low reactivity in your experiment.
Problem: My reaction shows low or no conversion of the starting material.
Q&A 1: Have you rigorously confirmed the quality of your 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole? A: Before optimizing reaction parameters, it is critical to validate your starting material. Impurities or degradation can inhibit the reaction.
-
Recommended Action: Run a quality control check. Obtain a ¹H NMR spectrum to confirm the structure and check for the presence of significant impurities, such as the hydrolyzed alcohol derivative or the eliminated vinyl pyrazole. Purity should ideally be >95%.
Q&A 2: Is your base appropriate for deprotonating your nucleophile without causing side reactions? A: The base's role is to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more reactive nucleophilic anion. However, an overly strong or hindered base can promote the E2 elimination side reaction.
-
Causality: A weak base (e.g., K₂CO₃) may not fully deprotonate a weakly acidic nucleophile, leading to a low concentration of the active nucleophile and thus a slow reaction. A very strong, bulky base (e.g., potassium tert-butoxide) will favor the E2 pathway.[8]
-
Troubleshooting Steps:
-
Match Base to Nucleophile: Ensure the base's pKₐH is several units higher than the pKₐ of your nucleophile for efficient deprotonation.
-
Consider Weaker Bases: For many nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient and minimize elimination.[9][10]
-
Use Non-Nucleophilic Bases: If you need a stronger base, consider non-nucleophilic options like sodium hydride (NaH) or DBU, though NaH can be a fire hazard if not handled properly.
-
| Base | Typical Use Case | Considerations |
| K₂CO₃, Cs₂CO₃ | Phenols, Thiols, some secondary amines | Mild, low E2 risk. Cs₂CO₃ is more soluble and effective. |
| NaH | Alcohols, less acidic N-H bonds | Very strong, irreversible deprotonation. Requires anhydrous conditions. |
| DBU, DIPA | General purpose organic bases | Non-nucleophilic, good for sensitive substrates. Can still promote E2. |
| KOtBu | Not Recommended | Strong and sterically hindered; highly promotes E2 elimination. |
Q&A 3: Is your solvent choice optimal for an Sₙ2 reaction? A: The solvent plays a crucial role in stabilizing intermediates and solvating ions. For Sₙ2 reactions, polar aprotic solvents are strongly preferred.
-
Causality: Polar aprotic solvents (like DMF, DMSO, Acetonitrile) excel at solvating the cation of the nucleophile's salt but do not form a tight solvation shell around the anion. This leaves the nucleophile "naked" and highly reactive.[9] Protic solvents (like ethanol, water) will hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a solvent like THF, ethanol, or toluene, switch to DMF or DMSO.[11]
-
Ensure Anhydrous Conditions: Water can quench anionic nucleophiles and interfere with the reaction. Use anhydrous solvents, especially when working with highly reactive bases like NaH.
-
| Solvent | Type | Boiling Point (°C) | Sₙ2 Suitability |
| DMF | Polar Aprotic | 153 | Excellent |
| DMSO | Polar Aprotic | 189 | Excellent (can be hard to remove) |
| Acetonitrile | Polar Aprotic | 82 | Very Good |
| Acetone | Polar Aprotic | 56 | Good |
| THF | Polar Aprotic (low polarity) | 66 | Moderate (often too non-polar) |
| Ethanol | Polar Protic | 78 | Poor (solvates nucleophile) |
Q&A 4: Could your reaction temperature or time be insufficient? A: Chemical reactions require a certain activation energy. If the thermal energy in the system is too low, the reaction will be impractically slow.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 15-20 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of the elimination side product.
-
Extend Reaction Time: Some reactions are simply slow. Allow the reaction to run for 24-48 hours, monitoring periodically.
-
Part 3: Advanced Strategies & Experimental Protocols
If basic troubleshooting fails, these advanced methods can significantly enhance the reactivity of the system.
Strategy 1: In Situ Halide Exchange (Finkelstein Reaction)
Q: How can I make the leaving group better without isolating a new compound? A: You can perform a Finkelstein reaction in situ. This involves adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI, or TBAB) to the reaction mixture. The iodide, a superior nucleophile, displaces the chloride to form the more reactive 1-(2-iodoethyl)-3,5-dimethyl-1H-pyrazole intermediate, which is then readily attacked by your primary nucleophile. This catalytic cycle dramatically accelerates the overall reaction rate.
Protocol: General Procedure for Catalytic Finkelstein-Enhanced Substitution
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.0 eq) and a polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.2 M).
-
Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture for 15-30 minutes at room temperature.
-
Add a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI) (0.1 - 0.2 eq).
-
Add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.
Strategy 2: Employing Phase-Transfer Catalysis (PTC)
Q: My nucleophile salt has poor solubility in my organic solvent. How can I overcome this? A: Phase-Transfer Catalysis (PTC) is an excellent technique for reactions where the reactants are in different, immiscible phases (e.g., a solid inorganic salt and an organic solution).[8][12][13] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the electrophile resides, facilitating the reaction.
Protocol: General Procedure for Phase-Transfer Catalyzed Substitution
-
In a round-bottom flask, combine 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), your nucleophile (1.2 eq), a non-polar or moderately polar solvent (e.g., toluene or acetonitrile), and the solid base (e.g., K₂CO₃, 2.0 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).
-
Heat the heterogeneous mixture with vigorous stirring to 70-90 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often significantly faster than the non-catalyzed equivalent.
-
Upon completion, filter off the inorganic salts, concentrate the filtrate, and purify the crude product.
Part 4: Visual Troubleshooting Workflow
This flowchart provides a logical, step-by-step decision-making process for troubleshooting your reaction.
References
-
Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, P. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849–2853. [Link]
-
Kaur, H., Kumar, S., & Bhasin, K. K. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
-
Khalil, A. K., & El-Sayed, A. A. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 479-490. [Link]
-
Kaur, H., Kumar, S., & Bhasin, K. K. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate. [Link]
-
Bobb, R., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-126. [Link]
-
Khalil, A. K., & El-Sayed, A. A. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]
-
Zhang, Z., et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 19(10), 5536-5540. [Link]
-
Bobb, R., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Fesko, K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13335. [Link]
-
Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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Ielo, L., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4983. [Link]
-
Naglah, A. M., et al. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 194-221. [Link]
-
Lyalin, B., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
-
Sonar, M. H., & Dimmock, J. R. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 85-91. [Link]
-
Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Catalysis Science & Technology, 4(10), 3478-3482. [Link]
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Kaur, H., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Connect Journals. [Link]
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Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
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Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-1547. [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. [Link]
-
Patel, R. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
da Silva, A. B., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8091-8101. [Link]
-
Evseev, I., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5227. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. [Link]
-
El-Metwaly, N., et al. (2020). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride
Introduction
Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our focus is not just on the "how," but the "why," to empower you to make informed decisions during your scale-up campaign.
The target molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, is a valuable building block in pharmaceutical and agrochemical research, often used to introduce the versatile dimethylpyrazole moiety into larger molecules.[1][2][3] The synthesis is typically a two-step process, starting with the N-alkylation of 3,5-dimethylpyrazole to form the corresponding ethanol precursor, followed by a chlorination reaction. While straightforward on a small scale, scaling this process introduces significant challenges related to reaction control, safety, and purification.
Overall Synthetic Workflow
The synthesis proceeds through two primary transformations: N-alkylation followed by chlorination.
Caption: High-level overview of the two-stage synthesis.
Part A: Synthesis of the Precursor, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol
The first critical step is the regioselective N-alkylation of 3,5-dimethylpyrazole. The most common methods involve reaction with a 2-carbon electrophile like 2-chloroethanol or ethylene oxide. This guide focuses on the 2-chloroethanol route due to its widespread use and predictable reactivity.
Experimental Protocol: Lab-Scale Synthesis
This protocol is a representative procedure for a lab-scale batch.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,5-Dimethylpyrazole | 1.0 | 96.13 | 10.0 g |
| Sodium Hydroxide | 1.2 | 40.00 | 5.0 g |
| 2-Chloroethanol | 1.1 | 80.51 | 9.2 g |
| Toluene | - | - | 100 mL |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with 3,5-dimethylpyrazole (10.0 g), sodium hydroxide (5.0 g), and toluene (100 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark trap to remove water from the reaction mixture. This ensures the formation of the sodium pyrazolide salt. Continue until no more water is collected.
-
Addition of Electrophile: Cool the mixture to 60 °C. Add 2-chloroethanol (9.2 g) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3,5-dimethylpyrazole spot is consumed.
-
Workup: Cool the reaction to room temperature. Add 50 mL of water and stir for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be purified further by vacuum distillation or column chromatography.
Troubleshooting Guide & FAQs: Precursor Synthesis
Q1: My reaction yield is low. What are the common causes?
Answer: Low yield in this N-alkylation step can typically be traced to three primary issues:
-
Incomplete Deprotonation: The formation of the sodium salt of 3,5-dimethylpyrazole is crucial for the reaction to proceed. If water is not adequately removed (e.g., via azeotropic distillation), the sodium hydroxide will not efficiently deprotonate the pyrazole. Ensure your starting materials are dry and the azeotropic removal is complete.
-
Insufficient Reaction Time/Temperature: The reaction of the pyrazolide anion with 2-chloroethanol requires sufficient thermal energy. Ensure you are maintaining a consistent reflux and allow the reaction to proceed for the recommended time. Monitor via TLC to confirm the consumption of starting material.
-
Side Reactions: Although generally a clean reaction, side reactions such as the elimination of HCl from 2-chloroethanol can occur at very high temperatures or with prolonged reaction times, reducing the amount of available electrophile.
Q2: I'm seeing multiple product spots on my TLC plate. What could they be?
Answer: While the N1 position is electronically favored for alkylation, the formation of the N2-alkylated isomer is a possibility, though typically minor with this substrate. The primary cause of multiple spots is often unreacted starting material or the formation of a bis-alkylated quaternary salt if excess 2-chloroethanol and harsh conditions are used.
-
Isomer Formation: The regioselectivity of pyrazole alkylation is a well-studied area.[4][5] To confirm the identity of your major product, 1H NMR spectroscopy is definitive. The N1-CH2 and N2-CH2 protons will have distinct chemical shifts.
-
Purification: If isomeric products are formed, they can often be separated by column chromatography on silica gel.[6]
Q3: How do I best address challenges when scaling this reaction from 10g to 1kg?
Answer: Scaling up introduces challenges primarily related to mass and heat transfer.[7]
-
Mixing: Ensure your reactor has adequate agitation. Inefficient mixing can lead to localized high concentrations of reactants and poor heat distribution, potentially increasing side products.[7]
-
Heat Management: The initial deprotonation and the alkylation can be exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[7] Use a reactor with a cooling jacket and monitor the internal temperature closely.
-
Reagent Addition: The dropwise addition of 2-chloroethanol becomes even more critical at scale. A controlled addition rate helps manage the exotherm safely.
Part B: Chlorination of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol
This step converts the precursor alcohol into the final ethyl chloride product. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl gas), which drives the reaction to completion.[8]
Mechanism Spotlight: The Role of Thionyl Chloride
The reaction of an alcohol with thionyl chloride typically proceeds through an SN2 or SNi (internal nucleophilic substitution) mechanism.[9][10]
-
The alcohol's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.
-
This forms a protonated alkyl chlorosulfite intermediate.
-
A base (like pyridine, if added, or another alcohol molecule) removes the proton, yielding the key alkyl chlorosulfite intermediate.
-
From here, the pathway diverges:
-
In the absence of a base like pyridine (SNi): The C-O bond breaks, and the chlorine atom from the same chlorosulfite group attacks the carbon, leading to retention of stereochemistry.[10][11]
-
In the presence of pyridine (SN2): Pyridine reacts with the intermediate, and the displaced chloride ion then attacks the carbon from the backside, leading to inversion of stereochemistry.[10]
-
For a primary alcohol like our precursor, the reaction is generally considered to proceed via an SN2 pathway.[9]
Experimental Protocol: Lab-Scale Synthesis
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Precursor Alcohol | 1.0 | 140.18 | 10.0 g |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | 12.7 g (7.7 mL) |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases. WORK IN A WELL-VENTILATED FUME HOOD.
-
Reagent Loading: Dissolve the precursor alcohol (10.0 g) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of SOCl₂: Add thionyl chloride (12.7 g) dropwise via the dropping funnel over 45-60 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution will occur.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol spot has completely disappeared.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) with stirring to quench the excess thionyl chloride.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Troubleshooting Guide & FAQs: Chlorination Step
Caption: Troubleshooting decision tree for the chlorination step.
Q1: The reaction is very slow or stalls completely. Why?
Answer: This is almost always related to the quality or quantity of the thionyl chloride.
-
Reagent Quality: Thionyl chloride reacts violently with water and is sensitive to moisture.[12] If it has been improperly stored, it may have hydrolyzed to SO₂ and HCl, rendering it inactive. Always use a fresh bottle or distill it before use for critical applications.
-
Stoichiometry: While 1.1-1.2 equivalents might be sufficient on paper, using a slight excess (e.g., 1.5 equivalents) is recommended on a larger scale to ensure the reaction goes to completion and to account for any minor hydrolysis.
-
Temperature: While the addition should be done at 0 °C to control the exotherm, the reaction itself may require warming to room temperature to proceed at a reasonable rate.
Q2: My reaction mixture turned dark brown/black, and the yield was poor. What happened?
Answer: This indicates decomposition, which is typically caused by poor temperature control.
-
Uncontrolled Exotherm: The reaction between an alcohol and thionyl chloride is highly exothermic. Adding the SOCl₂ too quickly or without adequate cooling can cause the temperature to spike, leading to charring and side reactions.
-
Acid-Catalyzed Decomposition: The HCl generated in situ can catalyze decomposition pathways of the product or starting material at elevated temperatures. Maintaining a low temperature during addition is the most critical parameter for achieving a clean reaction and high yield.[13]
Q3: What are the most critical safety precautions for scaling up with thionyl chloride?
Answer: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [14][15] Safety is paramount when scaling this reaction.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or PVC).[12][14] A lab coat and closed-toe shoes are mandatory.
-
Ventilation: All operations must be conducted in a high-performance chemical fume hood.[16][17] For pilot-scale work, a closed reactor system with dedicated off-gas treatment is required.
-
Off-Gas Scrubbing: The reaction generates significant quantities of toxic and corrosive HCl and SO₂ gas. This off-gas stream must be directed through a scrubber containing a caustic solution (e.g., aqueous NaOH) to neutralize it before venting.
-
Anhydrous Conditions: Ensure your reactor and all reagents are scrupulously dry. Accidental contact of thionyl chloride with water can lead to a violent, pressure-generating reaction.[12]
-
Emergency Preparedness: Have an emergency shower and eyewash station immediately accessible.[16] Ensure spill kits containing an appropriate absorbent material (e.g., sand or diatomaceous earth, NOT combustible materials) are available.[14]
References
-
Reactions of Alcohols with Thionyl Chloride. (2023). Read Chemistry. Available from: [Link]
-
Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Available from: [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Mastering Organic Chemistry. Available from: [Link]
-
Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange. Available from: [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. Available from: [Link]
-
Thionyl chloride Product Safety Assessment. Lanxess. Available from: [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. Available from: [Link]
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). MDPI. Available from: [Link]
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Organic Letters Ahead of Print. ACS Publications. Available from: [Link]
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Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2024). ACS Publications. Available from: [Link]
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Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones. ResearchGate. Available from: [Link]
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2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. (2012). NIH. Available from: [Link]
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Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. Available from: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available from: [Link]
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Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. (2024). OUCI. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
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(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. (2013). NIH. Available from: [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES. The Distant Reader. Available from: [Link]
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removing impurities from commercially sourced 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the technical support center for handling and purifying commercially sourced 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during experimental work. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercially sourced 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole?
A: Commercially available reagents can contain several types of impurities stemming from their synthesis and storage. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (in this case, acetylacetone) with a hydrazine derivative.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual acetylacetone or a hydrazine precursor.
-
Reaction Byproducts: Isomeric pyrazoles or products from side reactions.[3]
-
Residual Solvents: Solvents used during synthesis and workup, such as ethanol, ethyl acetate, or hexane.[4][5]
-
Degradation Products: The chloroethyl group can be susceptible to hydrolysis or elimination under certain conditions, leading to the corresponding hydroxyethyl or vinyl pyrazole derivatives.
Q2: How can I quickly assess the purity of my sample before use?
A: A quick purity assessment is crucial. We recommend the following:
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot your compound on a silica gel plate and elute with a solvent system like 7:3 hexane/ethyl acetate. The presence of multiple spots indicates impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Proton NMR (¹H NMR): This provides a detailed look at the chemical structure and can reveal the presence and, often, the identity of impurities through unexpected peaks.[6][7]
Q3: My compound is an off-white or yellowish solid, but the specification sheet says it should be white. Is this a problem?
A: Minor color impurities are common and may not interfere with all applications. However, for sensitive assays or catalytic reactions, these impurities can be problematic. The color often arises from trace amounts of highly conjugated byproducts formed during synthesis. We recommend a simple purification step, such as recrystallization, to remove these colored impurities.
Q4: The material I received is an oil or a waxy solid, but it's listed as a solid. What should I do?
A: This typically indicates the presence of significant amounts of residual solvent or low-melting impurities. This can affect accurate weighing and stoichiometry in your reactions. In this case, a more rigorous purification method, such as column chromatography or vacuum drying followed by recrystallization, is recommended before use.[4][8]
Troubleshooting and Purification Guides
This section provides detailed protocols for common purification scenarios. The choice of method depends on the nature of the impurities and the required final purity.
Method Selection Overview
| Purification Method | Best For Removing | Pros | Cons |
| Recrystallization | Minor solid impurities, colored byproducts | Simple, cost-effective, yields high-purity crystals | Potential for significant material loss |
| Column Chromatography | Impurities with different polarity, complex mixtures | High resolution, separates multiple components | More time-consuming, requires larger solvent volumes |
| Acid-Base Extraction | Non-basic or acidic impurities | Effective for removing specific impurity types | Only applicable for compounds with basic sites; involves multiple steps |
Guide 1: Standard Recrystallization for High-Purity Crystals
Issue: Your compound has minor colored impurities or shows small impurity spots on a TLC plate.
Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities remain dissolved in the solvent (mother liquor). The selection of an appropriate solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For pyrazole derivatives, alcohol-water or hydrocarbon-polar aprotic solvent mixtures are often effective.[9][10]
Detailed Protocol:
-
Solvent Selection: Place a small amount of your crude pyrazole in separate test tubes. Test solvents like isopropanol, ethanol, ethyl acetate, and hexane. A good solvent will dissolve the compound when heated but not at room temperature. A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: Place the crude 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or particulates), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. If using a solvent pair, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid).[9] Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of pyrazoles via recrystallization.
Guide 2: Flash Column Chromatography for Complex Mixtures
Issue: Your TLC analysis shows multiple impurities, some of which have Rf values close to your product.
Principle: Flash column chromatography is a technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4] Polar compounds interact more strongly with the polar silica gel and therefore move down the column more slowly, while nonpolar compounds travel faster. Pyrazoles are moderately polar and basic. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery. To mitigate this, the silica gel can be deactivated with a base like triethylamine.[10]
Detailed Protocol:
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 9:1 hexane/ethyl acetate).
-
Crucial Step: Add triethylamine (Et₃N) to the slurry (approx. 1% by volume) to deactivate the silica gel.[10]
-
Pour the slurry into your column and use gentle pressure to pack it uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (this is called "dry loading").
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., move from 9:1 to 7:3 hexane/ethyl acetate) to elute your compound.
-
-
Analysis & Collection:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain only your pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Guide 3: Acid-Base Extraction for Removing Neutral/Acidic Impurities
Issue: You suspect the presence of non-basic organic impurities (e.g., unreacted acetylacetone).
Principle: This technique leverages the basicity of the pyrazole ring. The pyrazole can be protonated by an acid to form a water-soluble salt. Neutral or acidic organic impurities will not be protonated and will remain in the organic phase, allowing for their separation. Subsequent neutralization of the aqueous layer regenerates the purified, water-insoluble pyrazole, which can then be extracted back into an organic solvent.[9][11]
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl). Collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure all the pyrazole has been converted to its salt and moved to the aqueous phase.
-
Wash (Optional): The combined aqueous layers can be washed with a small amount of fresh DCM to remove any remaining trapped organic impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or a saturated sodium bicarbonate solution, while stirring until the solution is neutral or slightly basic (pH ~8-9). Your purified pyrazole should precipitate out or form an oily layer.
-
Back Extraction: Extract the neutralized aqueous solution with fresh DCM or ethyl acetate (3 times). The purified pyrazole will now move back into the organic layer.
-
Drying and Evaporation: Combine the organic layers, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the pure product.
Logical Diagram: Acid-Base Extraction
Caption: Logic flow for purification using acid-base extraction.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.[Link]
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Technology Networks.[Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate.[Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.[Link]
- Process for the preparation of pyrazole and its derivatives.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.[Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Creative Research Thoughts.[Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. The Royal Society of Chemistry.[Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[Link]
- Method for purifying pyrazoles.
-
Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate.[Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.[Link]
- A kind of preparation method of pyrazole derivatives.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]
-
REGISELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITROOLEFINS. Organic Syntheses.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc.[Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.[Link]
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Technical Support Center: Enhancing the Stability of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Derivatives
Welcome, researchers and drug development professionals. This technical support center is designed to provide you with in-depth guidance on maintaining the stability of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives. Given the reactive nature of the chloroethyl moiety, understanding and mitigating potential degradation is crucial for reproducible experimental results and the overall success of your research endeavors. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the handling, storage, and analysis of these compounds.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Freshly Prepared Sample
-
Question: I've just synthesized and purified my 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivative, but upon immediate HPLC analysis, I'm observing a small, unexpected peak eluting near my main compound. What could be the cause?
-
Answer: The presence of an early-eluting peak, even in a freshly prepared sample, could indicate a low level of a more polar impurity. A likely candidate is the hydrolysis product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol . The 2-chloroethyl group is susceptible to nucleophilic substitution, and even trace amounts of water in your solvents or on glassware can lead to the formation of this corresponding alcohol.[1]
Troubleshooting Steps:
-
Solvent Purity: Ensure that all solvents used for dissolution and in the HPLC mobile phase are of high purity and are anhydrous, where appropriate.
-
Glassware Preparation: Thoroughly dry all glassware in an oven before use to eliminate any adsorbed moisture.
-
Co-injection: If you have a synthesized standard of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, perform a co-injection with your sample. If the unexpected peak increases in area, this confirms its identity.
-
LC-MS Analysis: To definitively identify the impurity, analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolysis product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
Issue 2: Gradual Decrease in Purity of the Compound Over Time, Even When Stored in a Freezer
-
Question: I've been storing my solid 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivative in a freezer at -20°C, but I'm noticing a decline in purity with each new analysis. What's happening?
-
Answer: While freezing is generally a good practice for long-term storage, it may not completely halt degradation, especially if the compound is sensitive to moisture or air. The 2-chloroethyl group makes this molecule an alkylating agent, which can be inherently reactive.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture. This can be achieved by using a vial with a septum and purging with the inert gas before sealing.
-
Desiccation: Place the sealed vial inside a desiccator, even when in the freezer, to provide an extra layer of protection against moisture.
-
Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This prevents the entire batch from being repeatedly warmed and exposed to the atmosphere each time a sample is needed.
-
Re-analysis of Purity: Before each use, it is good practice to re-analyze the purity of the compound, especially if it has been stored for an extended period.
-
Issue 3: Sample Solution Turns Yellowish/Brownish Upon Standing at Room Temperature
-
Question: I dissolved my 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivative in a solvent for an experiment, but the initially colorless solution has developed a yellowish or brownish tint after being left on the benchtop. Is this a sign of degradation?
-
Answer: Yes, a change in color is often an indication of chemical degradation. For pyrazole derivatives, this could be due to oxidative degradation or the formation of polymeric byproducts. Exposure to light can also catalyze degradation pathways.[4]
Troubleshooting Steps:
-
Protection from Light: Prepare and store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
-
Fresh Solutions: Prepare solutions fresh for each experiment and avoid storing them for extended periods, especially at room temperature.
-
Degassed Solvents: For sensitive experiments, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help to minimize oxidative degradation.
-
Forced Degradation Comparison: To understand the nature of the colored impurity, you can perform a simple forced degradation study by exposing a small amount of the solution to an oxidizing agent (like a dilute solution of hydrogen peroxide) and comparing the resulting chromatogram to that of your discolored sample.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole?
A1: Based on the chemical structure, the two most probable degradation pathways involve the reactive 2-chloroethyl side chain:
-
Hydrolysis: This is a nucleophilic substitution reaction where water attacks the electrophilic carbon attached to the chlorine, displacing the chloride ion to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol . This reaction can be catalyzed by acidic or basic conditions.[1]
-
Elimination: Under basic conditions, a proton can be abstracted from the carbon adjacent to the pyrazole ring, leading to an E2 elimination reaction.[7][8] This results in the formation of 1-vinyl-3,5-dimethyl-1H-pyrazole and hydrochloric acid.
The pyrazole ring itself is generally stable to oxidation and reduction, though harsh conditions can lead to ring cleavage.[9]
Caption: Predicted degradation pathways of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and contact with atmospheric moisture. |
| Light | Amber vial or protected from light | Prevents photolytic degradation.[4] |
| Moisture | Store in a desiccator | Minimizes hydrolysis.[1] |
Q3: How can I perform a forced degradation study to understand the stability of my derivative?
A3: A forced degradation study, as outlined by ICH guidelines, intentionally exposes the drug substance to harsh conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10]
Caption: Workflow for a forced degradation study.
Here is a summary of typical stress conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the chloroethyl group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis and/or elimination of the chloroethyl group. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyrazole ring or methyl groups. |
| Thermal | Solid sample at 80°C for 48 hours | General thermal decomposition. |
| Photolytic | Exposure to light as per ICH Q1B guidelines | Photodegradation, potentially leading to rearrangements.[4][11] |
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[10][12]
Q4: Can you provide a starting point for a stability-indicating RP-HPLC method for this compound?
A4: A good starting point for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method would be as follows. This method should be capable of separating the parent compound from its more polar hydrolysis product and potentially less polar elimination product.[13][14][15]
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or determined by UV scan of the parent compound) |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Method Validation:
To ensure the method is stability-indicating, it must be validated according to ICH guidelines.[16] This includes demonstrating specificity by analyzing stressed samples to ensure that all degradation peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector (DAD) or mass spectrometer is essential.
References
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. Benchchem.
- HOW TO APPROACH A FORCED DEGRAD
- Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. II. Hydrolysis of the Ethylenimonium Io. Journal of the American Chemical Society.
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Forced Degradation Study as per ICH Guidelines: Wh
- Mass spectrometric study of some pyrazoline derivatives.
- HYDROLYSIS AND CHLORINATION OF THREE β-CHLOROETHYLAMINES1. Journal of the American Chemical Society.
- Mass spectrometric investigation of some pyronylpyrazole deriv
- Decreased stability of DNA in cells treated with alkyl
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents.
- Photochemical transformation of a pyrazole derivative into imidazoles.
- Alkylating agent resistance: in vitro studies with human cell lines. PMC.
- A kind of preparation method of 2-chloroethylamine hydrochloride.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- Chemical Indicator for Alkyl
- Mass fragmentation pattern of compound 4l.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Elimin
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- Alkylating agents and platinum antitumor compounds. Oncohema Key.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
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- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
- Forced Degrad
- 2-Chloroethylamine | 689-98-5. Benchchem.
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- Alkyl Halides and Elimination Reactions 8±1 CChhaapptteerr 88. University of Calgary.
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- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
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- Two Elimination Reaction P
- “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and its Fragments
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of synthesized heterocyclic compounds is a cornerstone of medicinal and materials chemistry.[1][2][3][4] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for the characterization of such molecules, providing vital information about their molecular weight and structural features through fragmentation analysis.[5]
The Analyte: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | (Calculated) |
| Molecular Weight | 158.63 g/mol | (Calculated) |
| Monoisotopic Mass | 158.0607 g/mol | (Calculated) |
Experimental Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, GC-MS with Electron Ionization (EI) is the technique of choice.[5] This method provides reproducible mass spectra with extensive fragmentation, which is essential for detailed structural elucidation.
A Note on Ionization
Electron Ionization (EI) involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. This "hard" ionization technique is highly effective for generating a detailed fragmentation pattern, or "fingerprint," of the molecule.
Experimental Protocol: A Validated GC-MS Method
The following protocol outlines a standardized approach for the analysis of pyrazole derivatives.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyrazole derivatives.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
This self-validating system ensures reproducible retention times and fragmentation patterns, allowing for confident compound identification.
Predicted Mass Spectrum and Fragmentation Analysis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The mass spectrum of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, a key diagnostic feature for monochlorinated compounds.
The Molecular Ion
The molecular ion (M⁺˙) will appear at m/z 158 and m/z 160, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative abundance of these peaks will be approximately 3:1.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The primary fragmentation pathways are predicted to involve the chloroethyl side chain and the pyrazole ring.
Caption: Comparative fragmentation of the chloroethyl and ethyl substituted pyrazoles.
Conclusion and Best Practices for Identification
The mass spectrometric analysis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole provides a wealth of structural information. For unambiguous identification, researchers should focus on the following key features:
-
The Molecular Ion Cluster: The presence of peaks at m/z 158 and 160 in a ~3:1 ratio is strong evidence for the presence of a monochlorinated compound with the expected molecular formula.
-
The Base Peak: The base peak is likely to be at m/z 95, corresponding to the stable 3,5-dimethylpyrazolyl cation, arising from the loss of the chloroethyl side chain.
-
Characteristic Neutral Losses: The loss of HCl (36 amu) to give a peak at m/z 122 is another diagnostic fragmentation.
By comparing the observed spectrum with the predicted fragmentation patterns and the spectra of analogous compounds, researchers can confidently identify 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and differentiate it from other structurally related molecules. This systematic approach, grounded in the fundamental principles of mass spectrometry, ensures the scientific integrity of the analytical results.
References
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Santos, L. S., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
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Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 33. [Link]
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El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]
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NIST. (n.d.). 1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1313-1317. [Link]
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SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. [Link]
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Defence Technical Information Center. (2001). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
-
Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(109), 89831-89838. [Link]
-
Di Micco, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10488. [Link]
- Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
-
Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic potential and diverse applications. The precise determination of their three-dimensional structure is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing drug candidates, and engineering novel materials. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives, a class of compounds with significant interest in synthetic and medicinal chemistry.
The Unambiguous Power of X-ray Crystallography: A Case Study
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute structure of a molecule.[1][2][3] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and torsional angles. This detailed structural information is fundamental for understanding intermolecular interactions in the solid state, which can influence physical properties like solubility and melting point, and biological activity.
While a crystal structure for the parent compound, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, is not publicly available in the Cambridge Structural Database (CSD)[4][5][6], a detailed crystallographic study has been conducted on a key derivative, 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane . This organoselenium compound, synthesized from a 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole precursor, provides an excellent case study to illustrate the power and intricacies of X-ray crystallography.
Crystallographic Data for 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.51158 (4) |
| b (Å) | 12.1040 (14) |
| c (Å) | 14.4468 (8) |
| α (°) | 91.335 (7) |
| β (°) | 93.604 (5) |
| γ (°) | 92.982 (7) |
| Volume (ų) | 960.96 (14) |
| Z | 2 |
| R1 [I > 2σ(I)] | 0.0519 |
| wR2 (all data) | 0.1271 |
Data sourced from Bhasin et al., Indian Journal of Heterocyclic Chemistry, 2017.[7]
The determination of this crystal structure was achieved through direct methods and refined by a full-matrix least-squares method.[7] This level of detail allows for the unambiguous assignment of the molecular conformation and reveals important intermolecular interactions, such as Se···N contacts, which would be challenging to definitively prove with other techniques.[7]
The Analytical Toolkit: A Comparative Overview
While X-ray crystallography provides the ultimate structural answer, its application is contingent on obtaining high-quality single crystals, a process that can be both time-consuming and challenging. Therefore, a suite of other analytical techniques is routinely employed to characterize these molecules, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9][10] For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the pyrazole core and the substituent groups.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. For a typical 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivative, one would expect to see distinct signals for the methyl groups, the ethyl chain protons, and the pyrazole ring proton.
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework of the molecule by identifying proton-proton and proton-carbon correlations.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | 3D structure, bond lengths/angles, packing | Connectivity, solution conformation, dynamics |
| Prerequisite | High-quality single crystal | Soluble sample |
| Ambiguity | Low (absolute structure) | Can be ambiguous for complex stereochemistries |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For novel 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives, MS is essential for:
-
Confirming Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D structure | Molecular weight, elemental composition, fragmentation |
| Sample Amount | Micrograms to milligrams | Nanograms to micrograms |
| Structural Detail | High | Low (inferred from fragmentation) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. In the context of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives, IR spectroscopy can confirm the presence of C-H, C=C, C=N, and C-Cl bonds.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | IR Spectroscopy |
| Information | Complete 3D structure | Presence of functional groups |
| Structural Detail | High | Low |
| Speed | Can be slow | Fast |
Experimental Protocols
Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Derivatives
A general synthesis for N-alkylated pyrazoles involves the reaction of a pyrazole with an alkyl halide in the presence of a base.[11][12][13]
-
Reaction Setup: To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., potassium carbonate, sodium hydride).
-
Alkylation: Add 1-bromo-2-chloroethane dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).[12]
-
Work-up: After the reaction is complete, filter off the base and evaporate the solvent. Purify the crude product by column chromatography.
Crystallization of Pyrazole Derivatives
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires experimentation with different solvents and techniques.[14]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common solvents for pyrazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or hexanes.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Create a saturated solution of the compound in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares algorithm to obtain the final, accurate crystal structure.
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis and structural elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive structural characterization.
Conclusion
The structural elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives is a multi-faceted process that relies on a synergistic combination of analytical techniques. While NMR, mass spectrometry, and IR spectroscopy provide crucial information regarding the connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. The detailed atomic coordinates and intermolecular interaction data obtained from X-ray crystallography are invaluable for rational drug design and the development of new materials. This guide underscores the central role of X-ray crystallography, complemented by other spectroscopic methods, in advancing our understanding of these important heterocyclic compounds.
References
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Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
-
Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Bhasin, K. K., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
-
PubChem. 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]
- Evans, J. N. (1995). Macromolecular structure determination: comparison of crystallography and NMR. Quarterly reviews of biophysics, 28(1), 1-60.
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
- Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 18(10), 12532-12567.
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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TSI Journals. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
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ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
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kbDNA. Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]
-
ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. [Link]
- Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics.
-
IUCr Journals. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. [Link]
-
SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]
-
SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
-
Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
ResearchGate. The Cambridge Structural Database. [Link]
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Reddit. Single Crystal X-ray diffraction is always satisfying. : r/chemistry. [Link]
-
Amerigo Scientific. 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole. [Link]
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A Comparative Guide to the Reactivity of 1-(2-Chloroethyl)pyrazoles vs. 1-(2-Bromoethyl)pyrazoles in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the strategic incorporation of the pyrazole scaffold is a cornerstone of modern medicinal chemistry.[1][2][3][4] This five-membered aromatic heterocycle is a privileged structure, lending itself to a diverse array of biological activities.[1][2][3][4] A common and versatile approach to functionalizing the pyrazole core is through N-alkylation, often introducing a 2-haloethyl moiety to serve as an electrophilic handle for subsequent nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of two key intermediates, 1-(2-chloroethyl)pyrazoles and 1-(2-bromoethyl)pyrazoles, offering insights into their relative performance in nucleophilic substitution reactions and providing a framework for informed selection in synthetic campaigns.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
The fundamental difference in reactivity between 1-(2-bromoethyl)pyrazoles and their chloro-analogs lies in the nature of the halogen atom as a leaving group in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism for primary alkyl halides.[5][6] The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is more stable on its own with the electron pair from the broken bond.[5][7]
Following this principle, the reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl > F.[5] This is a direct consequence of the properties of the halide ions:
-
Basicity: As we move down the halogen group, the size of the ion increases, and the negative charge is dispersed over a larger volume, leading to greater stability and weaker basicity.[7] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[5]
-
Polarizability: The larger electron cloud of bromide is more polarizable than that of chloride, allowing for more effective stabilization of the partial negative charge that develops in the transition state of an SN2 reaction.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the substitution reaction.[8]
This established chemical principle predicts that 1-(2-bromoethyl)pyrazoles will exhibit significantly higher reactivity towards nucleophiles compared to their 1-(2-chloroethyl) counterparts. This translates to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and often higher yields.
Reactivity Comparison: A Quantitative Perspective
The following table summarizes the expected comparative performance of 1-(2-chloroethyl) and 1-(2-bromoethyl) pyrazoles in a typical SN2 reaction with a generic nucleophile (Nu⁻).
| Feature | 1-(2-Chloroethyl)pyrazole | 1-(2-Bromoethyl)pyrazole | Rationale |
| Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[5][7] |
| Reaction Temperature | Higher temperature often required | Can often proceed at lower temperatures | The lower activation energy for C-Br bond cleavage allows for milder conditions. |
| Reaction Time | Longer | Shorter | A consequence of the faster reaction rate. |
| Yield | Potentially lower due to side reactions or incomplete conversion | Generally higher | Milder conditions and faster conversion minimize the formation of byproducts. |
| Substrate Cost & Stability | Generally less expensive and more stable | Typically more expensive and can be more prone to degradation | Chloro-compounds are often more commercially available and have a longer shelf life. |
Experimental Protocols
To illustrate the practical implications of these reactivity differences, detailed protocols for the synthesis of the starting materials and a representative nucleophilic substitution reaction are provided below.
Synthesis of 1-(2-Chloroethyl)pyrazole
The synthesis of 1-(2-chloroethyl)pyrazole can be achieved through the reaction of pyrazole with 1,2-dichloroethane under phase-transfer catalysis conditions.
Materials:
-
Pyrazole
-
1,2-Dichloroethane
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrazole (1 equivalent), 1,2-dichloroethane (10 equivalents), toluene (as solvent), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of 1-(2-Bromoethyl)pyrazole
1-(2-Bromoethyl)pyrazole can be synthesized by the reaction of pyrazole with 1,2-dibromoethane.
Materials:
-
Pyrazole
-
1,2-Dibromoethane
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or DMF)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of pyrazole (1 equivalent) in acetonitrile or DMF, add a slight excess of a suitable base, such as powdered potassium carbonate (1.5 equivalents).
-
Add 1,2-dibromoethane (3-5 equivalents) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Comparative Nucleophilic Substitution with Sodium Azide (Illustrative Example)
This protocol outlines a comparative experiment to demonstrate the differing reactivities of 1-(2-chloroethyl)pyrazole and 1-(2-bromoethyl)pyrazole with sodium azide as the nucleophile.
Objective: To compare the rate of formation of 1-(2-azidoethyl)pyrazole from its chloro- and bromo- precursors under identical conditions.
Materials:
-
1-(2-Chloroethyl)pyrazole
-
1-(2-Bromoethyl)pyrazole
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard glassware for parallel synthesis
-
TLC plates and developing chamber
-
Heating and stirring plate
Procedure:
-
Set up two identical reaction vessels, each containing a solution of sodium azide (1.5 equivalents) in DMF.
-
To the first vessel, add 1-(2-chloroethyl)pyrazole (1 equivalent).
-
To the second vessel, add 1-(2-bromoethyl)pyrazole (1 equivalent).
-
Stir both reactions at room temperature (or a slightly elevated temperature, e.g., 40 °C) and monitor the progress of each reaction simultaneously by TLC at regular time intervals (e.g., every 30 minutes).
-
Observe the rate of disappearance of the starting material and the appearance of the product spot on the TLC plates for both reactions.
Expected Outcome: The reaction with 1-(2-bromoethyl)pyrazole will proceed significantly faster, showing a more rapid consumption of the starting material and formation of the product compared to the reaction with 1-(2-chloroethyl)pyrazole. This can be visualized by the intensity of the spots on the TLC plates over time.
Visualizing the Mechanistic Landscape
The SN2 reaction mechanism and the experimental workflow can be visualized to provide a clearer understanding of the processes involved.
Caption: Generalized SN2 reaction mechanism.
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
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- 9. echemi.com [echemi.com]
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. We will compare a rapid isocratic screening method with a comprehensive gradient method, providing the experimental data and scientific rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Introduction: The Analytical Challenge
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds widely used as building blocks in pharmaceutical synthesis. Ensuring the purity of such an active pharmaceutical ingredient (API) or intermediate is critical for the safety, efficacy, and quality of the final drug product.[1][2] The primary analytical challenge is to develop a method that not only quantifies the main compound but also separates it from all potential process-related impurities and degradation products—a "stability-indicating" method.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for stability testing must be validated to demonstrate they are stability-indicating.[3][4] This guide details the strategic development and validation of such a method, grounded in ICH principles.[5][6][7]
Foundational Strategy: A Phased Approach to Method Development
A successful HPLC method is not discovered by chance; it is engineered. Our strategy is built on a logical progression from understanding the analyte to validating a finalized procedure. This workflow ensures that the final method is specific, sensitive, and robust.
Caption: A phased workflow for HPLC method development and validation.
Materials and Reagents
-
Analyte: 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Reference Standard (>99.5% purity) and test samples.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[2]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).
-
Columns:
-
Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
-
Agilent Zorbax SB-C8 (150 x 4.6 mm, 5 µm)
-
Experimental Protocols & Comparative Analysis
Based on the pyrazole structure, a reversed-phase HPLC approach is the logical choice.[8] The heterocyclic ring provides a chromophore for UV detection. A preliminary UV scan in the mobile phase diluent (Acetonitrile:Water 50:50) indicated a detection wavelength of 225 nm as optimal for sensitivity.
Method A: Isocratic Screening Method
This method is designed for rapid, routine analysis where the impurity profile is well-understood and simple.
Protocol:
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 225 nm.
-
Run Time: 10 minutes.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Method B: Stability-Indicating Gradient Method
This method is engineered for complexity. The goal is to separate the main peak from all potential process and degradation impurities, making it suitable for stability studies and final product release testing.[9]
Protocol:
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 225 nm.
-
Run Time: 25 minutes.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 85 20.0 85 20.1 30 | 25.0 | 30 |
-
Sample Preparation: Same as Method A.
Results and Discussion: A Head-to-Head Comparison
To objectively compare the two methods, we analyzed a sample of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole spiked with two known process impurities (Impurity 1: 3,5-dimethylpyrazole; Impurity 2: a regioisomer). Furthermore, we subjected the API to forced degradation to challenge the method's stability-indicating capability.
Forced Degradation Study
Forced degradation is an essential part of developing a stability-indicating method, as it creates the very impurities the method must be able to separate.[3][10] The study was conducted as per ICH Q1A(R2) guidelines.
Caption: Workflow for the forced degradation study.
Summary of Forced Degradation Results (Method B):
| Stress Condition | % Degradation | No. of Degradation Peaks | Observations |
| Acid Hydrolysis | ~12% | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | ~18% | 3 | Major degradant at RRT 0.72 |
| Oxidative | ~8% | 1 | Degradant at RRT 1.15 |
| Thermal | ~3% | 1 | Minor increase in a known impurity |
| Photolytic | <2% | 0 | Compound is relatively stable to light |
The results demonstrate that the compound is most susceptible to base hydrolysis. Method B successfully separated all generated degradation peaks from the main analyte peak.
Comparative Chromatographic Performance
The following table summarizes the key performance parameters for both methods using the spiked sample.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Commentary |
| Retention Time (API) | 4.5 min | 12.1 min | Method A is significantly faster. |
| Resolution (API / Impurity 2) | 1.3 | 3.8 | Critical Difference: Method A shows poor resolution (<1.5), indicating co-elution risk. Method B provides excellent baseline separation. |
| Resolution (API / Base Degradant) | Not Resolved | 2.5 | Method A completely fails to separate a key degradant, proving it is not stability-indicating. |
| Tailing Factor (API) | 1.2 | 1.1 | Both methods produce symmetrical peaks. |
| Theoretical Plates (API) | ~7,500 | ~18,000 | The gradient method demonstrates higher column efficiency. |
| Suitability for Purity Assay | No | Yes | Method A is inadequate for purity and stability testing due to its lack of specificity. Method B is highly suitable. |
Method Validation (as per ICH Q2(R1))
The superior method (Method B) was subjected to validation to formally establish its performance characteristics and ensure its suitability for the intended purpose.[5][7][11]
Summary of Validation Parameters for Method B:
| Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference at the analyte RT from blank, placebo, or degradation products. | Peak purity index > 0.999 for stressed samples. All impurities and degradants resolved (R > 2.0). | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range. | r² = 0.9998 over a range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL). | Passed |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three concentration levels. | Average recovery of 99.7% across three levels (80%, 100%, 120%). | Passed |
| Precision | |||
| Repeatability | RSD ≤ 1.0% for six replicate preparations. | RSD = 0.45% | Passed |
| Intermediate | RSD ≤ 2.0% across different days, analysts, and instruments. | RSD = 0.82% | Passed |
| LOD | Signal-to-Noise ratio of ~3. | 0.05 µg/mL | Passed |
| LOQ | Signal-to-Noise ratio of ~10. | 0.15 µg/mL (RSD at this concentration was 4.5%) | Passed |
| Robustness | No significant change in results with deliberate variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | Passed |
The comprehensive validation data confirms that Method B is accurate, precise, specific, and robust for the purity assessment of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Conclusion and Recommendation
This guide demonstrates that while a rapid isocratic HPLC method can be developed, it often lacks the specificity required for comprehensive purity analysis, especially for stability studies. The systematic development and validation of the gradient-based Method B yielded a robust, sensitive, and specific stability-indicating analytical procedure. It is capable of separating the active ingredient from process-related impurities and degradation products formed under various stress conditions.
For researchers, scientists, and drug development professionals, Method B is the unequivocally recommended procedure for the quality control, release testing, and stability monitoring of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, ensuring compliance with global regulatory standards.
References
-
Bhardwaj, S. et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]
-
PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. Available at: [Link]
-
Mhaske, P. et al. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts. Available at: [Link]
-
Pharma Stability. (2025). Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Heterocyclic Chemistry. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Validating Analytical Procedures. In Books. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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- 1. irjet.net [irjet.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. hmrlabs.com [hmrlabs.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ijcpa.in [ijcpa.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Synthetic Routes of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a key intermediate in the synthesis of various pharmacologically active compounds and other functional organic materials. The presence of the reactive chloroethyl group attached to the pyrazole ring allows for further molecular modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into the experimental choices, and providing detailed protocols to aid in the selection of the most suitable method for a given research and development context.
Synthetic Strategies: A Comparative Overview
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole can be approached through two main strategies: a direct, one-step N-alkylation and a two-step sequence involving the formation and subsequent chlorination of a hydroxyethyl intermediate. This guide will delve into the specifics of each route, comparing them on key parameters such as yield, reaction conditions, and scalability.
| Feature | Route 1: Direct N-Alkylation with 1,2-Dichloroethane | Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate |
| Starting Materials | 3,5-Dimethylpyrazole, 1,2-Dichloroethane | 3,5-Dimethylpyrazole, 2-Chloroethanol (or Ethylene Oxide) |
| Key Reagents | Phase Transfer Catalyst (e.g., TBAC), NaOH | Base (e.g., NaH, K2CO3), Chlorinating Agent (e.g., SOCl2, POCl3) |
| Number of Steps | One | Two |
| Potential Yield | Quantitative yields have been reported.[1] | Generally good to high yields for both steps. |
| Scalability | Potentially highly scalable due to the one-pot nature. | Scalable, but requires isolation of the intermediate. |
| Key Advantages | Simplicity, cost-effectiveness, and high atom economy. | Avoids the use of a large excess of a dihalogenated alkane, potentially leading to fewer side products. Allows for the isolation and purification of the intermediate alcohol. |
| Potential Challenges | Potential for di-alkylation or reaction at the second chlorine atom of DCE. Requires careful control of stoichiometry. | Longer overall synthesis time. Requires handling of potentially hazardous chlorinating agents. |
Route 1: Direct N-Alkylation with 1,2-Dichloroethane
This approach involves the direct reaction of 3,5-dimethylpyrazole with an excess of 1,2-dichloroethane (DCE) under phase transfer catalysis conditions. The use of a phase transfer catalyst, such as tetrabutylammonium chloride (TBAC), is crucial for facilitating the reaction between the aqueous sodium hydroxide solution and the organic phase containing the pyrazole and DCE.[1]
Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. The sodium hydroxide deprotonates the pyrazole ring at the N-1 position, forming the pyrazolate anion. The phase transfer catalyst transports the pyrazolate anion from the aqueous phase to the organic phase, where it can then act as a nucleophile and attack one of the carbon atoms of 1,2-dichloroethane, displacing a chloride ion. Using an excess of DCE helps to minimize the formation of the bis-pyrazolyl ethane byproduct.
Experimental Protocol
Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole via Direct Alkylation
-
Materials:
-
3,5-Dimethylpyrazole
-
1,2-Dichloroethane (DCE)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Chloride (TBAC)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyrazole in an excess of 1,2-dichloroethane.
-
Add a catalytic amount of tetrabutylammonium chloride (TBAC).
-
Prepare a concentrated aqueous solution of sodium hydroxide and add it to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[1]
-
Visualization of the Workflow
Caption: Workflow for the direct N-alkylation of 3,5-dimethylpyrazole.
Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate
This alternative route involves an initial N-alkylation of 3,5-dimethylpyrazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, followed by a chlorination step to convert the hydroxyl group into a chloro group.
Mechanism and Rationale
Step 1: Hydroxyethylation. Similar to the direct alkylation, this step proceeds via an SN2 reaction. 3,5-dimethylpyrazole is first deprotonated by a base to form the nucleophilic pyrazolate anion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride.
Step 2: Chlorination. The hydroxyl group of the intermediate is converted to a good leaving group by a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). In the case of thionyl chloride, the alcohol attacks the sulfur atom, and after a series of steps involving the departure of sulfur dioxide and a chloride ion, the final chlorinated product is formed.
Experimental Protocol
Step 1: Synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole
-
Materials:
-
3,5-Dimethylpyrazole
-
2-Chloroethanol
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (for extraction)
-
Water
-
-
Procedure:
-
To a stirred suspension of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, add 3,5-dimethylpyrazole portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 2-chloroethanol dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, which can be purified by column chromatography.
-
Step 2: Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
-
Materials:
-
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole
-
Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate Solution
-
-
Procedure:
-
Dissolve 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole in an anhydrous solvent (e.g., DCM) and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Visualization of the Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. The choice between the two will depend on the specific requirements of the researcher or organization.
-
Route 1 (Direct Alkylation) is highly attractive for its simplicity, efficiency, and cost-effectiveness, making it well-suited for large-scale production where minimizing the number of steps is a priority.
-
Route 2 (Two-Step Synthesis) provides greater control over the reaction and may be preferred when higher purity of the final product is critical and when the potential for side products from the direct alkylation needs to be minimized. The isolation of the hydroxyethyl intermediate allows for purification at an intermediate stage, which can be advantageous.
Ultimately, a careful evaluation of the available resources, desired scale, and purity requirements will guide the selection of the optimal synthetic strategy.
References
-
K. K. Bhasin, et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
Organic Syntheses. (1941). 3,5-Dimethylpyrazole. Org. Synth. Coll. Vol. 1, 309. [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4339. [Link]
Sources
A Spectroscopic Guide to the Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole: A Comparative Analysis of Product and Precursors
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, are of significant interest due to their wide-ranging biological activities.[1] The successful synthesis and characterization of these molecules are paramount for advancing drug discovery and development. This guide provides an in-depth spectroscopic comparison of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with its precursors, 3,5-dimethylpyrazole and 1-bromo-2-chloroethane. Through a detailed examination of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations that occur during the synthesis, offering researchers a comprehensive reference for reaction monitoring and product verification.
The Synthetic Pathway: An Overview
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole typically proceeds via an N-alkylation reaction. In this process, the acidic proton on the nitrogen of the 3,5-dimethylpyrazole ring is abstracted by a base, creating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of a chloroethylating agent, such as 1-bromo-2-chloroethane, resulting in the formation of the desired product. The selection of a suitable chloroethylating agent and reaction conditions is crucial for achieving a high yield and purity.
Caption: Synthetic workflow for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] By comparing the FTIR spectra of the precursors and the final product, we can observe the key changes that signify a successful reaction.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples (3,5-dimethylpyrazole), a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples (1-bromo-2-chloroethane and the product), a drop is placed between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The prepared sample is placed in the FTIR spectrometer. A background spectrum of the empty sample holder (or KBr pellet/NaCl plates) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence and absence of characteristic absorption bands corresponding to specific functional groups.[3][4]
Comparative FTIR Data
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) | Interpretation |
| 3,5-Dimethylpyrazole | N-H stretch (broad) | 3400-3200 | Indicates the presence of the N-H bond in the pyrazole ring.[5][6] |
| C-H stretch (sp³) | 2950-2850 | Corresponds to the methyl groups. | |
| C=N stretch | ~1550 | Characteristic of the pyrazole ring. | |
| 1-Bromo-2-chloroethane | C-H stretch (sp³) | 2975-2845 | Aliphatic C-H bonds.[1] |
| C-Cl stretch | 880-500 | Indicates the presence of a chloroalkane.[1] | |
| C-Br stretch | 880-500 | Indicates the presence of a bromoalkane.[1] | |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | C-H stretch (sp³) | 2962-2855 | Aliphatic C-H bonds from methyl and ethyl groups.[7] |
| C=N stretch | ~1556 | Pyrazole ring vibration.[7] | |
| C-Cl stretch | ~664 | Confirms the presence of the chloroethyl group.[7] | |
| Absence of N-H stretch | 3400-3200 | The disappearance of the broad N-H band is a key indicator of successful N-alkylation. |
The most significant change observed in the FTIR spectrum of the product compared to the precursors is the disappearance of the broad N-H stretching band, which is a clear indication that the nitrogen of the pyrazole ring has been alkylated. The presence of C-H stretching vibrations and a C-Cl stretching band in the product's spectrum, along with the characteristic C=N stretch of the pyrazole ring, further confirms the formation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, key parameters include spectral width, pulse angle, relaxation delay, and the number of scans. For ¹³C NMR, a wider spectral width and a greater number of scans are typically required.
-
Data Processing and Analysis: The acquired data is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.[8]
Comparative ¹H NMR Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 3,5-Dimethylpyrazole | -CH₃ | ~2.25 | singlet | 6H |
| C4-H | ~5.83 | singlet | 1H | |
| N-H | variable, broad | singlet | 1H | |
| 1-Bromo-2-chloroethane | -CH₂-Cl | ~3.7-3.8 | triplet | 2H |
| -CH₂-Br | ~3.5-3.6 | triplet | 2H | |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | -N-CH₂- | ~4.26-4.30 | triplet | 2H |
| -CH₂-Cl | ~3.63-3.67 | triplet | 2H | |
| C3-CH₃ | ~2.26 | singlet | 3H | |
| C5-CH₃ | ~2.17 | singlet | 3H | |
| C4-H | ~5.72 | singlet | 1H |
The ¹H NMR spectrum of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole shows distinct signals that confirm the covalent linkage of the chloroethyl group to the pyrazole ring. The appearance of two triplets corresponding to the two methylene groups of the ethyl chain, with chemical shifts influenced by the adjacent nitrogen and chlorine atoms, is a key feature.[7] The downfield shift of the methylene protons attached to the nitrogen is expected due to the electron-withdrawing nature of the pyrazole ring. The presence of two singlets for the two non-equivalent methyl groups and a singlet for the C4-H proton of the pyrazole ring further corroborates the structure.[7]
Comparative ¹³C NMR Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| 3,5-Dimethylpyrazole | C3/C5 | ~144 |
| C4 | ~104 | |
| -CH₃ | ~11.6 | |
| 1-Bromo-2-chloroethane | -CH₂-Cl | ~44 |
| -CH₂-Br | ~32 | |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | C3 | ~148.20 |
| C5 | ~139.12 | |
| C4 | ~105.25 | |
| -N-CH₂- | ~49.65 | |
| -CH₂-Cl | ~30.21 | |
| C3-CH₃ | ~13.61 | |
| C5-CH₃ | ~11.16 |
The ¹³C NMR spectrum provides further evidence for the successful synthesis. The product spectrum displays distinct signals for all seven carbon atoms. The chemical shifts of the pyrazole ring carbons are slightly altered upon N-alkylation.[7] The appearance of two new signals in the aliphatic region, corresponding to the two methylene carbons of the chloroethyl group, confirms the incorporation of this substituent.[7]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.[9][10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) system.
-
Ionization: The sample molecules are ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key m/z values | Interpretation |
| 3,5-Dimethylpyrazole | 96.13 | 96 (M⁺), 95, 81 | The molecular ion peak at m/z 96 corresponds to the molecular weight.[11] |
| 1-Bromo-2-chloroethane | 143.41 | 142, 144, 146 (M⁺), 63, 65 | The molecular ion peak appears as a cluster due to the isotopes of bromine and chlorine.[3] |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | 158.63 | 158/160 (M⁺), 123, 95 | The molecular ion peak appears as a doublet with a 3:1 intensity ratio, characteristic of a compound containing one chlorine atom. The fragmentation pattern can involve the loss of the chloroethyl side chain. |
The mass spectrum of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is expected to show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a monochlorinated compound. The fragmentation pattern would likely involve the cleavage of the bond between the pyrazole ring and the chloroethyl group, leading to fragment ions corresponding to the pyrazole ring (m/z 95) and the chloroethyl cation.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Conclusion
The spectroscopic comparison of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with its precursors provides a clear and definitive method for confirming the successful synthesis of this important pyrazole derivative. Each analytical technique offers unique and complementary information. FTIR spectroscopy confirms the key functional group transformation—the disappearance of the N-H bond. NMR spectroscopy provides an unambiguous structural elucidation, detailing the connectivity of the atoms in the final product. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through fragmentation analysis. By employing this multi-technique approach, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]
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Innovatech Labs via ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
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NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
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PubMed. (1986, August). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Retrieved from [Link]
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A Researcher's Guide to the Regioselectivity of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole in Organic Synthesis
For researchers, scientists, and professionals in drug development, mastering the regioselectivity of reactions is paramount to achieving desired molecular architectures. This guide provides an in-depth analysis of the reactivity of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a versatile building block in heterocyclic chemistry. We will objectively compare its performance in key reaction classes against viable alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to the Reactivity Landscape
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbon of the chloroethyl group and the pyrazole ring itself. The regioselectivity of its reactions is a delicate interplay of factors including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the pyrazole scaffold. Understanding these nuances is critical for predicting and controlling reaction outcomes.
Pyrazoles are generally π-excessive aromatic heterocycles, making them prone to electrophilic substitution at the C4 position. Conversely, nucleophilic attack on the pyrazole ring is less favorable and typically requires harsh conditions or the presence of strong electron-withdrawing groups. However, the N-chloroethyl substituent introduces a reactive electrophilic center, opening avenues for a variety of transformations. The primary reaction pathways we will explore are nucleophilic substitution at the chloroethyl side chain and intramolecular cyclization reactions.
Nucleophilic Substitution: A Tale of Competition
The chloroethyl group of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a prime target for nucleophiles. However, the outcome is not always straightforward, with a potential competition between substitution (S(_N)2) and elimination (E2) pathways.
Reaction with Chalcogen Nucleophiles
A notable example of nucleophilic substitution is the reaction with sodium hydrogen selenide (NaHSe). In this reaction, the selenide anion acts as a soft nucleophile, readily displacing the chloride ion to form the corresponding monoselenide.
Experimental Protocol: Synthesis of 1-(2-selenoethyl)-3,5-dimethyl-1H-pyrazole [1]
-
In a 50 mL three-necked round-bottom flask under an inert atmosphere, add selenium powder (1.0 g, 12.7 mmol) to 25 mL of ethanol.
-
To this suspension, add sodium borohydride (0.5 g, 13.2 mmol) portion-wise with stirring. The disappearance of the black selenium powder and the formation of a colorless solution indicate the formation of sodium hydrogen selenide.
-
Add a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 g, 5.8 mmol) in ethanol dropwise to the freshly prepared NaHSe solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
This protocol highlights a clean and efficient substitution reaction. The choice of a soft nucleophile like selenide favors the S(_N)2 pathway over elimination.
The Competing Elimination Reaction: Formation of Vinylpyrazoles
When stronger bases or certain reaction conditions are employed, an E2 elimination reaction can compete with or even dominate nucleophilic substitution, leading to the formation of 3,5-dimethyl-1-vinyl-1H-pyrazole. This reaction is particularly relevant when considering alkoxide nucleophiles or when using strong, non-nucleophilic bases.
A common method for the synthesis of 1-vinylpyrazoles is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles using a strong base like potassium hydroxide in ethanol.[2]
This competing pathway underscores the importance of carefully selecting the nucleophile and reaction conditions to achieve the desired regiochemical outcome.
Intramolecular Cyclization: Forging New Rings
The bifunctional nature of derivatives of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, possessing both a nucleophilic pyrazole ring system (or a substituent thereon) and an electrophilic chloroethyl chain, allows for intramolecular cyclization reactions to form fused heterocyclic systems. The regioselectivity of these cyclizations is a critical consideration.
While specific examples starting from 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are not extensively documented in readily available literature, we can draw parallels from similar systems. For instance, the intramolecular cyclization of 1-(2-bromoethyl)-5-hydroxypyrazoles leads to the formation of pyrazolo[3,2-b]oxazoles.[2] This suggests that if a nucleophilic group is present at the C5 position of the pyrazole ring, cyclization involving the N1-attached ethyl group is a feasible and regioselective process.
For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a similar strategy could be employed by first introducing a nucleophilic handle at the C4 position. Subsequent intramolecular cyclization would then be dictated by the nature of this nucleophile and the reaction conditions.
Performance Comparison with Alternative Reagents
The choice of the leaving group on the 2-ethyl chain significantly impacts the reactivity and, in some cases, the regioselectivity of the reaction. Let's compare the performance of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with its bromo- and tosyloxy-analogs.
| Reagent | Leaving Group | Relative Reactivity | Key Considerations |
| 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | Chloride (Cl⁻) | Good | Cost-effective, readily available starting material. |
| 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | Bromide (Br⁻) | Better | Bromide is a better leaving group than chloride, leading to faster reaction rates. May be more prone to elimination with sterically hindered bases. |
| 1-(2-tosyloxyethyl)-3,5-dimethyl-1H-pyrazole | Tosylate (TsO⁻) | Best | Tosylate is an excellent leaving group, resulting in significantly higher reaction rates and often allowing for milder reaction conditions. However, it requires an additional synthetic step to prepare from the corresponding alcohol. |
Causality Behind Experimental Choices:
-
Choice of Leaving Group: For routine nucleophilic substitutions where reaction time is not a critical factor, the chloro-derivative is often the most economical choice. For sluggish reactions or when milder conditions are required to avoid side reactions, the bromo- or tosyloxy-analogs are superior. The increased reactivity of the bromo- and tosyloxy-derivatives is due to the lower bond dissociation energy of the C-Br and C-O bonds compared to the C-Cl bond, and the greater stability of the bromide and tosylate anions as leaving groups.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion. For elimination reactions, alcoholic solvents with the corresponding alkoxide base are commonly used.
-
Temperature Control: For many nucleophilic substitution reactions, gentle heating may be required to drive the reaction to completion. However, higher temperatures can favor the competing elimination reaction. Therefore, careful temperature control is crucial for achieving high regioselectivity.
Conclusion and Future Outlook
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a valuable and versatile reagent in organic synthesis. Its reactivity is characterized by a competition between nucleophilic substitution and elimination at the chloroethyl side chain. By carefully selecting the nucleophile, leaving group, and reaction conditions, chemists can steer the reaction towards the desired product with high regioselectivity.
The development of new synthetic methodologies, particularly for intramolecular cyclization reactions involving this scaffold, remains an active area of research. Further studies exploring a wider range of nucleophiles and detailed kinetic and computational analyses will undoubtedly provide a deeper understanding of the factors governing the regioselectivity of this important building block, paving the way for the synthesis of novel and complex heterocyclic molecules for applications in drug discovery and materials science.
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Silva, V. L. M., & Silva, A. M. S. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(15), 4586. Available at: [Link]
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A Researcher's Guide to Catalysis in N-Substituted Pyrazole Synthesis: A Comparative Analysis
For Immediate Release
N-substituted pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science, notable for their presence in blockbuster drugs and advanced organic materials.[1][2] The strategic introduction of substituents onto the pyrazole nitrogen atoms is a critical step that dictates the final compound's biological activity and physical properties. This guide offers a comparative analysis of the leading catalytic systems for N-substituted pyrazole synthesis, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal synthetic route.
The Landscape of Catalytic N-Substitution
The synthesis of N-substituted pyrazoles primarily involves the coupling of a pyrazole core with an alkyl or aryl electrophile. The choice of catalyst is paramount, influencing reaction efficiency, regioselectivity, substrate scope, and overall cost-effectiveness. The major catalytic systems can be broadly classified into three families: Copper-based catalysts, Palladium-based catalysts, and Acid/Organocatalysts.
Copper-Catalyzed Systems: The Workhorse of N-Arylation
Copper-catalyzed cross-coupling reactions, particularly variants of the Ullmann condensation, are the most established and widely used methods for the N-arylation of pyrazoles.[3] These systems are valued for their relatively low cost and high efficiency.
Mechanistic Rationale: The catalytic cycle typically involves the formation of a Cu(I)-pyrazolate species, which then undergoes oxidative addition with an aryl halide. Subsequent reductive elimination yields the N-arylpyrazole and regenerates the Cu(I) catalyst. The choice of ligand, often a diamine or phenanthroline derivative, is crucial for stabilizing the copper intermediates and accelerating the reaction.[4][5]
Performance & Scope: Copper-diamine catalysts, in particular, have demonstrated broad applicability, effectively coupling various pyrazoles with both aryl iodides and bromides.[4][5][6] These reactions are known to tolerate a wide array of functional groups, including ketones, esters, and nitriles, making them highly valuable for late-stage functionalization in complex molecule synthesis.[4][6]
Diagram of a General Copper-Catalyzed N-Arylation Workflow:
Caption: General workflow for a copper-catalyzed N-arylation of pyrazole.
Palladium-Catalyzed Systems: Expanding the Scope
Palladium catalysts have emerged as powerful alternatives, particularly for coupling with less reactive electrophiles like aryl triflates and for achieving specific regioselectivities.[1][7]
Mechanistic Rationale: Similar to copper catalysis, the mechanism involves oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the pyrazolate anion and reductive elimination. The choice of phosphine ligand is critical; bulky, electron-rich ligands like tBuBrettPhos have been shown to be highly effective for coupling challenging substrates such as aryl triflates.[7]
Performance & Scope: Palladium catalysis significantly expands the range of accessible N-arylpyrazoles by enabling the use of aryl triflates, which are readily prepared from phenols.[7] This approach is particularly useful when the corresponding aryl halide is not commercially available or is difficult to synthesize. Furthermore, palladium catalysts have been employed in hydroamination reactions to produce N-alkylated pyrazoles.[1]
Acid and Organocatalytic Systems: Metal-Free Alternatives
For N-alkylation, metal-free approaches using Brønsted or Lewis acids, as well as organocatalysts, provide a valuable alternative, avoiding potential metal contamination in the final product—a critical consideration in pharmaceutical synthesis.
Mechanistic Rationale: Brønsted acids, such as camphorsulfonic acid (CSA), can catalyze the N-alkylation of pyrazoles using trichloroacetimidates as electrophiles.[8][9] The acid activates the trichloroacetimidate, making it a more potent electrophile for the nucleophilic attack by the pyrazole nitrogen.[9] This method offers an alternative to traditional alkylations that often require strong bases and harsh conditions.[8]
Performance & Scope: This methodology is effective for introducing benzylic, phenethyl, and benzhydryl groups onto the pyrazole ring, yielding moderate to good product yields.[8][9] A key consideration for unsymmetrical pyrazoles is regioselectivity, which is often controlled by steric factors, with the alkyl group preferentially adding to the less hindered nitrogen atom.[8]
Comparative Performance Data
The following table summarizes representative data from the literature to provide a quantitative comparison of different catalytic systems.
| Catalyst System | Pyrazole Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Copper-Based | |||||
| CuI / Diamine Ligand | Pyrazole | 4-Iodotoluene | K₂CO₃, Toluene, 110 °C | 95% | [5] |
| CuI / Diamine Ligand | 4-Nitropyrazole | 4-Iodoanisole | Cs₂CO₃, Dioxane, 110 °C | 89% | [5] |
| CuO Nanospheres | Pyrazole | Iodobenzene | Toluene, 180 °C | 96% | [3] |
| Palladium-Based | |||||
| Pd₂(dba)₃ / tBuBrettPhos | Pyrazole | 4-Tolyl triflate | K₃PO₄, Toluene, 100 °C | 95% | [7] |
| [Pd(allyl)Cl]₂ / DPEphos | Pyrazole | Phenylcarbamate-protected 1,2-dihydropyridine | Base, Solvent | High | [1] |
| Acid-Catalyzed | |||||
| Camphorsulfonic Acid | 4-Chloropyrazole | Phenethyl trichloroacetimidate | 1,2-DCE, Reflux | 77% | [9] |
| Camphorsulfonic Acid | 3,5-Dimethylpyrazole | Benzhydryl trichloroacetimidate | 1,2-DCE, Reflux | 50% | [1] |
Experimental Protocols
Representative Protocol for Copper-Catalyzed N-Arylation[5]
-
Preparation: To an oven-dried, screw-cap test tube, add CuI (5 mol %), the pyrazole (1.0 mmol), the aryl halide (1.2 mmol), and powdered K₂CO₃ (2.0 mmol).
-
Reaction Setup: Evacuate and backfill the tube with argon. Add the diamine ligand (10 mol %) and anhydrous toluene (1.0 mL) via syringe.
-
Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 20-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Representative Protocol for Acid-Catalyzed N-Alkylation[9]
-
Preparation: In a round-bottom flask, dissolve the pyrazole (1.0 equiv) and the trichloroacetimidate electrophile (1.1 equiv) in 1,2-dichloroethane (0.2 M).
-
Catalyst Addition: Add camphorsulfonic acid (CSA) (10 mol %) to the solution.
-
Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to yield the N-alkyl pyrazole product.
Diagram of N-Alkylation vs. N-Arylation Pathways:
Caption: Comparison of catalytic pathways for N-arylation and N-alkylation.
Conclusion and Future Outlook
The synthesis of N-substituted pyrazoles is a well-developed field with robust catalytic methods. Copper-based systems remain the cost-effective choice for a wide range of N-arylations, while palladium catalysts offer expanded scope to include less reactive electrophiles. For N-alkylation, acid-catalyzed, metal-free methods are increasingly attractive, especially in pharmaceutical applications where metal contamination is a concern.
Future research will likely focus on developing more sustainable catalysts, such as those based on earth-abundant metals, and expanding the scope of asymmetric catalyses to afford enantiomerically pure N-substituted pyrazoles. The continued innovation in catalytic methods will undoubtedly accelerate the discovery and development of new pyrazole-based drugs and materials.
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Krasavin, M. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 2021. [Link]
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Antilla, J. C., et al. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004. [Link]
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Kar, A., et al. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square, 2023. [Link]
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El-Mekkawy, A. A., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021. [Link]
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Yetra, S. R., et al. Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters, 2015. [Link]
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Antilla, J. C., et al. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed, 2004. [Link]
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Buchwald, S. L., et al. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal, 2004. [Link]
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Climent, M. J., et al. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate, 2012. [Link]
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Shaaban, M. R., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. [Link]
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So, C. M., et al. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 2019. [Link]
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Dudley, G. B., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 2022. [Link]
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Bautista-Hernández, C. A., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2022. [Link]
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Cholewiński, G., et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021. [Link]
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Pievo, R., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 2021. [Link]
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Chen, C., et al. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 2009. [Link]
- N-alkylation method of pyrazole.
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Wang, Z., et al. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2016. [Link]
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Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a halogenated heterocyclic compound demanding meticulous handling from cradle to grave. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile: Why Caution is Paramount
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a chlorinated organic compound. This structural feature is the primary determinant for its classification as a hazardous waste. The presence of the chloroethyl group and the pyrazole ring system imparts specific chemical reactivity and potential hazards that must be understood to ensure safe handling and disposal.
Key Hazard Considerations:
-
Halogenated Organic Waste: As a chlorinated compound, it falls under the category of halogenated organic wastes.[1] These substances are presumed to be environmentally persistent and can form toxic byproducts, such as hydrogen chloride and potentially dioxins, upon improper incineration. Therefore, they must be segregated from non-halogenated waste streams.[1]
-
Reactivity: The chloroethyl side chain is susceptible to dehydrochlorination, especially in the presence of strong bases, which can lead to the formation of 1-vinyl-3,5-dimethyl-1H-pyrazole. This reaction alters the compound's properties and may increase its volatility. The pyrazole ring itself, while aromatic, can undergo electrophilic substitution and may react with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][3]
Immediate Safety and Spill Response: Your First Line of Defense
Adherence to proper personal protective equipment (PPE) protocols is non-negotiable when handling 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in any form, including as a waste product.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the liquid or dust particles of the solid form, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. Consult glove manufacturer's compatibility chart for specific breakthrough times. | Prevents skin contact, which can cause irritation and potential absorption of the chemical. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used. | Protects clothing and underlying skin from contamination. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of vapors or dust, which may be harmful. |
In the Event of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spread. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
Collect and Package Waste: Place the absorbed material or swept solids into a clearly labeled, sealable container designated for halogenated organic waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Waste Management Protocol: A Step-by-Step Guide
The cornerstone of proper disposal is a robust and consistently followed waste management protocol within the laboratory.
Waste Segregation: The Critical First Step
Proper segregation prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal facility.
Caption: Decision workflow for the segregation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole waste.
As a chlorinated compound, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be placed in a designated Halogenated Organic Waste container.[1] Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.
Container Selection and Labeling
Table 2: Waste Container Specifications
| Attribute | Specification | Justification |
| Material | High-density polyethylene (HDPE) or other chemically compatible plastic. Avoid metal containers as halogenated solvents can produce acidic byproducts that corrode metal. | Ensures the integrity of the container and prevents leaks or reactions with the waste. |
| Lid | Screw-top, tightly sealing lid. | Prevents the release of volatile organic compounds (VOCs) and protects against spills. The container must be kept closed except when adding waste. |
| Labeling | Affix a hazardous waste label to the container before adding the first drop of waste. The label must include: "Hazardous Waste," the full chemical name, and associated hazards. | Complies with regulatory requirements and ensures that all personnel are aware of the container's contents and the associated dangers. |
| Secondary Containment | Store the waste container within a larger, chemically resistant tub or tray. | Provides an extra layer of protection against spills and leaks, especially for liquid waste. |
Accumulation and Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Quantity Limits: Be aware of and adhere to the maximum volume of hazardous waste allowed to accumulate in your SAA as per your institution's and local regulations.
-
Regular Disposal: Arrange for regular pickups of full or near-full waste containers with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Approved Disposal Methodologies
For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, direct disposal into sanitary sewers or evaporation in a fume hood are strictly prohibited. The accepted and environmentally responsible disposal method is through a licensed hazardous waste management facility.
Incineration
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such wastes.[1] These incinerators operate at temperatures sufficient to break down the molecule into its constituent atoms and are equipped with advanced scrubbing systems to neutralize acidic gases like hydrogen chloride that are formed during combustion.
Caption: The logistical and operational flow of waste disposal via incineration.
Chemical Neutralization (Not Recommended for Routine Disposal)
While theoretically possible to degrade the chloroethyl group, for instance, through hydrolysis, this is not a recommended disposal method in a standard laboratory setting. The reasons for this are:
-
Incomplete Reactions: Ensuring the complete destruction of the parent compound is difficult and requires analytical verification.
-
Hazardous Byproducts: The reaction itself may produce hazardous byproducts that require their own specialized disposal.
-
Safety Risks: Handling the reagents required for neutralization (e.g., strong bases) introduces additional safety hazards.
Chemical treatment should only be considered by trained professionals under controlled conditions and is generally not a practical or compliant method for routine laboratory waste.
Final Considerations and Best Practices
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Only synthesize or acquire the amount of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole that is necessary for your research.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for specific guidance on waste disposal procedures, container provision, and pickup schedules. Always adhere to their policies.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that the chemical tools of today do not become the environmental problems of tomorrow.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
ChemBK. (2024). 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
Sources
Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the structural nuances of each molecule present a unique set of safety challenges. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a compound whose potential as a reactive alkylating agent necessitates stringent personal protective equipment (PPE) protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within the laboratory.
Hazard Analysis: Understanding the Reactivity of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
The pyrazole ring system is a common scaffold in many biologically active compounds.[1] While the 3,5-dimethyl-1H-pyrazole core itself is of relatively low toxicity, the introduction of the 2-chloroethyl group fundamentally alters the molecule's reactivity and toxicological profile.
The 2-chloroethyl group is a well-known alkylating agent, similar in reactivity to the mustard agents.[2] This functional group can readily participate in nucleophilic substitution reactions, including the alkylation of biological macromolecules such as DNA and proteins. This mode of action is the basis for the cytotoxicity of many chemotherapeutic drugs and also underlies their potential for severe health effects, including:
-
Vesicant (Blistering Agent) Properties: Contact with skin and mucous membranes can lead to severe irritation and the formation of blisters.
-
Carcinogenicity and Mutagenicity: As an alkylating agent, this compound should be considered a potential carcinogen and mutagen.
-
Acute Toxicity: Inhalation, ingestion, or skin absorption may cause immediate and severe health effects.
A closely related compound, 1-(2-chloroethyl)-1H-pyrazole, is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Given this information, it is imperative to treat 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole as a Particularly Hazardous Substance (PHS) and implement a corresponding level of engineering controls and personal protective equipment.
The Core of Protection: A Multi-layered PPE Strategy
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This strategy involves primary and secondary layers of protection, ensuring redundancy in case of a breach in the primary barrier.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. All work with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood sash should be kept as low as possible during all manipulations.
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory for all personnel handling 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. The selection of specific materials should be based on their resistance to chemical permeation.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with an inner nitrile glove and an outer glove of a material with high resistance to chlorinated compounds (e.g., Viton®, Butyl rubber). | The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good splash protection, while the outer glove provides extended contact protection against the chloroethyl group. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers an additional layer of protection for the entire face.[4][5] |
| Body Protection | A disposable, solid-front, back-closing chemical-resistant gown with long sleeves and tight-fitting cuffs. | This prevents skin contact with any spills or splashes. The back-closing design minimizes the risk of contamination when removing the gown. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge may be required for certain procedures, such as handling large quantities or in the event of a spill. Consult your institution's Chemical Hygiene Officer. | While a fume hood is the primary control for inhalation hazards, a respirator provides an additional layer of protection. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure risk.
Preparation and Weighing
-
Designated Area: All handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole must be performed in a designated area within a chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a particularly hazardous substance.
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage or degradation.
-
Donning PPE: Don PPE in the following order: inner gloves, gown, outer gloves, eye protection, face shield.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a sealed container within the fume hood. Use a spatula dedicated to this compound.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the vessel containing the compound to avoid splashing.
-
Closed System: Whenever possible, use a closed system for reactions to prevent the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of the compound and its solvents.
Post-Reaction Workup and Purification
-
Quenching: Quench the reaction carefully in the fume hood.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
Disposal Plan: Managing Contaminated Materials
Proper disposal of all materials contaminated with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, weigh papers, and any other solid materials.
-
Liquid Waste: Reaction mixtures, solvent washes, and any other liquid waste.
-
Sharps: Contaminated needles and syringes.
Waste Collection and Labeling
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Decontamination
-
Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with the compound. A common procedure is to rinse with a suitable organic solvent (e.g., acetone) followed by a wash with soap and water. The solvent rinse must be collected as hazardous waste.
-
Work Surfaces: Decontaminate the work surface of the fume hood after each use. Use a suitable solvent and absorbent pads. All decontamination materials must be disposed of as hazardous waste.
Emergency Procedures: Responding to Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
Skin Contact
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation
-
Move the affected person to fresh air.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Caption: A flowchart outlining the key steps for PPE selection and use.
References
-
PubChem. 1-(2-Chloroethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study.[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.[Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
-
PubMed Central. Safe handling of hazardous drugs.[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
